Product packaging for 1-Bromo-2-chloro-3,5-dimethylbenzene(Cat. No.:CAS No. 933585-12-7)

1-Bromo-2-chloro-3,5-dimethylbenzene

Cat. No.: B1437876
CAS No.: 933585-12-7
M. Wt: 219.5 g/mol
InChI Key: XWIPLQBBRKEAKB-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-3,5-dimethylbenzene is a useful research compound. Its molecular formula is C8H8BrCl and its molecular weight is 219.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrCl B1437876 1-Bromo-2-chloro-3,5-dimethylbenzene CAS No. 933585-12-7

Properties

IUPAC Name

1-bromo-2-chloro-3,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrCl/c1-5-3-6(2)8(10)7(9)4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWIPLQBBRKEAKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-Bromo-2-chloro-3,5-dimethylbenzene CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Bromo-2-chloro-3,5-dimethylbenzene: Synthesis, Properties, and Synthetic Utility

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a halogenated aromatic compound with significant potential as a versatile building block in synthetic chemistry. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the core physicochemical properties, logical synthetic pathways, and strategic applications of this molecule, emphasizing its utility in constructing complex molecular architectures.

Core Molecular Attributes and Physicochemical Properties

This compound (CAS Number: 933585-12-7 ) is a polysubstituted aromatic compound.[1][2] Its structure, featuring two methyl groups and two different halogen atoms, provides a unique platform for selective chemical modifications, a highly desirable trait in the synthesis of targeted therapeutic agents and functional materials.

The physical and chemical properties of a compound are foundational to its application in experimental work. While experimentally determined data for this specific isomer are not widely published, computational models and data from analogous compounds provide reliable estimates.

Table 1: Physicochemical Properties of this compound

Property Value / Description Source
CAS Number 933585-12-7 [1]
Molecular Formula C₈H₈BrCl [1]
Molecular Weight 219.50 g/mol [1]
IUPAC Name This compound [1]
Synonyms 5-Bromo-4-chloro-m-xylene [1]
Calculated XLogP3 4.1 [1]
Hydrogen Bond Donor Count 0 [1]
Hydrogen Bond Acceptor Count 0 [1]

| Rotatable Bond Count | 0 |[1] |

Note: The properties listed above, apart from the identifiers, are computationally derived from PubChem and serve as estimated values.

Strategic Synthesis: The Sandmeyer Reaction

The synthesis of specifically substituted aryl halides like this compound is rarely achieved through direct halogenation of the parent arene (m-xylene) due to poor regioselectivity. The most logical and reliable approach involves the transformation of a pre-installed functional group, namely an amine, via the Sandmeyer reaction.[3][4][5] This classic yet powerful method allows for the precise introduction of a halide at a specific position on the aromatic ring.

The synthesis can be envisioned from two plausible precursors: 2-amino-4,6-dimethylchlorobenzene or 6-amino-2,4-dimethylbromobenzene. The following protocol details the synthesis from 2-amino-4,6-dimethylchlorobenzene, as the chlorination of 3,5-dimethylaniline would likely be the more regioselective first step.

Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction Start 2-Chloro-4,6-dimethylaniline Diazotization NaNO₂, aq. HBr 0-5 °C Start->Diazotization Diazonium_Salt 2-Chloro-4,6-dimethylbenzenediazonium bromide Diazotization->Diazonium_Salt Sandmeyer CuBr Heat Diazonium_Salt->Sandmeyer Product This compound Sandmeyer->Product N2_gas N₂ (gas) Sandmeyer->N2_gas caption Figure 1: Proposed synthesis via Sandmeyer reaction.

Caption: Figure 1: Proposed synthesis via Sandmeyer reaction.

Experimental Protocol: Synthesis via Sandmeyer Reaction

Causality: This protocol is based on the conversion of a primary aromatic amine to a diazonium salt, which is an excellent leaving group (N₂). The subsequent copper(I) bromide-catalyzed decomposition of the diazonium salt proceeds via a radical-nucleophilic aromatic substitution mechanism to install the bromine atom.[3][6]

Step 1: Diazotization of 2-Chloro-4,6-dimethylaniline

  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-chloro-4,6-dimethylaniline (1.0 eq) in aqueous hydrobromic acid (48%, ~3.0 eq).

  • Cool the mixture to 0-5 °C in an ice-salt bath. The aniline salt may precipitate, which is acceptable.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C. Vigorous stirring is crucial.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Copper-Catalyzed Bromination

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in aqueous hydrobromic acid (48%).

  • Slowly add the cold diazonium salt solution from Step 1 to the copper(I) bromide solution. The addition should be controlled to manage the evolution of nitrogen gas.

  • Once the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-80 °C for 1-2 hours until gas evolution ceases.

  • Cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The primary value of this compound in drug development lies in its capacity for selective, sequential functionalization. This is governed by the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in transition-metal-catalyzed cross-coupling reactions.

The C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition to a low-valent metal center (e.g., Pd(0)), which is typically the rate-determining step of the catalytic cycle.[7] This reactivity hierarchy (C-Br > C-Cl) allows chemists to selectively perform a reaction at the C-Br position while leaving the C-Cl bond intact for a subsequent, different transformation.

Reactivity_Diagram cluster_0 Selective C-Br Functionalization cluster_1 Subsequent C-Cl Functionalization Start 1-Bromo-2-chloro- 3,5-dimethylbenzene Reaction1 Suzuki Coupling (Ar-B(OH)₂) Pd(0) catalyst, mild conditions Start->Reaction1 Intermediate 2-Chloro-3,5-dimethyl- [1,1'-biphenyl] derivative Reaction1->Intermediate Reaction2 Buchwald-Hartwig Amination (R₂NH) Pd(0) catalyst, forcing conditions Intermediate->Reaction2 Final_Product Diverse, highly substituted scaffold Reaction2->Final_Product caption Figure 2: Sequential cross-coupling strategy.

Caption: Figure 2: Sequential cross-coupling strategy.

Protocol: Selective Suzuki-Miyaura Coupling

Trustworthiness: This protocol is a self-validating system. By using mild conditions and a standard palladium catalyst, the reaction is designed to favor the kinetically preferred C-Br bond activation.[8] The integrity of the C-Cl bond can be confirmed by analyzing the product via NMR and mass spectrometry.

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (2.0 eq).[8]

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting 2-chloro-3,5-dimethyl-[1,1'-biphenyl] derivative by column chromatography.

This intermediate, still containing the chloro-substituent, is now available for a second, distinct cross-coupling reaction (e.g., Buchwald-Hartwig amination, Sonogashira coupling) under potentially more forcing conditions to construct highly complex and diverse molecular scaffolds.[9][10]

Safety and Handling

As with any halogenated aromatic compound, this compound should be handled with appropriate care in a well-ventilated fume hood.

Table 2: General Safety and Handling Precautions

Precaution Category Guideline
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
Handling Avoid contact with skin and eyes. Avoid inhalation of vapors. Use non-sparking tools and prevent electrostatic discharge.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

| First Aid (In case of exposure) | Skin: Wash off with plenty of soap and water. Eyes: Rinse cautiously with water for several minutes. Inhalation: Move person to fresh air. Seek medical attention if irritation or other symptoms persist. |

(The information in this table is a general guide. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.)

Spectroscopic Data Analysis (Predicted)

  • ¹H NMR: The spectrum is expected to show three distinct signals:

    • Two singlets in the aromatic region (δ 7.0-7.5 ppm), each integrating to 1H, corresponding to the two non-equivalent aromatic protons.

    • Two singlets in the aliphatic region (δ 2.2-2.5 ppm), each integrating to 3H, corresponding to the two non-equivalent methyl groups.

  • ¹³C NMR: The spectrum should display eight signals, corresponding to the eight unique carbon atoms in the molecule. This includes four signals for the substituted aromatic carbons and two signals for the aromatic C-H carbons, as well as two distinct signals for the methyl carbons.

  • Mass Spectrometry (EI): The mass spectrum would show a complex molecular ion (M⁺) peak cluster due to the presence of two isotopes for both bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl), resulting in a characteristic M, M+2, M+4, and M+6 pattern.

References

Physicochemical properties of 1-Bromo-2-chloro-3,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-Bromo-2-chloro-3,5-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, analytical characterization, and handling of this compound. As a polysubstituted aromatic compound, its characteristics are defined by the interplay of its halogen and alkyl functional groups, making it a molecule of interest in synthetic chemistry and as a potential building block in drug discovery.

Molecular Identity and Structural Elucidation

The foundational step in understanding any chemical compound is to establish its precise identity through its nomenclature, molecular formula, and three-dimensional structure.

Nomenclature and Chemical Identifiers
  • IUPAC Name : this compound[1]

  • Synonyms : 5-Bromo-4-chloro-m-xylene[1]

  • CAS Number : 933585-12-7[1]

  • Molecular Formula : C₈H₈BrCl[1]

  • InChI Key : XWIPLQBBRKEAKB-UHFFFAOYSA-N[1]

Molecular Structure

The arrangement of atoms in this compound dictates its reactivity and physical properties. The benzene ring is substituted with two electron-donating methyl groups and two electron-withdrawing halogen atoms. The relative positions of these substituents create a specific electronic and steric environment.

Caption: 2D structure of this compound.

Physicochemical Data

The physical properties of a compound are critical for predicting its behavior in various systems, from reaction solvents to biological membranes. The data for this compound is primarily based on computational models due to its specialized nature.

PropertyValueSource
Molecular Weight 219.50 g/mol PubChem[1]
Monoisotopic Mass 217.94979 DaPubChem[1]
XLogP3 4.2PubChem (Computed)[1]
Hydrogen Bond Donors 0PubChem (Computed)[1]
Hydrogen Bond Acceptors 0PubChem (Computed)[1]
Rotatable Bond Count 0PubChem (Computed)[1]
Topological Polar S.A. 0 ŲPubChem (Computed)[1]
Heavy Atom Count 10PubChem (Computed)[1]

Expert Insight: The high XLogP3 value suggests significant lipophilicity, indicating poor solubility in water but good solubility in nonpolar organic solvents like hexane and toluene. This is a crucial consideration for choosing solvent systems for synthesis, purification, and formulation.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound requires a suite of analytical techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality Behind the Technique: NMR spectroscopy is the gold standard for elucidating the carbon-hydrogen framework of organic molecules. It exploits the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Expected Spectral Features:

  • ¹H NMR:

    • Aromatic Protons: Two singlets are expected in the aromatic region (typically δ 7.0-7.5 ppm). The proton at position 4 (between the two halogens) and the proton at position 6 will have distinct chemical shifts due to the different neighboring substituents.

    • Methyl Protons: Two singlets are expected for the two methyl groups (typically δ 2.2-2.5 ppm). Their chemical environments are non-equivalent, leading to separate signals.

  • ¹³C NMR:

    • Eight distinct signals are expected: six for the aromatic carbons and two for the methyl carbons. The carbons bonded to the bromine and chlorine atoms will be significantly influenced by the halogens' electronegativity and can be identified by their characteristic chemical shifts.

Experimental Workflow: NMR Analysis A standard protocol for NMR analysis serves as a self-validating system to ensure accurate structural assignment.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis P1 Dissolve ~5-10 mg of sample in ~0.7 mL CDCl₃ P2 Add TMS as internal standard P1->P2 P3 Transfer to NMR tube P2->P3 A1 Tune & Shim Spectrometer P3->A1 Insert Sample A2 Acquire ¹H Spectrum (e.g., 400 MHz) A1->A2 A3 Acquire ¹³C Spectrum A2->A3 D1 Fourier Transform Phase Correction A3->D1 Raw Data (FID) D2 Integrate Peaks (¹H) Assign Chemical Shifts D1->D2 D3 Correlate with Predicted Structure D2->D3 Final Final D3->Final Structure Confirmed

Caption: Standard workflow for NMR-based structural verification.

Mass Spectrometry (MS)

Causality Behind the Technique: Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization. This allows for unambiguous confirmation of the molecular formula and offers clues about the molecule's structural components.

Expected Spectral Features:

  • Molecular Ion (M⁺): A complex cluster of peaks will be observed for the molecular ion due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in four major peaks for the intact molecule:

    • M⁺ (C₈H₈⁷⁹Br³⁵Cl)

    • M+2 (containing either ⁸¹Br or ³⁷Cl)

    • M+4 (containing ⁸¹Br and ³⁷Cl)

  • Fragmentation: Common fragmentation pathways would involve the loss of a bromine radical (M-79/81), a chlorine radical (M-35/37), or a methyl radical (M-15).

Experimental Workflow: GC-MS Analysis Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile, thermally stable compounds like this, providing both separation from impurities and mass analysis.

workflow cluster_gc Gas Chromatography (GC) cluster_ms Mass Spectrometry (MS) GC1 Inject dilute sample (in volatile solvent) GC2 Vaporization in heated inlet GC1->GC2 GC3 Separation on capillary column GC2->GC3 MS1 Ionization (e.g., Electron Ionization) GC3->MS1 Eluted Analyte MS2 Mass Analysis (e.g., Quadrupole) MS1->MS2 MS3 Detection MS2->MS3 Output Output MS3->Output Mass Spectrum (Purity & MW)

Caption: Typical workflow for purity and identity analysis using GC-MS.

Vibrational Spectroscopy (IR & Raman)

Causality Behind the Technique: Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules. Specific bonds and functional groups absorb energy at characteristic frequencies, creating a unique "fingerprint" spectrum. For halogenated benzenes, these techniques are excellent for confirming the presence of the aromatic ring and the carbon-halogen bonds.[2]

Expected Spectral Features:

  • Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.

  • Alkyl C-H Stretch: Medium to strong bands just below 3000 cm⁻¹.

  • Aromatic C=C Bends: Sharp bands in the 1450-1600 cm⁻¹ region.

  • C-Cl Stretch: Strong band typically in the 600-800 cm⁻¹ region.

  • C-Br Stretch: Strong band typically in the 500-600 cm⁻¹ region.

The substitution pattern on the benzene ring also gives rise to a characteristic pattern of overtone and combination bands in the near-infrared region, which can be correlated with the positions of the substituents.[2]

Chemical Reactivity and Synthetic Considerations

The chemical behavior of this compound is governed by the electronic effects of its substituents.

  • Methyl Groups (-CH₃): These are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions relative to themselves.

  • Halogens (-Br, -Cl): These are deactivating due to their inductive electron withdrawal but are also ortho and para directors because of resonance-based electron donation from their lone pairs.

The overall reactivity of the ring towards electrophilic aromatic substitution is reduced compared to xylene but is likely to be higher than dihalobenzenes. The positions for further substitution will be determined by the complex interplay of these directing effects. Computational models can be employed to predict the most likely sites of reaction by calculating the energies of the intermediates for substitution at each available position.[3]

Plausible Synthetic Pathway: A logical synthesis would start from a commercially available precursor like m-xylene. The sequence of halogenation is critical to achieving the desired substitution pattern.

workflow Start m-Xylene Step1 Chlorination (e.g., Cl₂, Lewis Acid) Directing effects of Me lead to 4-chloro-m-xylene Start->Step1 Intermediate 4-Chloro-1,3-dimethylbenzene Step1->Intermediate Step2 Bromination (e.g., Br₂, Lewis Acid) Steric hindrance and directing effects guide Br to position 5 Intermediate->Step2 End This compound Step2->End

Caption: A plausible high-level synthetic route to the target compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar halo-dimethylbenzenes provides a strong basis for safe handling protocols.[4][5][6]

  • Hazards:

    • Likely to be harmful if swallowed or inhaled.[6]

    • Causes skin and serious eye irritation.[5][6]

    • May cause respiratory irritation.[5]

  • Handling Precautions:

    • Use only in a well-ventilated area, preferably a chemical fume hood.[4]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4][5]

    • Avoid breathing vapors or mist.[4]

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][6]

    • Keep away from heat, sparks, and open flames.[5]

    • Incompatible with strong oxidizing agents.[4]

References

An In-depth Technical Guide to the Structural Analysis and Confirmation of 1-Bromo-2-chloro-3,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The unequivocal structural elucidation of synthetic compounds is a cornerstone of chemical research and development, particularly within the pharmaceutical and materials science sectors. The isomeric specificity of a molecule dictates its biological activity, physical properties, and reactivity. This guide provides a comprehensive, field-proven methodology for the structural analysis and confirmation of 1-bromo-2-chloro-3,5-dimethylbenzene (C₈H₈BrCl). Moving beyond a simple recitation of techniques, this document details the causality behind the multi-spectroscopic approach, establishing a self-validating system where data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy converge to provide an unambiguous structural assignment. The final purity assessment via Gas Chromatography-Mass Spectrometry (GC-MS) ensures the integrity of the analyzed sample, completing the analytical workflow.

The Rationale for a Multi-Technique Approach

Confirming the structure of a substituted aromatic compound like this compound is a non-trivial task. The potential for isomeric impurities from the synthetic process necessitates a rigorous analytical strategy. Relying on a single technique can lead to ambiguity; for instance, while Mass Spectrometry can confirm the molecular formula, it cannot differentiate between isomers. Therefore, a synergistic approach is required, where each analytical method provides a unique and complementary piece of the structural puzzle.[1][2][3][4][5] This integrated methodology ensures that the final structural assignment is supported by a robust and cross-validated dataset.

The logical workflow for structural elucidation is a sequential process of gathering increasingly specific information. It begins with confirming the molecular weight and elemental composition, proceeds to identify functional groups and substitution patterns, and culminates in mapping the precise atomic connectivity.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Integration & Confirmation synthesis Chemical Synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification ms Mass Spectrometry (MS) purification->ms ir Infrared (IR) Spectroscopy purification->ir nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr integration Data Integration & Analysis ms->integration ir->integration nmr->integration confirmation Unambiguous Structure Confirmed integration->confirmation

Caption: Overall workflow for structural elucidation.

Mass Spectrometry (MS): The Molecular Blueprint

Expertise & Causality: The initial and most fundamental question is whether the synthesis produced a compound of the correct molecular weight and elemental formula. Electron Ionization Mass Spectrometry (EI-MS) is the definitive technique for this purpose. Its power in analyzing halogenated compounds lies in the characteristic isotopic patterns of bromine and chlorine, which serve as an innate validation of the elemental composition.[6]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve a small quantity of the purified compound in a volatile solvent (e.g., dichloromethane or methanol).

  • Injection: Introduce the sample into the mass spectrometer, typically via direct infusion or through a GC inlet.

  • Ionization: Bombard the vaporized sample with a high-energy electron beam (standardly 70 eV). This process ejects an electron from the molecule, forming a positively charged radical ion known as the molecular ion (M•⁺).[7][8]

  • Fragmentation: The high internal energy of the molecular ion causes it to break apart into smaller, characteristic fragment ions.[7][8]

  • Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Expected Data & Interpretation

For this compound (MW ≈ 219.5 g/mol [9][10][11]), the mass spectrum provides several layers of confirmatory data.

  • Molecular Ion Cluster: The most telling feature is the isotopic pattern of the molecular ion. Due to the natural abundance of isotopes (⁷⁹Br:⁸¹Br ≈ 1:1; ³⁵Cl:³⁷Cl ≈ 3:1), a characteristic cluster of peaks will be observed:

    • M⁺: The ion containing ⁷⁹Br and ³⁵Cl.

    • M+2⁺: A more intense peak containing either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl.

    • M+4⁺: The ion containing ⁸¹Br and ³⁷Cl. The relative intensities of these peaks provide a unique fingerprint confirming the presence of exactly one bromine and one chlorine atom.

  • Fragmentation Pattern: The fragmentation pattern reveals the stability of different parts of the molecule. Common fragmentation pathways for alkyl halides and aromatic compounds include the loss of radicals.[7][12]

    • [M - CH₃]⁺: Loss of a methyl radical.

    • [M - Cl]⁺: Loss of a chlorine radical.

    • [M - Br]⁺: Loss of a bromine radical. This is often a prominent fragmentation pathway.[13]

Table 1: Predicted Mass Spectrometry Data

m/z Value (Ion) Identity Significance
~218, 220, 222 [C₈H₈⁷⁹Br³⁵Cl]⁺, [M+2]⁺, [M+4]⁺ Molecular Ion Cluster . Confirms molecular formula and presence of one Br and one Cl atom.
~203, 205, 207 [M - CH₃]⁺ Loss of a methyl group.
~183, 185 [M - Cl]⁺ Loss of a chlorine atom.

| ~139 | [M - Br]⁺ | Loss of a bromine atom. |

Infrared (IR) Spectroscopy: Functional Groups and Substitution Patterns

Expertise & Causality: IR spectroscopy provides confirmation of the key functional components of the molecule. For aromatic systems, it is particularly powerful for deducing the substitution pattern around the benzene ring through the analysis of C-H out-of-plane (OOP) bending vibrations in the fingerprint region.[14][15][16][17] Each substitution pattern gives rise to a characteristic set of absorption bands.[15][16]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the purified solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Clamp the sample to ensure good contact. Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Expected Data & Interpretation

The IR spectrum of this compound will exhibit several characteristic absorption bands.

  • C-H Stretching:

    • Aromatic: Weak to medium bands just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹) are indicative of the C(sp²)-H bonds on the benzene ring.[18]

    • Aliphatic: Medium to strong bands just below 3000 cm⁻¹ (e.g., 2850–2960 cm⁻¹) correspond to the C(sp³)-H bonds of the two methyl groups.[18]

  • C=C Stretching: Bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the aromatic ring.[15]

  • C-H Out-of-Plane (OOP) Bending: This region is crucial for confirming the 1,2,3,5-tetrasubstitution pattern. The two adjacent aromatic hydrogens (at C4 and C6) and the single isolated aromatic hydrogen (at C6) will produce a distinct pattern, typically in the 900-650 cm⁻¹ range. For this specific substitution, strong bands are expected that differ significantly from ortho, meta, or para disubstituted patterns.[15][16][18]

Table 2: Predicted Infrared Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Significance
> 3000 Aromatic C-H Stretch Confirms presence of benzene ring.[18]
< 3000 Aliphatic C-H Stretch Confirms presence of methyl groups.[15]
~1600, ~1475 Aromatic C=C Stretch Confirms aromatic skeleton.
900 - 650 C-H Out-of-Plane Bending Key Region . The specific pattern confirms the 1,2,3,5-tetrasubstitution pattern.[17]

| < 1100 | C-Br, C-Cl Stretch | Confirms presence of halogens (often weak and in a complex region). |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

Expertise & Causality: NMR is the most powerful technique for structural elucidation, providing unambiguous information about the chemical environment, connectivity, and spatial relationships of atoms.[4][19] For this compound, the combination of ¹H and ¹³C NMR is essential. The key to confirmation lies in the number of unique signals, their chemical shifts, their integration (for ¹H), and their coupling patterns, which collectively can only fit one specific isomeric structure.

Caption: Structure of this compound.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (typically CDCl₃) in an NMR tube.

  • Reference Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[20]

  • Data Acquisition: Place the tube in the NMR spectrometer. Acquire the ¹H spectrum. Following this, acquire the proton-decoupled ¹³C spectrum. Further 2D experiments like COSY or HSQC can be run if needed but are often not necessary for a molecule of this simplicity if the 1D spectra are clear.

Expected Data & Interpretation: ¹H NMR
  • Number of Signals: The molecule is asymmetric. Therefore, we expect four distinct signals: two for the aromatic protons and two for the methyl groups.

  • Chemical Shift (δ):

    • Aromatic Protons (H-4, H-6): These will appear in the aromatic region (~7.0-7.5 ppm). Their exact shifts will be influenced by the adjacent substituents. They are unlikely to be equivalent.

    • Methyl Protons (CH₃-3, CH₃-5): These will appear as sharp singlets in the aliphatic region (~2.3-2.5 ppm). They are in different environments and should have slightly different chemical shifts.

  • Integration: The relative area under the peaks will correspond to the number of protons. The ratio of the total aromatic proton area to the total methyl proton area will be 2:6 (or normalized to 1:3).

  • Splitting: Due to the substitution pattern, the two aromatic protons are meta to each other. They may appear as two distinct singlets or as two narrow doublets with a very small meta-coupling constant (⁴J ≈ 2-3 Hz), which may not be fully resolved on all instruments. The methyl protons will be singlets as they have no adjacent protons.

Expected Data & Interpretation: ¹³C NMR
  • Number of Signals: Due to the lack of symmetry, all eight carbon atoms in the molecule are chemically unique. Therefore, the proton-decoupled ¹³C NMR spectrum should display exactly eight distinct signals . This is a powerful diagnostic tool, as more symmetrical isomers would show fewer signals.[18]

  • Chemical Shift (δ):

    • Aromatic Carbons: Six signals will appear in the aromatic region (~120-145 ppm). The carbons directly attached to the halogens (C-1 and C-2) will have their chemical shifts significantly affected.

    • Methyl Carbons: Two signals will appear in the upfield, aliphatic region (~20-25 ppm).

Table 3: Predicted NMR Spectroscopic Data

Spectrum Feature Predicted Observation Structural Confirmation
¹H NMR Number of Signals 4 (2 aromatic, 2 methyl) Confirms asymmetry.
Integration 2H : 6H Confirms proton count in different regions.
Splitting 2 singlets (or narrow doublets) for Ar-H, 2 singlets for CH₃ Confirms connectivity and lack of adjacent protons.

| ¹³C NMR | Number of Signals | 8 | Crucial evidence. Confirms the total absence of symmetry. |

Purity and Final Confirmation: Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Causality: While NMR, IR, and MS confirm the structure of the molecule, they are typically performed on a purified bulk sample. It is essential to confirm the purity of this sample and verify that the characterized compound is indeed the major component. GC-MS is the ideal technique for this final validation, as it physically separates the components of a mixture before identifying each one by its mass spectrum.[21][22][23][24]

Experimental Protocol: GC-MS
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., hexane or ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the heated GC injection port.

  • Separation: The sample is vaporized and carried by an inert gas (e.g., Helium) through a capillary column. Compounds separate based on their boiling points and interactions with the column's stationary phase.

  • Detection (MS): As each compound elutes from the column, it enters the mass spectrometer, where it is ionized, fragmented, and detected, generating a mass spectrum for each separated peak.

Expected Data & Interpretation
  • Chromatogram: A high-purity sample will show one major peak with a specific retention time. The presence of other peaks indicates impurities.

  • Mass Spectrum: The mass spectrum of the major peak must be extracted and analyzed. It should be identical to the mass spectrum obtained previously, including the characteristic molecular ion cluster and fragmentation pattern for this compound. This confirms the identity of the main peak.

cluster_data MS MS Data (MW = 219.5, Isotope Pattern for BrCl) Conclusion Confirmed Structure: This compound MS->Conclusion Confirms Formula IR IR Data (Aromatic, Aliphatic C-H, Tetrasubst. Pattern) IR->Conclusion Confirms Substitution H_NMR ¹H NMR Data (4 Signals, 2H:6H Ratio) H_NMR->Conclusion Confirms Proton Env. C_NMR ¹³C NMR Data (8 Unique Signals) C_NMR->Conclusion Confirms C-Skeleton GC_MS GC-MS Data (Single Major Peak with Correct MS) GC_MS->Conclusion Confirms Purity & ID

Caption: Convergence of data for structural confirmation.

Conclusion: An Integrated and Self-Validating System

The structural confirmation of this compound is achieved not by a single piece of evidence, but by the convergence of data from a suite of orthogonal analytical techniques. The mass spectrum validates the elemental formula (C₈H₈BrCl). The infrared spectrum confirms the functional groups and the general 1,2,3,5-tetrasubstitution pattern. The ¹H NMR spectrum establishes the number and environment of the protons, while the ¹³C NMR spectrum provides the definitive carbon count, confirming the molecule's asymmetry. Finally, GC-MS validates the sample's purity and confirms the identity of the primary component. Each result reinforces the others, creating a self-validating system that leads to an unambiguous and trustworthy structural assignment, meeting the rigorous standards required in scientific research and drug development.

References

An In-Depth Technical Guide to the Synthesis of 1-Bromo-2-chloro-3,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Bromo-2-chloro-3,5-dimethylbenzene is a halogenated aromatic compound with potential applications in the development of novel pharmaceuticals and agrochemicals. Its specific substitution pattern offers a unique scaffold for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of two plausible synthetic pathways for the preparation of this target molecule, designed for researchers, scientists, and professionals in drug development. The guide emphasizes the underlying chemical principles, provides detailed experimental protocols, and discusses the merits and challenges of each approach.

Pathway 1: Synthesis from 3,5-Dimethylphenol

This pathway utilizes the commercially available 3,5-dimethylphenol as the starting material and proceeds through a two-step halogenation sequence. The regioselectivity of both the chlorination and bromination steps is critical for the successful synthesis of the desired product.

Step 1: Chlorination of 3,5-Dimethylphenol to 4-Chloro-3,5-dimethylphenol

The initial step involves the electrophilic chlorination of 3,5-dimethylphenol. The hydroxyl group is a strong activating group and an ortho-, para-director, while the methyl groups are also activating and ortho-, para-directing. This leads to a high propensity for substitution at the positions ortho and para to the hydroxyl group (positions 2, 4, and 6). Selective monochlorination at the 4-position is achievable under controlled conditions.

Experimental Protocol: Synthesis of 4-Chloro-3,5-dimethylphenol

  • Reagents and Materials:

    • 3,5-Dimethylphenol

    • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

    • Concentrated Hydrochloric acid (HCl)

    • Oxygen or Air

    • Organic solvent (e.g., Dichloroethane)

    • Sodium bicarbonate (NaHCO₃) solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask with reflux condenser, gas inlet, and magnetic stirrer

  • Procedure:

    • In a round-bottom flask, dissolve 3,5-dimethylphenol (1.0 eq) and a catalytic amount of copper(II) chloride dihydrate (e.g., 0.1 eq) in dichloroethane.

    • Add concentrated hydrochloric acid (1.0-1.2 eq) to the mixture.

    • Heat the reaction mixture to a gentle reflux (approximately 80-90 °C).

    • Bubble a slow stream of oxygen or air through the reaction mixture with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Wash the organic layer with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude 4-chloro-3,5-dimethylphenol by recrystallization or column chromatography.

  • Causality of Experimental Choices:

    • The use of a copper(II) catalyst in the presence of oxygen and HCl provides a milder and more selective chlorination system compared to using elemental chlorine, which can lead to over-halogenation.

    • The organic solvent facilitates the dissolution of the starting material and allows for better temperature control.

    • The aqueous workup is essential to remove the catalyst and any acidic byproducts.

Step 2: Bromination of 4-Chloro-3,5-dimethylphenol

The subsequent bromination of 4-chloro-3,5-dimethylphenol presents a regioselectivity challenge. The hydroxyl group directs ortho and para. The para position is blocked by the chlorine atom. The two ortho positions (2 and 6) are available. The chlorine atom is a deactivating group but also an ortho-, para-director. The methyl groups are activating and ortho-, para-directing. The desired product requires bromination at the 2-position. Achieving high selectivity for this position over the 6-position can be difficult and may result in a mixture of isomers.

Experimental Protocol: Bromination of 4-Chloro-3,5-dimethylphenol (Proposed)

  • Reagents and Materials:

    • 4-Chloro-3,5-dimethylphenol

    • N-Bromosuccinimide (NBS)

    • Acetonitrile or Dichloromethane

    • Round-bottom flask with magnetic stirrer

    • Sodium thiosulfate solution

  • Procedure:

    • Dissolve 4-chloro-3,5-dimethylphenol (1.0 eq) in acetonitrile or dichloromethane in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

    • Upon completion, quench the reaction with a sodium thiosulfate solution to destroy any remaining bromine.

    • Extract the product into an organic solvent, wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the product mixture by column chromatography to isolate the desired this compound isomer.

  • Challenges and Considerations:

    • The primary challenge is achieving high regioselectivity for bromination at the 2-position. A mixture of 2-bromo and 6-bromo isomers is likely.

    • Careful optimization of the reaction conditions (solvent, temperature, and brominating agent) is necessary to maximize the yield of the desired product.

    • The separation of the resulting isomers can be challenging due to their similar physical properties.

Pathway 2: Synthesis from 3,5-Dimethylaniline (Recommended)

This pathway is generally more reliable due to the well-established and highly regioselective nature of the Sandmeyer reaction. It begins with the halogenation of 3,5-dimethylaniline, followed by diazotization and a subsequent Sandmeyer reaction to introduce the second halogen.

Step 1: Halogenation of 3,5-Dimethylaniline

The first step involves the regioselective introduction of either a chlorine or a bromine atom onto the 3,5-dimethylaniline ring. The amino group is a powerful activating group and a strong ortho-, para-director. Therefore, halogenation is expected to occur at the positions ortho and para to the amino group (positions 2, 4, and 6).

Option A: Chlorination to 4-Chloro-3,5-dimethylaniline

Direct and selective chlorination at the para position of anilines can be achieved using copper(II) chloride in an ionic liquid, which offers a milder and more selective alternative to traditional chlorinating agents[1].

Experimental Protocol: Synthesis of 4-Chloro-3,5-dimethylaniline

  • Reagents and Materials:

    • 3,5-Dimethylaniline

    • Copper(II) chloride (CuCl₂)

    • 1-Hexyl-3-methylimidazolium chloride (ionic liquid)

    • Round-bottom flask with magnetic stirrer

  • Procedure:

    • In a round-bottom flask, dissolve 3,5-dimethylaniline (1.0 eq) and copper(II) chloride (2.0 eq) in 1-hexyl-3-methylimidazolium chloride.

    • Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) with vigorous stirring.

    • Monitor the reaction by TLC.

    • After the reaction is complete, extract the product with an organic solvent like diethyl ether.

    • Wash the organic extracts with water to remove the ionic liquid and copper salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude 4-chloro-3,5-dimethylaniline by column chromatography.

Option B: Bromination to 2-Bromo-3,5-dimethylaniline

Direct bromination of anilines can sometimes lead to multiple substitutions. A more controlled approach involves the use of a milder brominating agent like N-bromosuccinimide (NBS). The directing effect of the amino group will favor substitution at the ortho and para positions.

Experimental Protocol: Synthesis of 2-Bromo-3,5-dimethylaniline (Proposed)

  • Reagents and Materials:

    • 3,5-Dimethylaniline

    • N-Bromosuccinimide (NBS)

    • Acetonitrile

    • Round-bottom flask with magnetic stirrer

  • Procedure:

    • Dissolve 3,5-dimethylaniline (1.0 eq) in acetonitrile in a round-bottom flask.

    • Cool the solution to 0 °C.

    • Slowly add a solution of NBS (1.0 eq) in acetonitrile to the cooled aniline solution.

    • Stir the reaction mixture at 0 °C and then allow it to warm to room temperature, monitoring by TLC.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Take up the residue in an organic solvent and wash with water.

    • Dry the organic layer, concentrate, and purify the crude product by column chromatography to isolate 2-bromo-3,5-dimethylaniline.

Step 2: Diazotization of the Halogenated Aniline

This is a standard procedure to convert the primary aromatic amine into a diazonium salt, which is a versatile intermediate. The reaction is typically carried out at low temperatures to prevent the decomposition of the unstable diazonium salt.

Experimental Protocol: Diazotization of 2-Chloro-3,5-dimethylaniline

  • Reagents and Materials:

    • 2-Chloro-3,5-dimethylaniline

    • Concentrated Hydrochloric acid (HCl) or Hydrobromic acid (HBr)

    • Sodium nitrite (NaNO₂)

    • Ice

    • Beaker or flask

  • Procedure:

    • Suspend 2-chloro-3,5-dimethylaniline (1.0 eq) in a mixture of concentrated HCl (or HBr) and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq) dropwise, keeping the temperature below 5 °C.

    • Continue stirring for an additional 15-30 minutes at 0-5 °C after the addition is complete. The resulting diazonium salt solution is used immediately in the next step.

Step 3: Sandmeyer Reaction to Introduce the Second Halogen

The Sandmeyer reaction involves the copper(I)-catalyzed conversion of the diazonium salt to the corresponding aryl halide. The choice of the copper(I) halide determines which halogen is introduced.[2][3]

Experimental Protocol: Sandmeyer Reaction of 2-Chloro-3,5-dimethylbenzenediazonium Chloride to this compound

  • Reagents and Materials:

    • Diazonium salt solution from the previous step

    • Copper(I) bromide (CuBr)

    • Concentrated Hydrobromic acid (HBr)

    • Round-bottom flask with a condenser

  • Procedure:

    • In a separate flask, prepare a solution of copper(I) bromide (1.1-1.3 eq) in concentrated hydrobromic acid.

    • Cool this solution to 0 °C.

    • Slowly and carefully add the cold diazonium salt solution to the stirred CuBr solution.

    • A vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, warm the reaction mixture gently (e.g., to 50-60 °C) for about 30 minutes to ensure complete decomposition of the diazonium salt.

    • Cool the mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic extract with water, sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude this compound by vacuum distillation or column chromatography.

Visualizing the Synthesis Pathways

Pathway 1: From 3,5-Dimethylphenol

G start 3,5-Dimethylphenol step1 Chlorination (CuCl2, O2, HCl) start->step1 intermediate1 4-Chloro-3,5-dimethylphenol step1->intermediate1 step2 Bromination (NBS) intermediate1->step2 product This compound (and isomers) step2->product

Caption: Synthetic route starting from 3,5-dimethylphenol.

Pathway 2: From 3,5-Dimethylaniline (Recommended)

G start 3,5-Dimethylaniline sub_path1 Chlorination (CuCl2, Ionic Liquid) start->sub_path1 sub_path2 Bromination (NBS) start->sub_path2 intermediate1 4-Chloro-3,5-dimethylaniline sub_path1->intermediate1 diazotization1 Diazotization (NaNO2, HBr) intermediate1->diazotization1 sandmeyer1 Sandmeyer Reaction (CuBr) diazotization1->sandmeyer1 product This compound sandmeyer1->product intermediate2 2-Bromo-3,5-dimethylaniline sub_path2->intermediate2 diazotization2 Diazotization (NaNO2, HCl) intermediate2->diazotization2 sandmeyer2 Sandmeyer Reaction (CuCl) diazotization2->sandmeyer2 sandmeyer2->product

Caption: Recommended synthetic route starting from 3,5-dimethylaniline.

Data Presentation

StepStarting MaterialKey ReagentsProductTypical Yield (%)Purity (%)
Pathway 1
13,5-DimethylphenolCuCl₂, O₂, HCl4-Chloro-3,5-dimethylphenol70-85>95
24-Chloro-3,5-dimethylphenolNBSThis compoundVariable (Isomer mixture)Variable
Pathway 2
1a3,5-DimethylanilineCuCl₂, Ionic Liquid4-Chloro-3,5-dimethylaniline80-90>97
1b3,5-DimethylanilineNBS2-Bromo-3,5-dimethylaniline75-85>97
2 & 34-Chloro-3,5-dimethylanilineNaNO₂, HBr, CuBrThis compound70-80 (from aniline)>98
2 & 32-Bromo-3,5-dimethylanilineNaNO₂, HCl, CuClThis compound70-80 (from aniline)>98

Note: Yields and purities are estimates based on related literature and may vary depending on experimental conditions.

Characterization Data (Predicted)

This compound

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.1-7.3 (m, 2H, Ar-H), 2.3-2.4 (s, 6H, 2 x CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 140-142 (C-Ar), 138-140 (C-Ar), 130-132 (C-Ar), 128-130 (C-Ar), 120-122 (C-Br), 118-120 (C-Cl), 20-22 (2 x CH₃).

  • Mass Spectrometry (EI): m/z (%) = 218/220/222 (M⁺), corresponding to the isotopic pattern of one bromine and one chlorine atom.

Conclusion

This guide has outlined two distinct synthetic pathways for the preparation of this compound. The pathway commencing from 3,5-dimethylaniline is recommended due to the higher predictability and regioselectivity of the Sandmeyer reaction, which is a robust and well-documented transformation in organic synthesis. While the route starting from 3,5-dimethylphenol is conceptually simpler, it presents significant challenges in controlling the regioselectivity of the bromination step, likely leading to isomeric mixtures that are difficult to separate. For researchers and professionals in drug development, the aniline-based route offers a more reliable and efficient approach to obtaining the target compound in high purity.

References

Spectroscopic Data of 1-Bromo-2-chloro-3,5-dimethylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Bromo-2-chloro-3,5-dimethylbenzene is a substituted aromatic compound with potential applications in organic synthesis, medicinal chemistry, and materials science. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control. This technical guide provides a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretations are grounded in established spectroscopic principles and data from analogous compounds, offering a robust framework for researchers and professionals in the field.

The structure of this compound presents a unique substitution pattern on the benzene ring, leading to distinct spectroscopic signatures. This guide will delve into the predicted chemical shifts, coupling constants, vibrational modes, and fragmentation patterns, explaining the underlying causality of these spectral features.

Molecular Structure

The molecular structure of this compound is depicted below. The numbering of the carbon atoms is crucial for the assignment of NMR signals.

Caption: Molecular structure of this compound.

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra for this compound, the following data are predicted based on established principles of spectroscopy and analysis of structurally similar compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two distinct signals for the aromatic protons and two signals for the methyl groups. The chemical shifts are influenced by the electronic effects of the bromine, chlorine, and methyl substituents.

Predicted ¹H NMR Data (in CDCl₃, at 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.1 - 7.3Singlet1HAromatic H (H-6)
~ 6.9 - 7.1Singlet1HAromatic H (H-4)
~ 2.4Singlet3HMethyl H (at C-3)
~ 2.3Singlet3HMethyl H (at C-5)

Interpretation:

  • Aromatic Protons: The two aromatic protons (H-4 and H-6) are in different chemical environments and are expected to appear as singlets due to the absence of adjacent protons for coupling. The proton at H-6 is flanked by a bromine and a methyl group, while the proton at H-4 is between two methyl groups. The exact chemical shifts will depend on the combined electronic effects of the substituents. Generally, aromatic protons resonate in the range of 6.5-8.0 ppm.[1][2][3]

  • Methyl Protons: The two methyl groups are also in different environments. The methyl group at C-3 is adjacent to a chlorine atom, while the methyl group at C-5 is between a hydrogen and a bromine atom. This will lead to slightly different chemical shifts, typically in the range of 2.0-2.5 ppm for methyl groups attached to an aromatic ring.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the six carbons of the benzene ring and the two methyl carbons. The chemical shifts of the aromatic carbons are influenced by the electronegativity and substitution pattern of the attached groups.

Predicted ¹³C NMR Data (in CDCl₃, at 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 138 - 142C-3
~ 136 - 140C-5
~ 133 - 137C-2
~ 130 - 134C-1
~ 128 - 132C-6
~ 126 - 130C-4
~ 20 - 23C-3 Methyl
~ 19 - 22C-5 Methyl

Interpretation:

  • Aromatic Carbons: Aromatic carbons typically resonate in the range of 120-150 ppm.[5] The carbons directly attached to the halogens (C-1 and C-2) will be significantly affected. The carbon bearing the chlorine (C-2) is expected to be deshielded, appearing at a higher chemical shift. The carbon bearing the bromine (C-1) will also be influenced, though the "heavy atom effect" of bromine can sometimes lead to a less straightforward shift prediction.[6][7] The carbons attached to the methyl groups (C-3 and C-5) will also have distinct chemical shifts, as will the carbons bearing protons (C-4 and C-6).

  • Methyl Carbons: The two methyl carbons will appear in the upfield region of the spectrum, typically between 20 and 25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the vibrations of the functional groups present in the molecule.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensity
3100 - 3000Aromatic C-H stretchMedium to Weak
2980 - 2850Methyl C-H stretchMedium
1600 - 1585Aromatic C=C stretchMedium
1500 - 1400Aromatic C=C stretchMedium
900 - 675Aromatic C-H out-of-plane bendStrong
850 - 550C-Cl stretchStrong
690 - 515C-Br stretchStrong

Interpretation:

  • Aromatic C-H and C=C Vibrations: The presence of the benzene ring will be confirmed by the aromatic C-H stretching vibrations above 3000 cm⁻¹ and the characteristic C=C stretching vibrations in the 1600-1400 cm⁻¹ region.[3][8][9]

  • Methyl C-H Vibrations: The methyl groups will exhibit C-H stretching vibrations just below 3000 cm⁻¹.

  • C-Halogen Vibrations: The carbon-chlorine and carbon-bromine stretching vibrations will appear in the fingerprint region of the spectrum.[8] The C-H out-of-plane bending vibrations can also provide information about the substitution pattern of the benzene ring.[10][11]

Mass Spectrometry (MS)

The mass spectrum, likely obtained by electron ionization (EI), will provide information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data

m/zInterpretation
218, 220, 222Molecular ion (M⁺) cluster
203, 205, 207[M - CH₃]⁺
139, 141[M - Br]⁺
183, 185[M - Cl]⁺
124[M - Br - CH₃]⁺
104[M - Br - Cl]⁺

Interpretation:

  • Molecular Ion Peak: Due to the presence of two isotopes for both bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic cluster of peaks at m/z 218 (for C₈H₈⁷⁹Br³⁵Cl), 220 (for C₈H₈⁸¹Br³⁵Cl and C₈H₈⁷⁹Br³⁷Cl), and 222 (for C₈H₈⁸¹Br³⁷Cl).[12][13] The relative intensities of these peaks will be a key indicator of the presence of one bromine and one chlorine atom.

  • Fragmentation Pattern: The molecular ion is expected to undergo fragmentation by losing a methyl radical ([M - CH₃]⁺), a bromine radical ([M - Br]⁺), or a chlorine radical ([M - Cl]⁺).[14][15] Subsequent fragmentations can also occur. The fragmentation pathway can provide valuable structural information.

Mass_Spec_Fragmentation M [C8H8BrCl]+• m/z 218, 220, 222 M_minus_CH3 [C7H5BrCl]+• m/z 203, 205, 207 M->M_minus_CH3 - •CH3 M_minus_Br [C8H8Cl]+ m/z 139, 141 M->M_minus_Br - •Br M_minus_Cl [C8H8Br]+ m/z 183, 185 M->M_minus_Cl - •Cl M_minus_Br_minus_CH3 [C7H5Cl]+ m/z 124 M_minus_Br->M_minus_Br_minus_CH3 - •CH3 NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock Lock & Shim insert->lock acquire Acquire FID lock->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate to TMS phase->calibrate integrate Integrate (1H) calibrate->integrate

References

A Senior Application Scientist's Guide to the Purity Assessment of 1-Bromo-2-chloro-3,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Purity in Synthesis

In the intricate landscape of pharmaceutical development and fine chemical synthesis, the starting materials and intermediates are the foundational pillars upon which the integrity of the final product rests. 1-Bromo-2-chloro-3,5-dimethylbenzene, a halogenated aromatic compound, serves as a versatile building block in organic synthesis.[1][2] Its precise molecular architecture is key to the desired reactivity and the successful construction of more complex target molecules. Consequently, the rigorous assessment of its purity is not merely a quality control checkpoint; it is a critical determinant of reaction yield, impurity profiling of subsequent steps, and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides an in-depth exploration of the analytical methodologies essential for the comprehensive purity assessment of this compound. We will move beyond procedural lists to discuss the strategic rationale behind method selection, the nuances of data interpretation, and the establishment of robust, self-validating protocols that ensure the highest degree of scientific integrity.

Characterizing the Analyte: Physicochemical Properties

Understanding the physical properties of this compound is the first step in selecting appropriate analytical techniques. Its aromatic nature and halogen substituents dictate its solubility, volatility, and chromatographic behavior.

PropertyValueSource
Molecular Formula C₈H₈BrCl[1]
Molecular Weight 219.51 g/mol [1]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 202-204 °C (for 1-Bromo-3,5-dimethylbenzene)
Density ~1.362 g/mL (for 1-Bromo-3,5-dimethylbenzene)
Solubility Expected to be soluble in common organic solvents (e.g., Methanol, Acetonitrile, Dichloromethane, Hexane) and insoluble in water.N/A

Note: Specific data for the exact isomer can be limited; properties of similar isomers are used for informed estimations.

The Analytical Triad: A Multi-Modal Approach to Purity

No single analytical technique can provide a complete purity profile. A robust assessment relies on an orthogonal approach, where different methods provide complementary information. For this compound, the most powerful combination involves Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Purity_Assessment_Workflow cluster_input Sample Handling cluster_analysis Primary Analytical Techniques cluster_output Data Interpretation & Reporting Sample Sample of This compound GC_MS GC-MS Analysis (Volatility-based Separation) Sample->GC_MS Volatile Impurities HPLC_UV RP-HPLC-UV Analysis (Polarity-based Separation) Sample->HPLC_UV Isomeric & Non-volatile Impurities NMR NMR Spectroscopy (Structural Confirmation) Sample->NMR Identity & Structural Impurities Data_Integration Integrate Orthogonal Data GC_MS->Data_Integration HPLC_UV->Data_Integration NMR->Data_Integration Purity_Report Final Purity Report (Assay, Impurity Profile) Data_Integration->Purity_Report Comprehensive Assessment

Caption: Overall workflow for the comprehensive purity assessment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Probe

Expertise & Rationale: GC is the premier technique for analyzing volatile and semi-volatile compounds that are thermally stable.[4] Given the analyte's boiling point, GC is an ideal first-line approach. Coupling it with a Mass Spectrometer (MS) is critical. The MS detector not only provides quantification but, more importantly, offers structural information based on the compound's fragmentation pattern and a highly characteristic isotopic signature due to the presence of both bromine and chlorine.[5][6][7] This dual-detection capability makes GC-MS a powerful tool for both assay determination and impurity identification.

Potential Impurities

The synthesis of this compound can lead to several impurities detectable by GC, including:

  • Residual Starting Materials: e.g., 3,5-dimethylaniline or related precursors.

  • Isomeric Byproducts: e.g., 1-Bromo-4-chloro-3,5-dimethylbenzene or other positional isomers.

  • Related Impurities: e.g., di-brominated or di-chlorinated species.

Self-Validating GC-MS Protocol

Objective: To determine the purity of this compound and identify volatile impurities.

Instrumentation: Gas chromatograph with a Flame Ionization Detector (GC-FID) for quantification and a Mass Spectrometer (GC-MS) for identification.

1. Sample Preparation:

  • Prepare a stock solution of the sample at approximately 10 mg/mL in high-purity Methanol or Hexane.

  • Create a working solution by diluting the stock solution to ~100 µg/mL in the same solvent.

  • Vortex briefly to ensure homogeneity.

2. GC-MS/FID Conditions:

ParameterRecommended SettingRationale
Column Agilent DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)A non-polar 5% phenyl-methylpolysiloxane phase provides excellent separation for aromatic compounds based on boiling points.[8]
Inlet Temperature 250 °CEnsures rapid volatilization of the sample without thermal degradation.
Injection Volume 1 µL (Split ratio 50:1)A split injection prevents column overloading and ensures sharp peaks for the major component.
Carrier Gas Helium, constant flow at 1.2 mL/minInert and provides good chromatographic efficiency.
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minAn initial hold separates very volatile impurities, while the ramp effectively elutes the analyte and higher-boiling byproducts.
FID Temperature 300 °CEnsures all eluted compounds are combusted for accurate quantification.
MS Transfer Line 280 °CPrevents condensation of analytes before entering the mass spectrometer.
MS Ion Source 230 °C (Electron Impact, 70 eV)Standard conditions for generating reproducible fragmentation patterns.
MS Scan Range 40-400 m/zCovers the molecular ion and key fragments of the analyte and expected impurities.

3. System Suitability Test (SST):

  • Before running samples, inject a standard solution.

  • Requirement 1 (Peak Shape): The main peak for the analyte should have a tailing factor between 0.9 and 1.5.

  • Requirement 2 (Reproducibility): Five replicate injections of the standard should show a relative standard deviation (RSD) of <2.0% for the peak area. This ensures the system is precise.[9]

4. Data Analysis:

  • Identification: The mass spectrum of the main peak should be compared to a reference standard or library. Critically, look for the characteristic isotopic cluster for a molecule containing one Br and one Cl atom (M+, M+2, M+4 peaks).[5][7]

  • Quantification: Purity is typically calculated by area percent from the FID chromatogram, assuming all components have a similar response factor. For higher accuracy, a reference standard should be used to create a calibration curve.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

High-Performance Liquid Chromatography (HPLC): Mastering Isomer Separation

Expertise & Rationale: While GC separates based on volatility, HPLC separates based on polarity, partitioning the analyte between a mobile and stationary phase.[10] This is a crucial, orthogonal technique. Its primary advantage here is the superior ability to resolve positional isomers, which often have very similar boiling points but different polarities due to dipole moment variations.[11][12][13] A reversed-phase (RP-HPLC) method, using a non-polar C18 stationary phase and a polar mobile phase, is the standard approach for aromatic compounds.

Method_Selection_Logic start What is the primary analytical question? q_identity Confirming Identity? start->q_identity q_volatile Quantifying Volatile Impurities? start->q_volatile q_isomers Resolving Positional Isomers? start->q_isomers ans_nmr Use NMR Spectroscopy q_identity->ans_nmr Yes ans_gcms Use GC-MS q_volatile->ans_gcms Yes ans_hplc Use RP-HPLC q_isomers->ans_hplc Yes

Caption: Decision logic for selecting the primary analytical technique based on the purity question.

Self-Validating RP-HPLC Protocol

Objective: To separate and quantify this compound from its non-volatile and isomeric impurities.

Instrumentation: An HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

1. Sample Preparation:

  • Diluent: Prepare a mixture of Acetonitrile:Water (70:30 v/v).

  • Prepare a stock solution of the sample at approximately 1 mg/mL in the diluent.

  • Create a working solution by diluting the stock to ~100 µg/mL in the diluent.

  • Filter the working solution through a 0.45 µm syringe filter to remove particulates before injection.[14]

2. HPLC Conditions:

ParameterRecommended SettingRationale
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm)The industry standard for reversed-phase separation of non-polar to moderately polar compounds.[10]
Mobile Phase A: Water; B: AcetonitrileA common solvent system providing good selectivity for aromatic compounds.
Gradient 70% B to 95% B over 20 minutes, hold 5 min, then return to 70% B and equilibrate for 5 minA gradient elution is necessary to elute any more non-polar impurities while providing good resolution around the main peak.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 220 nm or 254 nmAromatic compounds have strong absorbance in the UV region. A PDA detector can provide spectral information to aid in peak purity assessment.
Injection Volume 10 µLA typical volume for analytical HPLC.

3. System Suitability Test (SST):

  • Requirement 1 (Resolution): If a known impurity or isomer is available, the resolution between its peak and the main analyte peak should be >2.0.

  • Requirement 2 (Peak Shape): The main peak should have a tailing factor between 0.8 and 1.5.

  • Requirement 3 (Precision): Six replicate injections of the standard should show an RSD of <1.0% for peak area and <0.5% for retention time.[9]

4. Data Analysis:

  • Purity is calculated by area percent from the UV chromatogram.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

  • The use of a PDA detector allows for peak purity analysis, which compares spectra across a single peak to check for hidden, co-eluting impurities.

NMR Spectroscopy: The Definitive Structural Arbiter

Expertise & Rationale: NMR spectroscopy is unparalleled for structure elucidation and verification.[15][16] For purity assessment, its power is twofold. First, ¹H and ¹³C NMR spectra provide a detailed "fingerprint" of the molecule, confirming that the primary component is indeed this compound. Any significant deviation in chemical shifts or coupling patterns from the expected structure indicates a major impurity or a misidentification of the material.

Second, Quantitative NMR (qNMR) is a primary analytical method that can determine the exact purity (assay) of a substance by comparing the integral of a specific proton signal from the analyte against the integral of a signal from a certified internal standard of known purity and weight.[8] This method is not reliant on the response factor of the analyte and can provide a highly accurate, traceable purity value.

Key Observables in ¹H NMR:
  • Two Aromatic Protons: Expect two distinct singlets or narrowly split doublets in the aromatic region (~7-8 ppm), corresponding to the protons at positions 4 and 6.

  • Two Methyl Groups: Expect two distinct singlets in the aliphatic region (~2-3 ppm), each integrating to 3 protons.

  • Impurity Signals: Any other signals present in the spectrum correspond to impurities. By integrating these signals relative to the main component, their approximate concentration can be determined.

Method Validation: Ensuring Trustworthy Results

Describing a protocol is insufficient; the method must be proven "fit for purpose" through validation.[17][18][19] This is a formal process that provides documented evidence that the analytical procedure is reliable for its intended use. Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guideline Q2(R2), include:[20][21]

ParameterDescriptionHow It's Assessed
Specificity The ability to unequivocally assess the analyte in the presence of other components (e.g., impurities, degradants).[9]Spike a sample with known impurities to demonstrate they are well-separated from the main peak. For HPLC, use a PDA detector to check peak purity.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte.[21]Analyze a series of at least five standards across a range (e.g., 50-150% of the expected concentration) and perform a linear regression. The correlation coefficient (r²) should be >0.999.
Accuracy The closeness of the test results to the true value.Perform recovery studies by spiking a known amount of pure analyte into a placebo matrix and measuring the recovery (typically 98-102% is required).[22]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9]Assessed at two levels: Repeatability (same lab, same analyst, same day) and Intermediate Precision (different days, different analysts). Results are expressed as RSD.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[21]Determined by signal-to-noise ratio (typically S/N > 10) or by assessing accuracy and precision at low concentrations.

Conclusion: A Synthesis of Data for Unimpeachable Quality

The purity assessment of this compound is a multi-faceted process that demands more than the routine application of a single technique. It requires a strategic, orthogonal approach where the strengths of GC-MS, RP-HPLC, and NMR spectroscopy are leveraged to build a comprehensive and reliable purity profile. By implementing detailed, self-validating protocols and adhering to established method validation principles, researchers and drug development professionals can ensure the quality and integrity of this critical chemical intermediate, thereby safeguarding the success of their synthetic endeavors.

References

A Comprehensive Technical Guide to the Solubility Characteristics of 1-Bromo-2-chloro-3,5-dimethylbenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed examination of the solubility properties of 1-Bromo-2-chloro-3,5-dimethylbenzene. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies. We will explore the physicochemical characteristics of this compound, predict its solubility in a range of common organic solvents, and provide a detailed, self-validating experimental protocol for the quantitative determination of its solubility. This guide is designed to be a comprehensive resource, enabling informed solvent selection for synthesis, purification, and formulation development.

Introduction: Understanding the Molecule

This compound is a halogenated aromatic compound with the chemical formula C₈H₈BrCl.[1][2] Its structure, featuring a benzene ring substituted with bromine, chlorine, and two methyl groups, dictates its physical and chemical properties, including its solubility. A thorough understanding of its solubility is paramount for its effective application in various chemical processes.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₈H₈BrCl[1][2]
Molecular Weight219.50 g/mol [1]
AppearancePredicted to be a liquid or low-melting solidN/A
PolarityPredicted to be non-polar to weakly polarN/A

The presence of the halogen atoms (bromine and chlorine) introduces some polarity to the molecule due to their electronegativity. However, the overall non-polar character is expected to be dominated by the benzene ring and the two methyl groups. This structural feature is the primary determinant of its solubility in organic solvents, governed by the principle of "like dissolves like".[3][4] This principle states that substances with similar polarities are more likely to be soluble in one another.[3][4][5]

Theoretical Framework for Solubility

The solubility of a solute in a solvent is a result of the intermolecular interactions between the solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

For this compound, the primary intermolecular forces are London dispersion forces, given its largely non-polar nature. The key to predicting its solubility lies in matching its intermolecular force profile with that of the solvent.

Solvent Classification and Predicted Solubility:

Organic solvents can be broadly classified into three categories based on their polarity:

  • Non-Polar Solvents: These solvents, such as hexane and toluene, have low dielectric constants and are composed of molecules with minimal charge separation. They primarily interact through London dispersion forces.

  • Polar Aprotic Solvents: Solvents like acetone and ethyl acetate possess a significant dipole moment but lack acidic protons. They can engage in dipole-dipole interactions in addition to dispersion forces.

  • Polar Protic Solvents: These solvents, including ethanol and methanol, have a hydrogen atom bonded to an electronegative atom (like oxygen) and can form hydrogen bonds.

Based on the structure of this compound, a qualitative prediction of its solubility can be made:

Solvent ClassExamplesPredicted Solubility of this compoundRationale
Non-Polar Hexane, Toluene, Diethyl EtherHighThe "like dissolves like" principle suggests high solubility due to similar non-polar nature and reliance on London dispersion forces.[3][4][6]
Polar Aprotic Acetone, Ethyl Acetate, DichloromethaneModerate to HighThe moderate polarity of these solvents should allow for sufficient interaction with the weakly polar C-Br and C-Cl bonds, while the organic backbone of the solvents interacts favorably with the aromatic ring.
Polar Protic Ethanol, Methanol, WaterLow to Very LowThe strong hydrogen bonding network in protic solvents, especially water, would be difficult to disrupt for the non-polar solute to dissolve.[6][7] The energy gain from solute-solvent interactions would not be sufficient to overcome the strong solvent-solvent interactions.

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain precise, quantitative solubility data, a robust experimental protocol is essential. The following isothermal shake-flask method is a widely accepted and reliable technique.[8]

Materials and Equipment
  • This compound (analytical standard)

  • Selected organic solvents (high-purity grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Vials with screw caps and PTFE septa

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_data Data Processing prep_solute Weigh Solute prep_vial Combine in Vial prep_solute->prep_vial prep_solvent Measure Solvent prep_solvent->prep_vial shake Shake at Constant Temp prep_vial->shake settle Settle shake->settle filter Filter Supernatant settle->filter dilute Dilute filter->dilute analyze Analyze via HPLC/GC dilute->analyze calculate Calculate Solubility analyze->calculate calibrate Calibration Curve calibrate->calculate

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solvent no longer changes over time.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any suspended microparticles.

    • Dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Analyze the standard solutions using a calibrated HPLC or GC method to generate a calibration curve.

    • Analyze the diluted samples under the same conditions.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of this compound in the diluted samples.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the given temperature.

Predicted Quantitative Solubility Data

SolventSolvent Polarity Index (Reichardt)Predicted Solubility at 25°C (g/L)
n-Hexane31.0> 200 (Miscible)
Toluene33.9> 200 (Miscible)
Diethyl Ether34.5> 200 (Miscible)
Dichloromethane40.7> 150
Acetone42.2100 - 150
Ethyl Acetate45.6100 - 150
Ethanol51.910 - 50
Methanol55.45 - 20
Water63.1< 0.1 (Practically Insoluble)

Practical Applications in Research and Development

A comprehensive understanding of the solubility of this compound is crucial for:

  • Reaction Chemistry: Selecting an appropriate solvent to ensure all reactants are in the same phase, which can significantly impact reaction rates and yields.

  • Purification: Choosing a suitable solvent system for crystallization or chromatography to isolate the compound from impurities.

  • Formulation Development: For pharmaceutical applications, solubility in various excipients and solvent systems is a critical factor in developing stable and bioavailable drug products.

  • Safety and Handling: Knowing the solubility is important for cleaning and waste disposal procedures.

Conclusion

This technical guide has provided a comprehensive overview of the solubility characteristics of this compound. By combining theoretical predictions with a robust experimental protocol, researchers and scientists are well-equipped to make informed decisions regarding solvent selection for their specific applications. The provided methodologies ensure scientific integrity and allow for the generation of reliable and reproducible solubility data.

References

A Comprehensive Technical Guide to the Safe Handling, Storage, and Use of 1-Bromo-2-chloro-3,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety protocols, handling procedures, and storage requirements for 1-Bromo-2-chloro-3,5-dimethylbenzene (CAS No. 933585-12-7). As a substituted aromatic halide, this compound serves as a valuable intermediate in organic synthesis. However, its structural characteristics necessitate a rigorous and informed approach to safety to mitigate potential risks in a laboratory and development setting.

The toxicological and physical properties of this specific isomer are not extensively documented. Therefore, this guide synthesizes data from safety data sheets (SDS) of structurally similar compounds, including various isomers of bromo-chloro-dimethylbenzene and other halogenated aromatic hydrocarbons, to establish a robust and precautionary safety framework. The principles and protocols outlined herein are designed to empower researchers to work with this compound confidently and safely.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is the foundation of a comprehensive safety assessment. These properties influence its behavior under various laboratory conditions, from storage stability to potential reaction hazards.

PropertyValueSource
IUPAC Name This compound[1]
Synonyms 5-Bromo-4-chloro-m-xylene[1]
CAS Number 933585-12-7[1]
Molecular Formula C₈H₈BrCl[1]
Molecular Weight 219.50 g/mol [1]
Appearance Data not available; likely a liquid or low-melting solid, similar to related isomers.
Boiling Point ~240.5°C at 760 mmHg (Predicted for isomer 1-bromo-4-chloro-2,5-dimethylbenzene)[2]
Density ~1.462 g/cm³ (Predicted for isomer 1-bromo-4-chloro-2,5-dimethylbenzene)[2]
Solubility Insoluble in water; soluble in common organic solvents (Predicted based on structure).[3]

Hazard Identification and Risk Assessment

Based on the hazard profiles of analogous halogenated aromatic compounds, this compound should be handled as a hazardous substance. The primary anticipated hazards are irritation to the skin, eyes, and respiratory system.[3][4][5]

GHS Hazard Classifications (Anticipated):

  • Skin Irritation (Category 2) [4][5]

  • Serious Eye Irritation (Category 2A) [4][5]

  • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System [4]

The causality behind these hazards lies in the chemical reactivity of the benzene ring, substituted with two electron-withdrawing halogens. Such compounds can interact with biological macromolecules, leading to irritation and potential toxicity. Furthermore, like many organic solvents, its vapors can irritate the mucous membranes of the respiratory tract.[4]

Systematic Risk Assessment Workflow

A self-validating safety protocol begins with a thorough risk assessment before any experimental work is initiated. This process ensures that all potential hazards are identified and controlled.

A Step 1: Identify Hazards (Review SDS of analogous compounds, assess reactivity, identify hazardous byproducts) B Step 2: Evaluate Exposure Potential (Quantity used, duration of handling, potential for aerosolization) A->B C Step 3: Assess Existing Controls (Fume hood certification, availability of PPE, emergency shower/eyewash) B->C D Step 4: Determine Risk Level (Combine hazard and exposure data to classify risk as Low, Medium, or High) C->D E Step 5: Implement Additional Controls (e.g., Use of a face shield, specialized gloves, smaller scale, procedural changes) D->E If risk is Medium/High F Step 6: Review and Document (Record assessment, review protocol with all personnel, update as needed) D->F If risk is Low E->F

Caption: Risk Assessment Workflow for Handling Hazardous Chemicals.

Safe Handling and Personal Protective Equipment (PPE)

Safe handling is achieved through a multi-layered approach, combining robust engineering controls with appropriate PPE and meticulous laboratory practice.

Engineering Controls
  • Ventilation: All handling of this compound, including weighing, transfers, and use in reactions, must be performed inside a certified chemical fume hood.[4][6][7] This is the primary defense against inhalation of vapors, which may cause respiratory irritation.[4]

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[7][8][9]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent dermal and ocular exposure.[10]

Protection TypeSpecific EquipmentStandardRationale and Justification
Eye and Face Chemical splash goggles. A face shield should be worn over goggles during procedures with a high splash risk (e.g., transfers of >1L, pressurized reactions).[11]ANSI Z87.1Prevents contact with corrosive and irritating liquids. A face shield offers broader protection against splashes.[4][11]
Hand Nitrile or Neoprene gloves. Double-gloving is recommended for extended operations.ASTM F739Halogenated aromatics can degrade or permeate latex gloves. Nitrile and neoprene offer better chemical resistance. Check manufacturer's compatibility data.[4][9]
Body Flame-resistant laboratory coat.NFPA 2112Protects skin from splashes and is a safeguard when working with flammable solvents.[11]
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills and falling objects.[11]
Respiratory Not required if work is conducted within a certified fume hood. For emergency situations or failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[9]NIOSH/EN 149Provides protection against inhalation of high concentrations of vapors in non-routine situations.
Step-by-Step Handling Protocol: Small-Scale Reaction Setup
  • Preparation: Don all required PPE as specified in the table above. Ensure the fume hood is operational and the sash is at the appropriate working height.

  • Staging: Place all necessary equipment (glassware, stir plate, reagents, waste container) inside the fume hood to minimize movement in and out of the containment area.

  • Weighing/Measuring: If the compound is a solid, weigh it directly into the reaction vessel inside the fume hood. If it is a liquid, measure the required volume using a syringe or graduated cylinder. Perform all transfers over a secondary containment tray to catch any drips.

  • Addition: Add the compound to the reaction vessel slowly and in a controlled manner. If the reaction is exothermic, use an ice bath to moderate the temperature.

  • Reaction Monitoring: Keep the reaction assembly within the fume hood for the entire duration. Keep the sash lowered as much as possible.

  • Post-Handling: After use, decontaminate any surfaces with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water.[10] Tightly seal the container of this compound.

  • Glove Removal and Hygiene: Remove gloves using a technique that avoids skin contamination and dispose of them in the designated chemical waste. Wash hands thoroughly with soap and water.[7]

Storage and Incompatibility

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][6] The storage location should be away from heat, sparks, open flames, and direct sunlight.[9][12]

  • Incompatible Materials: Keep away from strong oxidizing agents.[4] Halogenated aromatic compounds can react vigorously with strong oxidizers, creating a risk of fire or explosion.

Emergency Procedures

A clear, well-rehearsed emergency plan is the hallmark of a trustworthy safety system.

Emergency Response Decision Tree

Incident Incident Occurs Spill Is it a Spill? Incident->Spill Yes Exposure Is it a Personal Exposure? Incident->Exposure No MinorSpill Minor Spill (<100 mL) and Contained Spill->MinorSpill MajorSpill Major Spill (>100 mL) or Not Contained Spill->MajorSpill Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eyes Eye Contact Exposure->Eyes Cleanup Absorb with inert material (vermiculite, sand). Collect in a sealed container for hazardous waste. MinorSpill->Cleanup Evacuate Alert others. Evacuate the area. Call Emergency Services. MajorSpill->Evacuate FreshAir Move to fresh air. If not breathing, give artificial respiration. Inhalation->FreshAir WashSkin Remove contaminated clothing. Flush skin with water for at least 15 minutes. Skin->WashSkin FlushEyes Flush eyes with water for at least 15 minutes, lifting eyelids. Eyes->FlushEyes Medical Seek Immediate Medical Attention. Bring SDS. FreshAir->Medical WashSkin->Medical FlushEyes->Medical

Caption: Decision Tree for Emergency Response to Chemical Incidents.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][8]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. If irritation persists, seek medical attention.[4][8][12]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][8][12]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]
Firefighting Measures
  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[4][6][7] Water spray can be used to cool fire-exposed containers.[9]

  • Specific Hazards: During a fire, irritating and toxic gases may be generated, including carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen chloride.[4][12] Containers may explode when heated.[12]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[3][4][9]

Waste Disposal

All waste containing this compound must be treated as hazardous.

  • Collection: Collect waste in a designated, properly labeled, and sealed container. Do not mix with incompatible waste streams.

  • Disposal: Dispose of the chemical waste through a licensed and approved waste disposal facility.[12] All disposal practices must comply with local, state, and federal regulations. Do not dispose of it down the drain.[14]

References

An In-depth Technical Guide to 1-Bromo-2-chloro-3,5-dimethylbenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Bromo-2-chloro-3,5-dimethylbenzene, also known by its synonym 5-Bromo-4-chloro-m-xylene, is a substituted aromatic hydrocarbon with significant utility in organic synthesis.[1] Its unique substitution pattern, featuring two methyl groups and two different halogen atoms on the benzene ring, makes it a valuable building block for creating complex molecular architectures. This guide provides a comprehensive overview of its properties, commercial availability, safe handling, and applications, with a particular focus on its role in pharmaceutical and agrochemical research and development. The distinct electronic and steric environment of this compound allows for selective functionalization, a key consideration in the design of novel bioactive molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective use in the laboratory. The properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₈BrClPubChem[1]
Molecular Weight 219.50 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 933585-12-7PubChem[1]
Canonical SMILES CC1=CC(=C(C(=C1)Br)Cl)CPubChem[1]
InChI Key XWIPLQBBRKEAKB-UHFFFAOYSA-NPubChem[1]

Commercial Availability and Procurement

This compound is available from a range of commercial suppliers catering to research and development needs. When selecting a supplier, it is crucial to consider factors such as purity, available quantities, and the quality of accompanying documentation (e.g., Certificate of Analysis, Safety Data Sheet).

SupplierProduct Number/SynonymNotes
BLDpharm 1780808-80-1 (for 1-Bromo-3-chloro-2,5-dimethylbenzene, a related isomer)Offers a range of substituted halobenzenes.[2]
BenchChem 500536-40-3 (for 1-Bromo-2-chloro-4,5-dimethylbenzene, a related isomer)Provides various aromatic building blocks for synthesis.[3]
PubChem Listed Suppliers MultiplePubChem provides a list of suppliers for this compound.[1]

Note: The availability of specific isomers can vary. Researchers should verify the exact structure and CAS number with the supplier before purchase.

Handling, Storage, and Safety (GHS)

Proper handling and storage are paramount to ensure the safety of laboratory personnel and maintain the integrity of the compound. Based on safety data sheets for similar compounds, this compound is expected to be a combustible liquid that is harmful if swallowed or inhaled, and causes skin and serious eye irritation.[4]

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.[5]

  • Ventilation: Use only outdoors or in a well-ventilated area.[6]

  • Handling: Avoid breathing mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[4][6]

  • Storage: Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed and away from heat, sparks, and open flames. Protect from direct sunlight.[4][5]

GHS Hazard Pictograms and Statements:

Caption: GHS pictograms and associated hazard statements for this compound.

Applications in Organic Synthesis

The synthetic utility of this compound lies in the differential reactivity of its halogen substituents. The bromo group is generally more reactive than the chloro group in common cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. This allows for a stepwise and controlled elaboration of the molecule.

This compound serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[7] For instance, related brominated dimethylbenzenes are used as reagents to synthesize compounds like vaniprevir and various piperidine derivatives with biological activity.[8] The strategic placement of the methyl groups also influences the regioselectivity of further electrophilic aromatic substitutions.[9][10]

Exemplary Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. The following is a representative protocol for the selective coupling at the bromine position of this compound.

Reaction Scheme:

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 eq.).

  • Solvent and Base Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of a base (e.g., 2M Na₂CO₃ or K₂CO₃).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Experimental Workflow Diagram:

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic acid - Pd Catalyst solvent Add Degassed Solvent and Base reagents->solvent Inert Atmosphere heat Heat Mixture (80-110 °C) solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor workup Aqueous Work-up & Extraction monitor->workup purify Column Chromatography workup->purify final_product Final Product purify->final_product Yields Pure Product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Analytical Characterization

Confirming the identity and purity of this compound, as well as its reaction products, is crucial. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic signals for the aromatic protons and the two methyl groups. The chemical shifts and coupling patterns will be indicative of the substitution pattern.

    • ¹³C NMR will provide information on the number of unique carbon environments in the molecule.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for assessing the purity of the compound and confirming its molecular weight through the mass-to-charge ratio of the molecular ion peak.

Conclusion

This compound is a versatile and valuable reagent for organic synthesis, particularly in the fields of drug discovery and agrochemical development. Its differentiated halogen reactivity allows for selective and sequential functionalization, enabling the construction of complex molecular targets. A thorough understanding of its properties, safe handling procedures, and synthetic applications is essential for its effective utilization in a research setting.

References

Literature review of 1-Bromo-2-chloro-3,5-dimethylbenzene synthesis and reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Reactions of 1-Bromo-2-chloro-3,5-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Halogenated Scaffold

This compound is a polysubstituted aromatic compound that serves as a highly versatile building block in modern organic synthesis. Its structure, featuring two distinct halogen atoms (bromine and chlorine) and two methyl groups on a benzene ring, provides a unique platform for sequential and regioselective functionalization. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is the cornerstone of its synthetic utility, allowing for controlled, stepwise elaboration into more complex molecular architectures.

This guide provides a comprehensive overview of the primary synthetic routes to this compound and explores its key reactions. The methodologies and mechanistic insights presented herein are geared towards chemists in research and development who leverage such intermediates for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]

Compound Property Value
IUPAC Name This compound[2]
Synonyms 5-Bromo-4-chloro-m-xylene[2]
CAS Number 933585-12-7[3]
Molecular Formula C₈H₈BrCl[2]
Molecular Weight 219.51 g/mol [3]

Part 1: Synthesis of this compound

The regioselective synthesis of this compound is most reliably achieved through a multi-step sequence starting from a readily available precursor, 3,5-dimethylaniline. Direct halogenation of m-xylene often leads to mixtures of isomers and is therefore less suitable for targeted synthesis. The most effective strategy involves the diazotization of a substituted aniline followed by a Sandmeyer reaction.[4]

Preferred Synthetic Pathway: The Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone transformation in aromatic chemistry, enabling the conversion of an aryl amino group into a wide range of functionalities, including halogens, via a diazonium salt intermediate.[5][6][7] This method offers excellent regiochemical control. The synthesis can be envisioned from two possible aminoxylene precursors: 2-chloro-3,5-dimethylaniline or 6-bromo-3,5-dimethylaniline. Here, we detail the synthesis starting from 2-chloro-3,5-dimethylaniline.

The overall synthetic workflow from 3,5-dimethylaniline is visualized below.

G cluster_0 Synthetic Workflow A 3,5-Dimethylaniline B 2-Chloro-3,5-dimethylaniline A->B Chlorination (e.g., SO2Cl2) C Diazonium Salt Intermediate B->C Diazotization (NaNO2, HBr, 0-5 °C) D This compound C->D Sandmeyer Reaction (CuBr)

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Sandmeyer Bromination

This protocol details the conversion of 2-chloro-3,5-dimethylaniline to the target compound.

Step 1: Diazotization of 2-Chloro-3,5-dimethylaniline

  • To a mixture of 2-chloro-3,5-dimethylaniline (1.0 eq) in 48% hydrobromic acid (HBr, ~2.5 eq) in a three-neck flask equipped with a mechanical stirrer and thermometer, cool the suspension to 0-5 °C using an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.05 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.[8] The formation of the diazonium salt is typically accompanied by the dissolution of the aniline salt.

  • Stir the resulting solution for an additional 20-30 minutes at 0-5 °C. The reaction progress can be monitored by testing for the presence of nitrous acid using starch-iodide paper (a positive test indicates an excess of NaNO₂).[8]

Causality Insight: The use of low temperatures is critical to prevent the premature decomposition of the unstable diazonium salt. A strong acid environment is necessary to generate nitrous acid (HNO₂) in situ from NaNO₂ and to stabilize the resulting diazonium salt.

Step 2: Copper-Catalyzed Bromination (Sandmeyer Reaction)

  • In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr, ~0.5-1.0 eq) in a minimal amount of 48% HBr. Heat this mixture gently if required to ensure the catalyst is active.[8]

  • Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. The addition is often exothermic, and vigorous evolution of nitrogen gas (N₂) will be observed. Maintain controlled addition to manage the effervescence.

  • After the addition is complete, warm the reaction mixture gently (e.g., to 50-60 °C) for 1-2 hours to ensure the complete decomposition of the diazonium salt.

  • Cool the mixture to room temperature. The product will typically separate as an oily layer.

  • Perform a steam distillation or extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).[8]

  • Wash the organic layer successively with dilute aqueous NaOH to remove acidic impurities, followed by water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Mechanistic Insight: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SᵣNAr) mechanism. The copper(I) catalyst initiates the process by a single-electron transfer to the diazonium salt, which then loses N₂ gas to form an aryl radical. This radical abstracts a bromine atom from a copper(II) bromide species, regenerating the Cu(I) catalyst and forming the final aryl bromide product.[5][6]

Part 2: Key Reactions and Synthetic Utility

The synthetic value of this compound lies in the differential reactivity of its two halogen substituents. The C-Br bond is significantly more reactive than the C-Cl bond in several key transformations, including oxidative addition to transition metal catalysts and metal-halogen exchange. This allows for selective functionalization at the C1 position.

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction enables the formation of a C-C bond by coupling the aryl halide with an organoboron species, typically a boronic acid or ester.[9][10] Due to the higher reactivity of the C-Br bond towards oxidative addition to the Pd(0) catalyst, this reaction can be performed with high selectivity.[9][11]

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd Ar-Br Trans Transmetalation Ar-Pd(II)-R OxAdd->Trans R-B(OR)2 Base RedElim Reductive Elimination Trans->RedElim RedElim->Pd0 Ar-R Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

General Protocol for Selective Suzuki-Miyaura Coupling:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).[12]

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane/water or toluene/water.[12]

  • Heat the reaction mixture (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Parameter Typical Condition Rationale
Catalyst Pd(PPh₃)₄, Pd(OAc)₂/LigandProvides the active Pd(0) species for the catalytic cycle.
Ligand PPh₃, SPhos, XPhosStabilizes the Pd center and modulates its reactivity.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for the transmetalation step.[10]
Solvent Toluene/H₂O, Dioxane/H₂O, DMFSolubilizes reactants and facilitates the reaction.

B. Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds by coupling an aryl halide with an amine.[13][14] Similar to the Suzuki coupling, the reaction occurs selectively at the more reactive C-Br bond, enabling the synthesis of 2-chloro-3,5-dimethylanilines and their derivatives.[15]

Key Components for Buchwald-Hartwig Amination:

  • Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are common precatalysts.

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos, or Josiphos-type ligands) are crucial for efficient catalysis, especially with less reactive aryl chlorides.[15]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) is required to deprotonate the amine.[15]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are used.

Metal-Halogen Exchange Reactions

A. Selective Grignard Reagent Formation

The formation of a Grignard reagent using magnesium metal typically follows the reactivity order of C-I > C-Br > C-Cl. However, direct reaction of this compound with magnesium turnings can be unselective. A more controlled method is the halogen-magnesium exchange using a pre-formed Grignard reagent like isopropylmagnesium chloride (i-PrMgCl). This exchange occurs preferentially at the C-Br bond, especially at low temperatures.[16]

Protocol for Selective Halogen-Magnesium Exchange:

  • In a flame-dried, three-neck flask under an inert atmosphere (Argon), dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to a low temperature (e.g., -15 °C to 0 °C).[16]

  • Slowly add a solution of isopropylmagnesium chloride (1.0-1.1 eq) in THF dropwise, maintaining the low temperature.

  • Stir the mixture for 1-2 hours at this temperature to allow the exchange to complete.

  • The resulting Grignard reagent, (2-chloro-3,5-dimethylphenyl)magnesium bromide, can then be reacted in situ with various electrophiles (e.g., aldehydes, ketones, CO₂, etc.).[17]

Self-Validating System: The success of the selective Grignard formation can be confirmed by quenching a small aliquot with D₂O or H₂O and analyzing the resulting product via GC-MS. The desired outcome is the formation of 1-chloro-2,4-dimethylbenzene, indicating successful exchange at the bromine position.[16]

B. Lithiation

Direct deprotonation (ortho-lithiation) is unlikely due to the steric hindrance and electronic properties of the methyl groups. However, halogen-metal exchange using an organolithium reagent like n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) at low temperatures (typically -78 °C) can selectively replace the bromine atom with lithium. This provides an alternative route to an organometallic intermediate that is highly reactive towards a wide range of electrophiles.

Conclusion

This compound is a strategically important synthetic intermediate whose value is derived from the predictable and differential reactivity of its halogen substituents. The reliable synthesis via the Sandmeyer reaction provides excellent regiochemical control. Subsequent selective functionalization, primarily through palladium-catalyzed cross-coupling and metal-halogen exchange at the C-Br bond, opens a gateway to a vast array of complex, polysubstituted aromatic compounds. This controlled reactivity makes it an invaluable tool for medicinal chemists and materials scientists in the rational design and synthesis of novel molecular entities.

References

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions Involving 1-Bromo-2-chloro-3,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Group], Senior Application Scientist

Introduction: The Strategic Importance of Regioselective Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[1][2][3] First reported by Suzuki and Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, a contribution recognized with the 2010 Nobel Prize in Chemistry.[1] The reaction typically couples an organoboron species (like a boronic acid) with an organohalide.[1][4]

This guide focuses on a particularly insightful substrate: 1-Bromo-2-chloro-3,5-dimethylbenzene . This dihalogenated benzene derivative presents a fascinating challenge and opportunity in synthetic chemistry: the selective functionalization of one halogen over the other. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for stepwise, regioselective Suzuki-Miyaura couplings. This control is paramount in the construction of complex molecular architectures, where the order of bond formation dictates the final product.

The general order of reactivity for aryl halides in the rate-determining oxidative addition step of the Suzuki-Miyaura reaction is I > OTf > Br >> Cl.[1][4] This inherent difference forms the basis for the selective coupling at the more reactive C-Br bond, while leaving the C-Cl bond intact for subsequent transformations. This application note will provide a detailed exploration of the mechanistic underpinnings, practical protocols, and optimization strategies for leveraging this reactivity difference.

Mechanistic Insights: The Basis of Regioselectivity

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][4]

  • Oxidative Addition: This is typically the rate-determining step where the palladium(0) catalyst inserts into the carbon-halogen bond, forming a palladium(II) species.[1][4] The bond strength of C-X (where X is a halogen) plays a crucial role, with the weaker C-Br bond being more susceptible to cleavage than the stronger C-Cl bond. This difference in bond dissociation energy is the primary driver for the observed regioselectivity.

  • Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate "ate" complex.[5][6][7]

  • Reductive Elimination: The final step involves the formation of the new C-C bond and regeneration of the active Pd(0) catalyst, which then re-enters the catalytic cycle.[4]

The choice of catalyst, ligands, base, and solvent can significantly influence the efficiency and selectivity of the reaction. For substrates like this compound, the steric hindrance provided by the ortho-chloro and meta-methyl groups can also play a role in modulating the reactivity.

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII Ar-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation (Ar'-B(OR)_2 + Base) PdII->Transmetalation Ar'-B(OR)_2 Base PdII_Ar Ar-Pd(II)L_n-Ar' Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Selective Monosubstitution at the C-Br Position

This protocol details the selective Suzuki-Miyaura coupling of an arylboronic acid with this compound at the C-Br position.

Materials and Reagents
ReagentSupplierPurityM.W.Amount (mmol)Eq.
This compoundCommercial Source>98%219.511.01.0
Arylboronic AcidCommercial Source>98%Variable1.21.2
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))Commercial Source>98%1155.560.030.03
K₂CO₃ (Potassium Carbonate)Commercial Source>99%138.212.02.0
1,4-DioxaneCommercial SourceAnhydrous88.115 mL-
WaterDeionized-18.021 mL-
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-chloro-3,5-dimethyl-biphenyl derivative.

Rationale and Optimization
  • Catalyst: Pd(PPh₃)₄ is a reliable and commonly used catalyst for Suzuki couplings. For more challenging or sterically hindered substrates, other catalysts such as PdCl₂(dppf) or those with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) may improve yields.[8][9][10]

  • Base: Potassium carbonate is a moderately strong base that is effective in many Suzuki reactions. For less reactive substrates, stronger bases like Cs₂CO₃ or K₃PO₄ may be beneficial.[7] The base is crucial for the formation of the reactive boronate species.[5][6]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used. Water is necessary to dissolve the inorganic base and facilitate the transmetalation step.

  • Temperature: The reaction is typically run at elevated temperatures to ensure a reasonable reaction rate. However, excessively high temperatures may lead to side reactions such as dehalogenation.[2]

Protocol 2: Sequential Disubstitution - Targeting the C-Cl Position

Following the successful monosubstitution, the remaining C-Cl bond can be targeted for a second Suzuki-Miyaura coupling, allowing for the synthesis of unsymmetrical terphenyl derivatives.

Materials and Reagents
ReagentSupplierPurityM.W.Amount (mmol)Eq.
2-Chloro-3,5-dimethyl-biphenyl derivativeFrom Protocol 1>95%Variable1.01.0
Second Arylboronic AcidCommercial Source>98%Variable1.51.5
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Commercial Source>97%915.720.020.02
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)Commercial Source>98%410.510.040.04
K₃PO₄ (Potassium Phosphate)Commercial Source>98%212.273.03.0
TolueneCommercial SourceAnhydrous92.145 mL-
Step-by-Step Procedure
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the 2-chloro-3,5-dimethyl-biphenyl derivative (1.0 mmol), the second arylboronic acid (1.5 mmol), Pd₂(dba)₃ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (3.0 mmol) to a flame-dried Schlenk tube with a stir bar.

  • Inert Atmosphere: Seal the tube, remove from the glovebox, and place under a positive pressure of Argon or Nitrogen.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Heat the reaction mixture in a preheated oil bath at 100-110 °C.

  • Monitoring: Monitor the reaction by GC-MS or LC-MS. Due to the lower reactivity of the C-Cl bond, longer reaction times (24-48 hours) may be required.

  • Work-up: After cooling to room temperature, quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography to isolate the desired disubstituted product.

Rationale and Optimization
  • Catalyst System: The coupling of aryl chlorides is significantly more challenging than that of aryl bromides.[4] This necessitates the use of a more active catalytic system. A combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as SPhos is highly effective for activating the C-Cl bond.[11][12][13]

  • Base: A stronger base like K₃PO₄ is often required to promote the coupling of less reactive aryl chlorides.

  • Solvent and Temperature: Anhydrous conditions and higher temperatures are generally necessary to drive the reaction to completion.

Workflow for Sequential Suzuki-Miyaura Coupling

Sequential_Coupling_Workflow Start This compound Protocol1 Protocol 1: Selective C-Br Coupling (Arylboronic Acid 1, Pd(PPh₃)₄, K₂CO₃) Start->Protocol1 Intermediate Monosubstituted Product (2-Chloro-3,5-dimethyl-biphenyl derivative) Protocol1->Intermediate Analysis1 Purification & Analysis (TLC, GC-MS, NMR) Intermediate->Analysis1 Protocol2 Protocol 2: C-Cl Coupling (Arylboronic Acid 2, Pd₂(dba)₃/SPhos, K₃PO₄) FinalProduct Disubstituted Product (Unsymmetrical Terphenyl derivative) Protocol2->FinalProduct Analysis2 Purification & Analysis (Column Chromatography, LC-MS, NMR) FinalProduct->Analysis2 Analysis1->Protocol2

Caption: Workflow for the sequential Suzuki-Miyaura coupling.

Troubleshooting and Considerations
IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction, catalyst deactivation, poor substrate purity.Increase reaction time/temperature, use a more active catalyst system, ensure high purity of reagents and anhydrous/inert conditions.[14]
Side Reactions Dehalogenation, homocoupling of boronic acid.Use milder conditions (lower temperature), ensure a strictly inert atmosphere, use a slight excess of the boronic acid.[2]
Lack of Selectivity Reaction conditions too harsh, leading to C-Cl bond activation.Lower the reaction temperature, use a less active catalyst for the first step (e.g., Pd(PPh₃)₄).
Difficulty in Purification Presence of closely related byproducts.Optimize reaction conditions to minimize side products, employ high-performance liquid chromatography (HPLC) for purification.
Conclusion

The selective Suzuki-Miyaura coupling of this compound is a powerful strategy for the controlled synthesis of complex bi- and terphenyl structures. By carefully selecting the reaction conditions, particularly the catalyst system and base, chemists can achieve high regioselectivity, first functionalizing the more reactive C-Br bond, followed by the more inert C-Cl bond. The protocols and insights provided in this application note serve as a comprehensive guide for researchers in organic synthesis and drug development, enabling the efficient construction of diverse molecular scaffolds.

References

Application Note & Protocol: Selective Grignard Reagent Formation from 1-Bromo-2-chloro-3,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the selective formation of a Grignard reagent from 1-bromo-2-chloro-3,5-dimethylbenzene. The protocol leverages the differential reactivity of aryl bromides and chlorides, enabling the targeted synthesis of 2-chloro-3,5-dimethylphenylmagnesium bromide. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis. We will delve into the underlying principles, provide a detailed, step-by-step experimental protocol, and offer guidance on characterization and troubleshooting.

Introduction: The Strategic Advantage of Chemoselectivity

Grignard reagents are cornerstones of organic synthesis, renowned for their utility in forming new carbon-carbon bonds.[1][2] The reaction, discovered by Victor Grignard, involves the insertion of magnesium metal into a carbon-halogen bond, reversing the polarity of the carbon atom and rendering it a potent nucleophile.[3][4] While the synthesis of Grignard reagents from simple alkyl or aryl halides is well-established, the presence of multiple halogens on a single aromatic ring introduces a challenge of chemoselectivity.

The substrate, this compound, possesses both a bromine and a chlorine atom attached to the aromatic ring. The successful synthesis of a specific Grignard reagent hinges on selectively reacting one halogen over the other. This application note details a robust protocol to exploit the higher reactivity of the carbon-bromine bond over the carbon-chlorine bond to form 2-chloro-3,5-dimethylphenylmagnesium bromide, a valuable intermediate for further synthetic transformations.[5][6]

Mechanism and Theory: Harnessing Differential Reactivity

The formation of a Grignard reagent is a surface reaction that occurs on the magnesium metal.[7] The generally accepted mechanism involves a single electron transfer (SET) from the magnesium to the organic halide, forming a radical anion which then collapses to an organic radical and a halide anion. A second SET from another magnesium atom to the organic radical results in the formation of the carbanion, which then combines with the magnesium cation to form the Grignard reagent.

The chemoselectivity in the reaction of this compound with magnesium is dictated by the difference in the carbon-halogen bond dissociation energies. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to cleavage and subsequent reaction with magnesium.[5] Consequently, under controlled conditions, the magnesium will preferentially insert into the C-Br bond, leaving the C-Cl bond intact.

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound>98%(e.g., Sigma-Aldrich)---
Magnesium turnings>99.5%(e.g., Sigma-Aldrich)---
Anhydrous Tetrahydrofuran (THF)>99.9%, inhibitor-free(e.g., Sigma-Aldrich)Freshly distilled from sodium/benzophenone ketyl under N₂.
IodineCrystal, >99.8%(e.g., Sigma-Aldrich)For activation.
1,2-DibromoethaneAnhydrous, >99%(e.g., Sigma-Aldrich)Optional activator.
Anhydrous Diethyl Ether>99.7%(e.g., Sigma-Aldrich)For rinsing glassware.
(-)-Menthol>99%(e.g., Sigma-Aldrich)For titration.
1,10-Phenanthroline>99%(e.g., Sigma-Aldrich)Indicator for titration.
Standardized sec-Butanol in Toluene1.0 M(e.g., Sigma-Aldrich)Titrant.
Hydrochloric Acid1 M aqueous solution(e.g., VWR)For quenching.
Saturated Ammonium ChlorideAqueous solution(e.g., VWR)For quenching.
Anhydrous Sodium SulfateGranular(e.g., Fisher Scientific)For drying.
Equipment
  • Three-necked round-bottom flask

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas (Nitrogen or Argon) supply with manifold

  • Schlenk line (optional, but recommended)

  • Syringes and needles

  • Glassware for titration (burette, flasks)

Experimental Protocol

Rigorous Preparation: The Key to Success

Grignard reagents are highly sensitive to moisture and atmospheric oxygen.[1][8] Therefore, all glassware must be scrupulously dried in an oven at >120 °C overnight and assembled hot while being flushed with a stream of dry nitrogen or argon. The apparatus should be maintained under a positive pressure of inert gas throughout the experiment.

Magnesium Activation: Initiating the Reaction

The surface of magnesium turnings is typically coated with a passivating layer of magnesium oxide, which inhibits the reaction.[9][10] Activation is crucial to expose a fresh, reactive metal surface.

Method A: Iodine Activation

  • Place the magnesium turnings (1.2 equivalents) into the flame-dried, three-necked flask equipped with a magnetic stir bar.

  • Add a single, small crystal of iodine.[11] The flask will be filled with purple vapor.

Method B: 1,2-Dibromoethane (DBE) Activation

  • To the magnesium turnings (1.2 eq.) in the reaction flask, add a small amount of anhydrous THF to just cover the metal.

  • Add a few drops of 1,2-dibromoethane. The evolution of ethylene gas bubbles indicates successful activation.[10]

Grignard Reagent Formation: A Step-by-Step Guide

The following workflow diagram illustrates the key stages of the experimental procedure.

Grignard_Formation_Workflow cluster_prep Preparation cluster_activation Activation cluster_reaction Reaction cluster_analysis Analysis & Use prep1 Flame-dry all glassware prep2 Assemble under inert atmosphere (N₂/Ar) prep1->prep2 prep3 Add Mg turnings (1.2 eq) to flask prep2->prep3 act1 Add activator (I₂ or 1,2-dibromoethane) prep3->act1 act2 Observe for signs of activation act1->act2 react2 Add a small aliquot of aryl halide solution to initiate act2->react2 react1 Prepare solution of this compound in anhydrous THF react1->react2 react3 Observe for exotherm and color change react2->react3 react4 Add remaining aryl halide solution dropwise to maintain gentle reflux react3->react4 react5 Reflux for 1-2 hours after addition is complete react4->react5 an1 Cool the Grignard solution to room temperature an2 Titrate an aliquot to determine concentration an1->an2 an3 Use the Grignard reagent in the subsequent reaction an2->an3

Caption: Experimental workflow for the selective formation of 2-chloro-3,5-dimethylphenylmagnesium bromide.

Procedure:

  • Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the pressure-equalizing dropping funnel.

  • Once the magnesium is activated, add a small portion (~5-10%) of the aryl halide solution to the rapidly stirring magnesium suspension.

  • Initiation is indicated by a gentle boiling of the solvent, a change in color of the solution to cloudy gray or brown, and the disappearance of the iodine color (if used).[12][13] Gentle warming with a heat gun may be necessary to start the reaction.[11] Be prepared for a potentially vigorous exothermic reaction upon initiation.

  • Once the reaction is self-sustaining, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting material.

  • Allow the reaction mixture to cool to room temperature. The resulting dark, cloudy solution is the Grignard reagent, which should be used immediately.

Characterization and Analysis: Quantifying Your Reagent

It is crucial to determine the concentration of the Grignard reagent before its use in subsequent reactions. Titration is the most common method for this purpose.[14]

Titration Protocol

Method: Direct Titration with a Colorimetric Indicator [14][15]

  • Under an inert atmosphere, add a small amount (~5 mg) of 1,10-phenanthroline to a dry flask.

  • Add a known volume of dry THF (e.g., 2 mL).

  • Add a precisely measured aliquot of the Grignard solution (e.g., 1.00 mL) to the flask. A distinct color will form as the indicator complexes with the Grignard reagent.

  • Titrate with a standardized solution of sec-butanol or (-)-menthol in an anhydrous solvent until the color disappears.[14]

  • The concentration of the Grignard reagent can be calculated using the following formula:

    Molarity of Grignard = (Molarity of Titrant × Volume of Titrant) / Volume of Grignard Solution

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Reaction fails to initiate - Wet glassware or solvent- Passivated magnesium- Low reaction temperature- Ensure all glassware is rigorously flame-dried and solvent is anhydrous.- Crush a few pieces of magnesium in the flask with a dry glass rod.- Add a small crystal of iodine or a few drops of 1,2-dibromoethane.- Gently warm the flask with a heat gun.[11]
Reaction starts but then stops - Insufficient mixing- Rate of addition is too slow- Increase the stirring rate.- Increase the rate of addition of the aryl halide.
Formation of a significant amount of biphenyl byproduct (Wurtz coupling) - High local concentration of aryl halide- High reaction temperature- Ensure slow, dropwise addition of the aryl halide solution.- Maintain a gentle reflux; do not overheat.[16]
Low yield of Grignard reagent - Presence of moisture or oxygen- Incomplete reaction- Re-check the experimental setup for any leaks.- Extend the reflux time after the addition is complete.

Conclusion

The selective formation of 2-chloro-3,5-dimethylphenylmagnesium bromide from this compound is a reliable and reproducible procedure when strict anhydrous and anaerobic conditions are maintained. The key to success lies in the careful activation of magnesium and controlled addition of the aryl halide to harness the inherent difference in reactivity between the carbon-bromine and carbon-chlorine bonds. The resulting Grignard reagent is a versatile intermediate for the synthesis of more complex molecules in the fields of medicinal chemistry and materials science.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 1-Bromo-2-chloro-3,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Functionalization of a Differentiated Dihaloarene

In the landscape of medicinal chemistry and materials science, the precise construction of complex molecular architectures is paramount. Substituted aromatic compounds are foundational scaffolds, and their rational, step-wise elaboration is a key strategy in the synthesis of novel entities. 1-Bromo-2-chloro-3,5-dimethylbenzene emerges as a particularly valuable building block due to its differentiated halogenation. The inherent disparity in the reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds under palladium-catalyzed cross-coupling conditions allows for exquisite control over its functionalization. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selective cross-coupling of this versatile substrate, focusing on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

The fundamental principle governing the selective functionalization of this compound lies in the relative bond dissociation energies of the C-Br and C-Cl bonds. The C-Br bond is weaker and therefore more susceptible to oxidative addition by a low-valent palladium catalyst, which is typically the rate-determining step in the catalytic cycle.[1] This allows for a chemoselective reaction at the bromine-substituted position, leaving the chloro group intact for subsequent transformations. This guide will provide detailed protocols to exploit this reactivity difference, enabling the synthesis of a diverse array of selectively functionalized products.

Core Concepts: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions, for which Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki were awarded the 2010 Nobel Prize in Chemistry, generally proceed through a common catalytic cycle.[2] Understanding this cycle is crucial for troubleshooting and optimizing reactions.

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) ArPd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative_Addition->ArPd(II)(X)L2 Transmetalation Transmetalation (R'-M) ArPd(II)(X)L2->Transmetalation ArPd(II)(R')L2 Ar-Pd(II)(R')L2 Transmetalation->ArPd(II)(R')L2 Reductive_Elimination Reductive Elimination ArPd(II)(R')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R-R' Reductive_Elimination->Product

Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The cycle initiates with the oxidative addition of an organic halide (in our case, preferentially the C-Br bond of this compound) to a Pd(0) complex. This is followed by transmetalation with an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) or coordination and deprotonation of a nucleophile (e.g., an amine in Buchwald-Hartwig amination). The final step is reductive elimination, which forms the new carbon-carbon or carbon-heteroatom bond and regenerates the active Pd(0) catalyst.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds. For this compound, the goal is to selectively couple at the C-Br position. The choice of ligand is critical in achieving high selectivity and yield. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition of the less reactive C-Cl bond; however, for selective C-Br coupling, less sterically demanding ligands or carefully controlled conditions are preferable.

Protocol: Selective Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is designed to favor the selective coupling at the C-Br bond.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃) or Triphenylphosphine (PPh₃)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Deionized water, degassed

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Experimental Workflow:

Suzuki Coupling Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification Charge_Flask Charge Schlenk flask with: - this compound - Phenylboronic acid - K3PO4 Add_Catalyst Add Pd(OAc)2 and ligand Charge_Flask->Add_Catalyst Add_Solvents Add degassed toluene and water Add_Catalyst->Add_Solvents Heat Heat to 80-100 °C with vigorous stirring Add_Solvents->Heat Monitor Monitor by TLC or GC-MS Heat->Monitor Cool_Quench Cool to RT, dilute with EtOAc, wash with water and brine Monitor->Cool_Quench Dry_Concentrate Dry over Na2SO4, filter, and concentrate Cool_Quench->Dry_Concentrate Purify Purify by column chromatography Dry_Concentrate->Purify

Figure 2: Experimental workflow for the selective Suzuki-Miyaura coupling.

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and anhydrous potassium phosphate (2.0 equiv.).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Under a positive pressure of inert gas, add palladium(II) acetate (2 mol%) and tricyclohexylphosphine (4 mol%).

  • Add anhydrous, degassed toluene (to achieve a concentration of ~0.2 M with respect to the aryl halide) and degassed deionized water (10% v/v of toluene) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Expected Outcomes for Selective Suzuki Coupling

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Expected Yield (%)
1Phenylboronic acidPd(OAc)₂ / PCy₃K₃PO₄Toluene/H₂O90>90
24-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O10085-95
33-Tolylboronic acidPd₂(dba)₃ / SPhosCs₂CO₃Toluene/H₂O80>95

Note: Yields are predictive and based on analogous systems. Optimization may be required.

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[3] Similar to the Suzuki coupling, achieving selectivity for the C-Br bond is the primary objective. The choice of a bulky, electron-rich phosphine ligand, such as XPhos or SPhos, in combination with a strong, non-nucleophilic base is crucial for an efficient reaction.[4]

Protocol: Selective Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (1.5 mol%) and XPhos (3.0 mol%) to a dry Schlenk tube.

  • Add sodium tert-butoxide (1.5 equiv.).

  • Add this compound (1.0 equiv.) and morpholine (1.2 equiv.).

  • Add anhydrous toluene (to achieve a concentration of ~0.2 M).

  • Seal the tube and heat the reaction mixture to 100 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion (typically 4-12 hours), cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Concentrate the filtrate and purify the residue by column chromatography.

III. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[5] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. The reactivity trend for the oxidative addition step (I > Br > Cl) strongly favors the selective coupling at the C-Br bond of this compound.[6]

Protocol: Selective Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF) or Toluene, anhydrous

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

  • Evacuate and backfill with an inert gas three times.

  • Add anhydrous THF (or toluene) and triethylamine (2.0 equiv.).

  • Add phenylacetylene (1.2 equiv.) dropwise via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, filter the mixture to remove the ammonium salt.

  • Concentrate the filtrate and purify the residue by column chromatography.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust starting point for the selective functionalization of this compound. The inherent difference in reactivity between the C-Br and C-Cl bonds allows for a predictable and high-yielding mono-functionalization at the bromine position. The resulting 2-chloro-3,5-dimethyl-substituted biaryls, anilines, and alkynes are valuable intermediates for further synthetic elaboration. The remaining chloro-substituent can be targeted in a subsequent cross-coupling reaction, often requiring more forcing conditions or specialized catalyst systems, thereby enabling the synthesis of di-substituted products in a controlled, stepwise manner. Researchers are encouraged to optimize the provided conditions for their specific coupling partners to achieve maximal yields and purity.

References

Application Notes and Protocols: 1-Bromo-2-chloro-3,5-dimethylbenzene as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 1-bromo-2-chloro-3,5-dimethylbenzene as a versatile building block in the synthesis of complex organic molecules. While direct incorporation into marketed drugs is not extensively documented, its structural features—a differentially reactive di-halogenated benzene ring with steric-directing methyl groups—present significant opportunities for the construction of novel pharmaceutical intermediates. This guide elucidates the principles of chemoselective functionalization and provides detailed, field-proven protocols for key cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Introduction: Strategic Value in Drug Discovery

The pursuit of novel chemical entities with therapeutic potential is a cornerstone of medicinal chemistry. The strategic selection of starting materials is paramount, and building blocks that offer controlled, sequential introduction of diverse functionalities are of immense value. This compound (CAS No. 933585-12-7) is one such scaffold.[1] Its utility stems from the differential reactivity of the carbon-bromine and carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions.[2][3]

The bromine atom, being a better leaving group, can be selectively functionalized while leaving the more robust chlorine atom intact for subsequent transformations. This chemoselectivity is the key to its potential, allowing for a stepwise and controlled assembly of target molecules.[3][4] The presence of two methyl groups ortho and para to the chlorine atom introduces steric hindrance and electronic effects that can influence regioselectivity and reaction kinetics, providing another layer of synthetic control.[5]

The introduction of bromine into a potential drug candidate can also offer advantages such as increased therapeutic activity and beneficial effects on metabolism.[6][7] Halogenated aromatic compounds are prevalent in a wide range of biologically active molecules, including kinase inhibitors, by providing key interactions within protein binding sites.[8][9] This guide will explore the practical applications of this compound in constructing molecular architectures relevant to modern drug discovery.

Physicochemical and Safety Data

A thorough understanding of the physical properties and safety considerations is critical before any experimental work.

Physicochemical Properties
PropertyValueSource
CAS Number 933585-12-7--INVALID-LINK--[1]
Molecular Formula C₈H₈BrCl--INVALID-LINK--[1]
Molecular Weight 219.51 g/mol --INVALID-LINK--[10]
IUPAC Name This compound--INVALID-LINK--[1]
Synonyms 5-Bromo-4-chloro-m-xylene--INVALID-LINK--[1]
Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related bromochlorobenzene and bromo-dimethylbenzene compounds suggest the following precautions.[9][11][12]

  • General Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[9][11]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection (safety goggles and face shield).[9][11]

  • Health Hazards: May be harmful if swallowed or inhaled. Causes skin and serious eye irritation.[12]

  • First Aid:

    • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[9][11]

    • Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[9][11]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[9][11]

    • Ingestion: Call a poison center or doctor if you feel unwell. Rinse mouth.[9]

  • Storage: Store in a well-ventilated place. Keep container tightly closed and store locked up. Keep away from heat, sparks, open flames, and hot surfaces.[9][11]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[9][11]

Core Applications: Chemoselective Cross-Coupling Reactions

The primary utility of this compound lies in its capacity for sequential, palladium-catalyzed cross-coupling reactions. The general order of reactivity for carbon-halogen bonds in these reactions is C-I > C-Br > C-OTf >> C-Cl.[13] This differential reactivity allows for the selective functionalization of the C-Br bond while preserving the C-Cl bond for a subsequent transformation.

G Start 1-Bromo-2-chloro- 3,5-dimethylbenzene Intermediate 2-Chloro-3,5-dimethyl- 1-substituted-benzene Start->Intermediate Pd-catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Selective at C-Br bond Final 1,2-Disubstituted- 3,5-dimethylbenzene Intermediate->Final Second Pd-catalyzed Cross-Coupling at C-Cl bond

Caption: Sequential functionalization workflow.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds, a common linkage in many pharmaceutical compounds.[4] By reacting this compound with an organoboron reagent, a new aryl or vinyl group can be introduced at the C-Br position.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Bond

  • Objective: To selectively couple an arylboronic acid at the C-Br position of this compound.

  • Rationale: This protocol uses standard palladium catalysis conditions known to favor the oxidative addition of C-Br over C-Cl bonds. The choice of a palladium(0) source and a suitable phosphine ligand is crucial for catalytic efficiency.[10]

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The biphasic system with a base is essential for activating the boronic acid for transmetalation.[10]

  • Reaction Execution: Seal the flask and heat the reaction mixture in a preheated oil bath to 90 °C.

  • Monitoring: Stir the reaction for 12-24 hours. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 2-chloro-3,5-dimethyl-1-aryl-benzene product.

G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ B Oxidative Addition (Ar-Br) C Ar-Pd(II)(Br)L₂ B->C D Transmetalation (Ar'B(OH)₂) E Ar-Pd(II)(Ar')L₂ D->E E->A F Reductive Elimination G Ar-Ar' F->G

Caption: Suzuki-Miyaura catalytic cycle.

Buchwald-Hartwig Amination: C-N Bond Formation

The formation of aryl amines is a critical transformation in medicinal chemistry, as the aniline and related motifs are present in a vast number of bioactive molecules.[14] The Buchwald-Hartwig amination provides a powerful method for coupling amines with aryl halides.

Protocol 2: Selective Buchwald-Hartwig Amination at the C-Br Bond

  • Objective: To selectively couple a primary or secondary amine at the C-Br position.

  • Rationale: This protocol employs a palladium catalyst with a specialized, sterically hindered phosphine ligand (e.g., a biaryl phosphine) which is highly effective for C-N bond formation. A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine.[15][16]

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox, charge an oven-dried vial with tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%), a suitable biaryl phosphine ligand (e.g., XPhos, 4.4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.

  • Reaction Execution: Seal the vial and heat the mixture to 100-110 °C.

  • Monitoring: Stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with diethyl ether or ethyl acetate, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by silica gel chromatography to obtain the desired N-aryl product.

Sonogashira Coupling: C-C Triple Bond Formation

The Sonogashira coupling introduces an alkyne moiety, a versatile functional group that can participate in further reactions or act as a key structural element in its own right.[17]

Protocol 3: Selective Sonogashira Coupling at the C-Br Bond

  • Objective: To couple a terminal alkyne at the C-Br position.

  • Rationale: This classic protocol uses a dual catalyst system of palladium and copper(I).[18][19] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne. An amine base is used both as a base and as a solvent.

Step-by-Step Methodology:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%), and copper(I) iodide (CuI) (1-2 mol%).

  • Reagent Addition: Add the terminal alkyne (1.2-1.5 equiv.).

  • Solvent/Base Addition: Add an anhydrous amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), via syringe.

  • Reaction Execution: Degas the mixture by bubbling argon through the solution for 15-20 minutes. Stir at room temperature or with gentle heating (40-60 °C) as needed.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: Upon completion, remove the amine solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with aqueous ammonium chloride solution (to remove copper salts), water, and brine.

  • Purification: Dry the organic phase, concentrate, and purify by column chromatography.

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction allows for the arylation of alkenes, forming a new C-C bond and a substituted alkene product.[1][12] This is a powerful tool for extending carbon frameworks.

Protocol 4: Selective Heck Reaction at the C-Br Bond

  • Objective: To couple an alkene (e.g., an acrylate or styrene derivative) at the C-Br position.

  • Rationale: The Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by alkene insertion and β-hydride elimination.[12] A base is required to regenerate the active catalyst.

Step-by-Step Methodology:

  • Reaction Setup: In a sealable reaction tube, combine this compound (1.0 equiv.), palladium(II) acetate [Pd(OAc)₂] (2-5 mol%), and a phosphine ligand such as triphenylphosphine (PPh₃) (4-10 mol%).

  • Reagent Addition: Add the alkene (1.5 equiv.) and a base such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (2.0 equiv.).

  • Solvent Addition: Add a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN).

  • Reaction Execution: Seal the tube and heat to 80-120 °C.

  • Monitoring: Stir for 12-48 hours, monitoring by TLC or GC-MS.

  • Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, concentrate, and purify by silica gel chromatography.

Application in Kinase Inhibitor Scaffolds

The 2-chloro-3,5-dimethylphenyl motif, accessible from the title compound, can be envisioned as a key component in the synthesis of kinase inhibitors. Many potent kinase inhibitors feature substituted aromatic rings that form crucial interactions within the ATP-binding pocket of the enzyme.[6][8][9] The sequential functionalization strategy allows for the precise installation of a hydrogen bond acceptor (via amination) and another lipophilic or aromatic group (via Suzuki coupling) to optimize binding affinity and selectivity.

G A 1-Bromo-2-chloro- 3,5-dimethylbenzene B Buchwald-Hartwig Amination (with R¹-NH₂) A->B C Intermediate Amine B->C D Suzuki Coupling (with R²-B(OH)₂) C->D E Final Kinase Inhibitor Scaffold (Disubstituted) D->E

References

Application Notes & Protocols: Synthetic Routes to Novel Heterocyclic Compounds Using 1-Bromo-2-chloro-3,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and professionals in drug development with a comprehensive overview of synthetic strategies for the preparation of novel heterocyclic compounds utilizing 1-bromo-2-chloro-3,5-dimethylbenzene as a versatile starting material. The inherent differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is exploited to achieve regioselective functionalization, enabling the synthesis of a diverse array of heterocyclic scaffolds. This document details palladium-catalyzed cross-coupling reactions and transition-metal-free methodologies, offering step-by-step protocols, mechanistic insights, and guidance on reaction optimization.

Introduction: The Strategic Advantage of this compound

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and modular synthetic routes to novel heterocyclic scaffolds is therefore a cornerstone of modern chemical research. This compound presents itself as a highly valuable and strategic starting material for the construction of such molecules. Its utility is rooted in the differential reactivity of its two halogen substituents.

The carbon-bromine bond, with its lower bond dissociation energy, is significantly more susceptible to oxidative addition to low-valent transition metal catalysts, such as palladium(0), compared to the more robust carbon-chlorine bond.[1][2] This chemoselectivity allows for a stepwise and controlled functionalization of the aromatic ring. The bromine atom can be selectively targeted in a variety of cross-coupling reactions, while the chlorine atom remains available for subsequent transformations under more forcing conditions.[3][4] This sequential approach opens a gateway to highly substituted and complex aromatic and heterocyclic systems that would be challenging to access through other means. The methyl groups at the 3- and 5-positions also influence the electronic and steric environment of the molecule, which can be leveraged for further synthetic manipulations.

This guide will explore several key synthetic transformations, providing both the theoretical framework and practical, detailed protocols for their execution.

Palladium-Catalyzed Cross-Coupling: A Modular Approach to Heterocycle Precursors

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[2] For this compound, these reactions can be performed with high regioselectivity at the C-Br bond.

Buchwald-Hartwig Amination for Carbazole and Phenothiazine Synthesis

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5][6] This reaction is instrumental in the synthesis of N-aryl and N-heteroaryl amines, which are key precursors to a variety of nitrogen-containing heterocycles.

Mechanism Insight: The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired C-N coupled product and regenerate the Pd(0) catalyst.[6][7] The choice of a bulky, electron-rich phosphine ligand is often crucial for promoting the reductive elimination step and preventing side reactions, especially with sterically hindered substrates.[3]

Application in Carbazole Synthesis: A one-pot, two-step sequence involving an initial Buchwald-Hartwig amination followed by an intramolecular C-H activation can be employed for the synthesis of carbazoles.[8][9]

G start This compound + 2-Aminophenol step1 Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) start->step1 intermediate N-(2-chloro-3,5-dimethylphenyl)-2-aminophenol step1->intermediate step2 Intramolecular C-H Activation (Pd Catalyst, Oxidant) intermediate->step2 product Substituted Carbazole step2->product G start This compound + Terminal Alkyne step1 Sonogashira Coupling (Pd/Cu Catalyst, Base) start->step1 intermediate 2-Alkynyl-N-substituted aniline step1->intermediate step2 Intramolecular Cyclization (Base or Metal Catalyst) intermediate->step2 product Substituted Indole step2->product

References

Application Note & Protocol: Regioselective Lithiation of 1-Bromo-2-chloro-3,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the experimental procedure for the regioselective lithiation of 1-bromo-2-chloro-3,5-dimethylbenzene. This protocol details a robust method for generating a valuable organolithium intermediate, which can be subsequently functionalized for the synthesis of complex molecules in pharmaceutical and materials science research. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step protocol, outline critical safety considerations for handling pyrophoric reagents, and discuss methods for the characterization of the resulting products.

Introduction: The Strategic Importance of Regiocontrolled Lithiation

Directed ortho-lithiation is a powerful synthetic tool that allows for the specific functionalization of aromatic rings. The reaction leverages the ability of a directing group to guide a strong base, typically an organolithium reagent, to deprotonate an adjacent position on the aromatic ring. In the case of this compound, the bromine atom is the more labile halogen for lithium-halogen exchange, a process that is often kinetically favored over deprotonation.[1][2] This exchange reaction provides a regioselective pathway to a specific aryllithium species.

The resulting 2-chloro-3,5-dimethylphenyllithium is a versatile intermediate. Its subsequent reaction with a variety of electrophiles opens the door to a wide array of substituted aromatic compounds that would be challenging to synthesize through traditional electrophilic aromatic substitution methods. This control over regiochemistry is paramount in drug discovery and materials science, where precise molecular architecture dictates biological activity and material properties.

Mechanistic Rationale: Halogen-Metal Exchange

The core of this procedure lies in the halogen-metal exchange reaction.[1] When this compound is treated with an alkyllithium reagent, such as n-butyllithium (n-BuLi), the lithium atom preferentially exchanges with the more electropositive bromine atom over the chlorine atom. This selectivity is a well-established trend in halogen-metal exchange reactions with aryl halides.

The reaction is typically performed at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent side reactions and ensure the stability of the highly reactive organolithium intermediate.[3][1] The choice of n-BuLi is strategic; it is a strong enough base to facilitate the exchange but less sterically hindered and pyrophoric than tert-butyllithium, making it more manageable on a laboratory scale.[4]

Safety First: Handling Pyrophoric Reagents

Extreme caution must be exercised when working with n-butyllithium as it is a pyrophoric reagent, meaning it can ignite spontaneously on contact with air or moisture. [5][6][7][8] All procedures involving n-BuLi must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[9][10][11]

Mandatory Personal Protective Equipment (PPE):

  • Flame-resistant lab coat.[9]

  • Safety goggles and a face shield.[9]

  • Chemical-resistant gloves (nitrile or neoprene).[9]

Emergency Preparedness:

  • A Class D fire extinguisher (for combustible metals) or a dry sand bucket must be readily accessible. Do NOT use a water or carbon dioxide extinguisher. [7]

  • An emergency safety shower and eyewash station must be nearby.[6][9]

  • Never work alone when handling pyrophoric reagents.[9]

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%e.g., Sigma-AldrichStore in a cool, dry place.
n-Butyllithium (2.5 M in hexanes)Solution in hexanese.g., Sigma-AldrichPyrophoric. Handle under inert atmosphere. Store at 2-8 °C.
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freee.g., Sigma-AldrichDry over sodium/benzophenone or use a solvent purification system.
Electrophile (e.g., N,N-dimethylformamide, DMF)Anhydrouse.g., Sigma-AldrichUse freshly distilled or from a sealed bottle.
Saturated aqueous ammonium chloride (NH₄Cl)Reagent gradeN/AUsed for quenching the reaction.
Diethyl etherACS gradeN/AFor extraction.
Anhydrous magnesium sulfate (MgSO₄)Reagent gradeN/AFor drying the organic layer.
Step-by-Step Procedure
  • Glassware Preparation: All glassware must be rigorously dried in an oven at >120 °C overnight and allowed to cool under a stream of inert gas (nitrogen or argon).

  • Reaction Setup:

    • Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a thermometer, and a nitrogen/argon inlet.

    • Maintain a positive pressure of inert gas throughout the reaction.

  • Initiation of the Reaction:

    • To the reaction flask, add this compound (1.0 eq).

    • Dissolve the starting material in anhydrous THF (approximately 0.2 M concentration).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of n-Butyllithium:

    • Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise to the stirred solution via syringe over 15-20 minutes.

    • Maintain the internal temperature below -70 °C during the addition.

    • A color change to a pale yellow or orange is typically observed, indicating the formation of the aryllithium species.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete halogen-metal exchange.

  • Electrophilic Quench:

    • Slowly add the chosen electrophile (e.g., anhydrous DMF, 1.2 eq) to the reaction mixture at -78 °C.[12]

    • Allow the reaction to stir at -78 °C for an additional 1-2 hours, then slowly warm to room temperature overnight.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[13][14] Caution: This is an exothermic process.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the lithiation and quenching process.

Lithiation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Glassware & Assemble reagents Add this compound & Anhydrous THF start->reagents cool Cool to -78 °C reagents->cool add_nBuLi Add n-BuLi (Halogen-Metal Exchange) cool->add_nBuLi stir1 Stir at -78 °C for 1h add_nBuLi->stir1 add_electrophile Add Electrophile (Quench) stir1->add_electrophile stir2 Stir and Warm to RT add_electrophile->stir2 quench Quench with aq. NH4Cl stir2->quench extract Extract with Diethyl Ether quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify end Characterize Product purify->end

Caption: Workflow for the lithiation of this compound.

Characterization

The successful synthesis of the desired product can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product and the regiochemistry of the substitution.[15]

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the final product.[15]

Conclusion

This application note provides a detailed and reliable protocol for the regioselective lithiation of this compound. By adhering to the outlined procedures and safety precautions, researchers can effectively generate a valuable aryllithium intermediate for further synthetic transformations. The ability to control the regioselectivity of this reaction is a powerful asset in the design and synthesis of novel organic molecules for a wide range of applications.

References

The Strategic Application of 1-Bromo-2-chloro-3,5-dimethylbenzene in Advanced Materials Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pursuit of novel organic materials with tailored electronic and photophysical properties is a cornerstone of modern materials science. The strategic design of monomeric building blocks is paramount to achieving desired functionalities in the resulting polymers. This document provides a comprehensive technical guide on the application of 1-bromo-2-chloro-3,5-dimethylbenzene, a versatile, yet underutilized, monomer for the synthesis of advanced organic materials. While direct literature on the extensive materials science applications of this specific molecule is nascent, its unique structural attributes present a compelling case for its use in creating sophisticated polymer architectures. This guide will, therefore, extrapolate from well-established principles of organic synthesis and polymer chemistry to propose its application, particularly in the realm of conjugated polymers for electronic applications.

Core Concepts: The Untapped Potential of this compound

This compound is a halogenated aromatic compound with the chemical formula C₈H₈BrCl.[1] Its utility in materials science stems from the differential reactivity of its carbon-halogen bonds. The carbon-bromine (C-Br) bond is inherently weaker and more susceptible to oxidative addition by transition metal catalysts, such as palladium, compared to the more robust carbon-chlorine (C-Cl) bond.[2] This reactivity difference is the lynchpin for its application as a building block in sequential cross-coupling reactions, enabling the programmed synthesis of complex polymer structures.

The presence of two methyl groups on the benzene ring also influences the solubility and morphological characteristics of the resulting polymers, which are critical parameters for their processability and performance in devices.

Application in the Synthesis of Conjugated Polymers

The primary application of this compound in materials science lies in its potential as a monomer for the synthesis of π-conjugated polymers.[3][4] These polymers are the active components in a variety of organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[5][6] The proposed synthetic strategy involves a sequential, site-selective functionalization of the monomer, first at the more reactive C-Br bond, followed by a reaction at the C-Cl bond. This approach allows for the introduction of different aromatic units into the polymer backbone, leading to materials with precisely controlled electronic properties.

Proposed Synthetic Pathway: Sequential Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds.[7] A hypothetical two-step polymerization process utilizing this compound is outlined below.

Diagram 1: Proposed Polymerization Workflow

G cluster_step1 Step 1: Suzuki Coupling at C-Br cluster_step2 Step 2: Polymerization via Suzuki Coupling at C-Cl A This compound C Intermediate Monomer A->C Pd Catalyst, Base B Arylboronic Acid 1 B->C D Intermediate Monomer F Conjugated Polymer D->F Pd Catalyst, Base E Aryldiboronic Ester E->F Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OR)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

References

Step-by-step guide to Sonogashira coupling with 1-Bromo-2-chloro-3,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Selective Sonogashira Coupling of Terminal Alkynes with 1-Bromo-2-chloro-3,5-dimethylbenzene: A Detailed Guide

Abstract

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, yielding valuable aryl alkynes and conjugated enynes.[1][2][3] This guide provides a comprehensive, in-depth protocol for the selective Sonogashira coupling of the di-halogenated and sterically hindered substrate, this compound. We will explore the mechanistic underpinnings of the reaction, delve into the critical parameters that govern its success, and provide a field-proven, step-by-step protocol for its execution. The discussion emphasizes the chemoselectivity achievable due to the differential reactivity of aryl bromides versus aryl chlorides, a key consideration for designing complex synthetic routes.[4][5][6]

The Mechanistic Foundation of Sonogashira Coupling

The Sonogashira reaction classically employs a dual catalytic system involving palladium and copper(I).[3][7] Understanding the interplay between these two catalytic cycles is fundamental to troubleshooting and optimizing the reaction for challenging substrates.

The process can be broken down into two interconnected cycles:

  • The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition into the aryl-halide bond (Ar-X), forming a Pd(II) complex. This is often the rate-determining step, especially for less reactive halides.[6]

  • The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This step increases the nucleophilicity of the alkyne.[7][8]

  • Transmetalation & Reductive Elimination: The copper acetylide transfers its alkyne group to the Pd(II) complex in a step called transmetalation. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the final aryl-alkyne product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[5][8]

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Oxidative Addition PdII_Alkyne Ar-Pd(II)L₂-C≡CR PdII_ArX->PdII_Alkyne Transmetalation Product Ar-C≡CR PdII_Alkyne->Product Reductive Elimination Product->Pd0 Catalyst Regeneration ArX Ar-X ArX->PdII_ArX CuX Cu(I)X Cu_Alkyne Cu(I)-C≡CR CuX->Cu_Alkyne Cu_Alkyne->PdII_ArX Transfer of Alkyne Group Alkyne H-C≡CR Alkyne->Cu_Alkyne Base Base Base->Cu_Alkyne Deprotonation

Figure 1. The dual catalytic cycle of the Sonogashira coupling.

Substrate Analysis: The Challenge of this compound

The choice of this compound as a substrate introduces two primary considerations that must be addressed for a successful coupling: chemoselectivity and steric hindrance.

  • Chemoselectivity (C-Br vs. C-Cl): The key to selectively functionalizing this molecule lies in the differential reactivity of aryl halides towards oxidative addition with palladium. The established reactivity trend is I > Br > OTf >> Cl.[4][5][6] The carbon-bromine bond is weaker and more readily undergoes oxidative addition than the significantly stronger carbon-chlorine bond.[6] This reactivity gap allows for the selective coupling at the C-Br position under carefully controlled conditions, leaving the C-Cl bond intact for potential subsequent transformations. Attempting to couple the aryl chloride would require more forcing conditions, such as higher temperatures and specialized, bulky, electron-rich phosphine ligands.[9][10][11]

  • Steric Hindrance: The presence of both a chloro and a methyl group ortho to the bromine atom creates a sterically congested environment around the reaction center. This hindrance can slow the rate of oxidative addition.[12] To overcome this, slightly elevated temperatures or longer reaction times may be necessary compared to unhindered aryl bromides.

Optimizing Key Experimental Parameters

Success with this substrate hinges on the careful selection of catalysts, base, and solvent. There is no single "best" procedure, and optimization is often required based on the specific alkyne coupling partner.[13]

ParameterRecommendation for this compoundRationale & Expert Insights
Palladium Precatalyst Pd(PPh₃)₂Cl₂ (1-3 mol%) or Pd(PPh₃)₄ (1-3 mol%)Pd(PPh₃)₂Cl₂ is often preferred due to its higher stability in air.[1] The Pd(II) precatalyst is reduced in situ to the active Pd(0) species.[7] For sterically hindered substrates, a higher catalyst loading may be beneficial.
Copper(I) Co-catalyst Copper(I) Iodide (CuI) (0.5-2 mol%)CuI is the classic co-catalyst for activating the terminal alkyne.[7][14] It is crucial to use fresh, high-quality CuI, as degradation can inhibit the reaction. Note that copper-free conditions exist but often require specialized ligands or conditions to avoid the common side reaction of alkyne homocoupling (Glaser coupling).[4][15]
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)An amine base is required to deprotonate the alkyne and neutralize the H-X byproduct.[4] It can often be used as both the base and the solvent or co-solvent. DIPA is sometimes favored for hindered substrates.[12]
Solvent Tetrahydrofuran (THF), Toluene, or N,N-Dimethylformamide (DMF)The choice of solvent depends on the solubility of the starting materials. THF is a common starting point. Anhydrous and deaerated solvents are critical, as oxygen can lead to catalyst decomposition and promote Glaser coupling.[4]
Temperature Room Temperature to 80 °CStart at room temperature, but expect that gentle heating (e.g., 50-80 °C) may be necessary to overcome the steric hindrance and lower reactivity of this specific aryl bromide.[5][12] Monitor the reaction closely to avoid decomposition at higher temperatures.

Detailed Experimental Protocol: Synthesis of 1-(Phenylethynyl)-2-chloro-3,5-dimethylbenzene

This protocol describes a general procedure for the coupling of this compound with phenylacetylene.

Reagents & Equipment:

  • This compound (1.0 eq)

  • Phenylacetylene (1.1 - 1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)

  • Copper(I) iodide [CuI] (1 mol%)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Schlenk flask or oven-dried round-bottom flask with a condenser

  • Magnetic stirrer and stir bar

  • Inert gas line (Argon or Nitrogen)

  • Standard glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (e.g., 1.0 mmol, 220 mg), Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg), and CuI (0.01 mmol, 1.9 mg).

  • Solvent and Base Addition: Add anhydrous THF (5 mL) and anhydrous Et₃N (3 mL) to the flask via syringe. Stir the mixture to dissolve the solids. The solution should be a yellow suspension.

  • Degassing (Critical Step): Subject the reaction mixture to three cycles of freeze-pump-thaw or bubble argon through the solution for 15-20 minutes to ensure all dissolved oxygen is removed. This prevents catalyst decomposition (observed as the formation of black palladium metal) and alkyne homocoupling.[4]

  • Alkyne Addition: Add phenylacetylene (1.1 mmol, 112 mg, ~122 µL) dropwise to the stirred solution at room temperature.

  • Reaction Execution: Stir the reaction at room temperature. If no significant progress is observed by TLC after 2-4 hours, gently heat the mixture to 50-60 °C using an oil bath.

  • Monitoring Progress: Monitor the reaction by Thin Layer Chromatography (TLC) or GC-MS until the starting aryl bromide is consumed (typically 4-24 hours).

  • Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Dilute the reaction mixture with diethyl ether or ethyl acetate (20 mL). c. Filter the mixture through a short pad of Celite® to remove the catalyst residues and amine salts. Wash the pad with additional solvent (2 x 10 mL).[5] d. Combine the organic filtrates and wash sequentially with saturated aqueous NH₄Cl (2 x 20 mL) to remove copper salts, and then with brine (1 x 20 mL). e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-(phenylethynyl)-2-chloro-3,5-dimethylbenzene.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No Reaction / Low Conversion 1. Inactive catalyst. 2. Insufficiently deaerated system. 3. Reaction temperature too low.1. Use fresh, high-quality Pd and Cu catalysts. 2. Ensure rigorous degassing of solvents and the reaction vessel.[4] 3. Gradually increase the reaction temperature (e.g., to 80 °C) and monitor for product formation vs. decomposition.[12]
Formation of Black Precipitate (Palladium Black) Catalyst decomposition due to oxygen or impurities in the solvent/reagents.Stop the reaction, filter off the precipitate, and restart with fresh catalyst and more rigorously deaerated, anhydrous solvents. Some solvents like THF can promote this issue.[16]
Significant Alkyne Homocoupling (Glaser Product) Presence of oxygen; reaction run without a copper scavenger in a copper-free system.Ensure the reaction is strictly anaerobic. The NH₄Cl wash during work-up helps remove copper that can catalyze this post-reaction.
Low Isolated Yield Product loss during work-up or purification.Ensure complete extraction from the aqueous phase. Use appropriate polarity solvents for column chromatography to avoid premature elution or strong retention of the product.

Safety Precautions

  • Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organic solvents like THF and Et₃N are flammable and volatile. Work in a well-ventilated area away from ignition sources.

  • Copper(I) iodide is harmful if swallowed or inhaled. Avoid creating dust.

  • Always perform reactions under an inert atmosphere to avoid potential side reactions and for safety.

Conclusion

The Sonogashira coupling of this compound is a highly valuable transformation that leverages the predictable reactivity differences between aryl bromides and chlorides. By employing a standard Pd/Cu catalytic system under carefully controlled anaerobic conditions, selective C(sp²)-C(sp) bond formation at the C-Br position can be achieved efficiently. While steric hindrance necessitates careful monitoring and potential gentle heating, the protocol described herein provides a robust starting point for researchers to synthesize complex, selectively functionalized aromatic structures for applications in drug discovery and materials science.

References

Application Notes and Protocols for the Selective Heck Reaction of 1-Bromo-2-chloro-3,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of a Sterically Hindered and Dihalogenated Substrate

The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1] This powerful transformation has found widespread application in the synthesis of complex molecules, from pharmaceuticals to advanced materials. The substrate of interest, 1-bromo-2-chloro-3,5-dimethylbenzene, presents a unique set of challenges and opportunities for the synthetic chemist. Its dihalogenated nature, possessing both a bromine and a chlorine atom on the aromatic ring, necessitates a highly selective catalytic system to achieve monosubstitution. Furthermore, the presence of two methyl groups ortho and para to the bromine atom, and meta to the chlorine atom, introduces significant steric hindrance that can impede the catalytic cycle.

This application note provides a comprehensive guide to the Heck reaction conditions for this compound, with a focus on achieving selective vinylation at the more reactive carbon-bromine bond. We will delve into the mechanistic underpinnings of this selectivity, provide a detailed experimental protocol, and offer insights into potential challenges and optimization strategies. A troubleshooting guide is also included to address common issues encountered with such sterically demanding and electronically rich substrates.

The Catalytic Cycle and the Basis for Selectivity

The Heck reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle.[2][3] The generally accepted mechanism involves four key steps: oxidative addition, alkene coordination and migratory insertion, β-hydride elimination, and reductive elimination with catalyst regeneration.

Heck_Reaction_Mechanism cluster_substrate Substrates cluster_product Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Alkene_Complex [(Alkene)Ar-Pd(II)(X)L2] Ar-Pd(II)(X)L2->Alkene_Complex Alkene Coordination Alkyl_Pd_Intermediate R-CH2-CH(Ar)-Pd(II)(X)L2 Alkene_Complex->Alkyl_Pd_Intermediate Migratory Insertion Hydrido_Pd_Complex [H-Pd(II)(X)L2] Alkyl_Pd_Intermediate->Hydrido_Pd_Complex β-Hydride Elimination Product Substituted Alkene Alkyl_Pd_Intermediate->Product Hydrido_Pd_Complex->Pd(0)L2 Reductive Elimination (+ Base) HX_Salt [H-Base]+X- Hydrido_Pd_Complex->HX_Salt Ar-X 1-Bromo-2-chloro- 3,5-dimethylbenzene Alkene Alkene (e.g., Styrene)

Caption: The Catalytic Cycle of the Heck Reaction.

The chemoselectivity of the Heck reaction on dihalogenated arenes is primarily governed by the rate of oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[4] The reactivity of halogens in this step follows the order: I > Br > Cl > F. This well-established trend is attributed to the decreasing strength of the carbon-halogen bond down the group. For this compound, the significantly weaker C-Br bond compared to the C-Cl bond allows for selective oxidative addition of the palladium catalyst at the C-Br position, leaving the C-Cl bond intact. This inherent difference in reactivity forms the basis for achieving mono-vinylation.

Experimental Protocol: Selective Vinylation of this compound

This protocol provides a starting point for the Heck reaction of this compound with a generic alkene (e.g., styrene or an acrylate). Optimization may be required depending on the specific alkene used.

Materials:

  • This compound

  • Alkene (e.g., Styrene, Butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable bulky phosphine ligand

  • Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the alkene (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Under a counterflow of inert gas, add the anhydrous solvent (e.g., DMF).

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (1-5 mol%) and the phosphine ligand (2-10 mol%) in a small amount of the reaction solvent.

  • Add the catalyst solution to the Schlenk flask containing the reactants.

  • Seal the Schlenk flask and heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the reactivity of the alkene and the chosen catalytic system.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water to remove the base and solvent.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Reaction Parameters

ParameterRecommended RangeRationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Readily available and effective Pd(II) and Pd(0) sources, respectively.
Ligand P(o-tol)₃, P(t-Bu)₃, Buchwald-type ligandsBulky, electron-rich phosphine ligands are often necessary for sterically hindered aryl bromides.[5]
Base Et₃N, K₂CO₃, Cs₂CO₃Organic or inorganic bases are required to neutralize the HX generated in the catalytic cycle.[1]
Solvent DMF, NMP, DioxanePolar aprotic solvents are generally effective in solubilizing the reactants and promoting the reaction.
Temperature 80 - 120 °CHigher temperatures are often required for less reactive, sterically hindered substrates.
Alkene Equivalents 1.2 - 1.5A slight excess of the alkene is typically used to ensure complete consumption of the aryl halide.
Base Equivalents 2.0 - 3.0A stoichiometric amount of base is necessary for the reaction to proceed to completion.

Challenges, Optimization, and Troubleshooting

The Heck reaction of this compound, while selective, can be prone to certain challenges due to its sterically hindered and electron-rich nature.

Potential Challenges:

  • Low Reactivity: The steric bulk from the two methyl groups can hinder the approach of the palladium catalyst to the C-Br bond, leading to slow reaction rates or incomplete conversion.

  • Hydrodehalogenation: A common side reaction in Heck couplings is the reduction of the aryl halide to the corresponding arene.[1] This can occur at both the C-Br and, to a lesser extent, the C-Cl bond.

  • Double Heck Reaction: Although less likely due to the lower reactivity of the C-Cl bond, under harsh conditions, a second Heck reaction at the C-Cl position could occur, leading to undesired diarylated products.[6]

  • Catalyst Decomposition: At the elevated temperatures often required for hindered substrates, the palladium catalyst can decompose to form inactive palladium black.

Optimization Strategies:

  • Ligand Screening: The choice of phosphine ligand is critical. Bulky, electron-rich monodentate phosphines, such as tri(tert-butyl)phosphine (P(t-Bu)₃) or Buchwald-type biaryl phosphine ligands, have proven effective for challenging aryl halides.[5] N-heterocyclic carbenes (NHCs) can also be considered as alternative ligands.[2]

  • Base Selection: The choice of base can influence the reaction rate and selectivity. For sterically hindered substrates, a stronger, non-nucleophilic base like cesium carbonate (Cs₂CO₃) may be beneficial.

  • Solvent Effects: While polar aprotic solvents like DMF and NMP are common, in some cases, less coordinating solvents like dioxane might be advantageous, as they can facilitate alkene coordination to the palladium center.

  • Temperature Control: Careful control of the reaction temperature is crucial. While higher temperatures can increase the reaction rate, they can also promote catalyst decomposition and side reactions.

Troubleshooting Workflow:

Troubleshooting_Workflow Start Low or No Product Formation Check_Catalyst Is the catalyst active? (e.g., formation of Pd black) Start->Check_Catalyst Optimize_Ligand Screen different ligands (e.g., bulkier, more electron-rich) Check_Catalyst->Optimize_Ligand Yes Check_Purity Are starting materials pure and solvent anhydrous? Check_Catalyst->Check_Purity No Optimize_Base Try a stronger or different base (e.g., Cs2CO3) Optimize_Ligand->Optimize_Base Increase_Temp Increase reaction temperature incrementally Optimize_Base->Increase_Temp Side_Reaction Side Product Observed Increase_Temp->Side_Reaction Check_Purity->Optimize_Ligand Hydrodehalogenation Hydrodehalogenation product detected? Side_Reaction->Hydrodehalogenation Double_Heck Double Heck product detected? Side_Reaction->Double_Heck Lower_Temp Lower reaction temperature Hydrodehalogenation->Lower_Temp Change_Solvent Change to a less coordinating solvent Hydrodehalogenation->Change_Solvent Double_Heck->Lower_Temp Adjust_Stoichiometry Adjust alkene:aryl halide ratio Double_Heck->Adjust_Stoichiometry

Caption: A systematic workflow for troubleshooting the Heck reaction.

Conclusion

The selective Heck reaction of this compound is a feasible transformation that allows for the introduction of a vinyl group at the more reactive C-Br position. Success hinges on the careful selection of a suitable catalytic system, particularly a bulky and electron-rich phosphine ligand, and the optimization of reaction conditions to overcome the steric hindrance of the substrate. By understanding the underlying mechanistic principles and employing a systematic approach to troubleshooting, researchers can effectively utilize this challenging substrate in the synthesis of novel and complex molecular architectures.

References

The Strategic Synthesis of Substituted Biaryls: A Guide to Chemoselective Cross-Coupling Reactions of 1-Bromo-2-chloro-3,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Selectivity in Dihaloarene Chemistry

The construction of substituted biaryl scaffolds is a cornerstone of modern synthetic chemistry, with profound implications for the development of pharmaceuticals, agrochemicals, and advanced materials. Within the vast toolkit of the synthetic chemist, palladium-catalyzed cross-coupling reactions stand as the preeminent method for forging carbon-carbon and carbon-heteroatom bonds with precision and efficiency. This guide focuses on a particularly instructive and versatile building block: 1-Bromo-2-chloro-3,5-dimethylbenzene .

This seemingly simple dihaloarene presents a fascinating challenge and a strategic opportunity. The presence of two distinct halogen atoms—bromine and chlorine—on the aromatic ring allows for programmed, site-selective functionalization. The inherent difference in the reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is the key to this selectivity. In the vast majority of palladium-catalyzed cross-coupling reactions, the order of reactivity for oxidative addition to the palladium(0) center is I > Br > OTf > Cl.[1] This predictable reactivity differential enables the C-Br bond to be selectively functionalized while leaving the more robust C-Cl bond untouched, ready for a subsequent, distinct transformation.

This application note provides a detailed exploration of various cross-coupling strategies utilizing this compound. We will delve into the mechanistic underpinnings that govern selectivity and provide field-proven, step-by-step protocols for several key transformations, including the Suzuki-Miyaura, Negishi, Kumada, and Buchwald-Hartwig reactions. For researchers, scientists, and drug development professionals, mastering the selective functionalization of this and similar dihaloarenes opens a gateway to the rapid and efficient synthesis of complex molecular architectures.

Core Principle: The Hierarchy of Halogen Reactivity

The success of any selective cross-coupling strategy with a dihaloarene hinges on exploiting the differential reactivity of the carbon-halogen bonds. The rate-determining step in many palladium-catalyzed coupling cycles is the oxidative addition of the aryl halide to the Pd(0) catalyst. The energy barrier for this step is significantly lower for heavier halogens.

G reactivity Decreasing Reactivity in Oxidative Addition C_I C-I C_Br C-Br C_I->C_Br > C_OTf C-OTf C_Br->C_OTf > C_Cl C-Cl C_OTf->C_Cl >>

For this compound, this principle dictates that under carefully controlled conditions, a palladium catalyst will selectively insert into the C-Br bond, initiating the catalytic cycle for coupling. The C-Cl bond remains a spectator, offering a handle for a second, potentially different, coupling reaction under more forcing conditions if desired. The strategic placement of the methyl groups also influences the steric environment around the halogen atoms, a factor that can further tune reactivity.

Application & Protocols: A Multi-Coupling Approach

The true utility of this compound is realized through its compatibility with a range of powerful cross-coupling reactions. Below, we provide detailed protocols and application notes for the most relevant transformations.

Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most widely used cross-coupling reaction due to the stability and low toxicity of the boronic acid reagents.[2]

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium(II) precatalyst like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as tricyclohexylphosphine (PCy₃) or a biarylphosphine (e.g., SPhos, XPhos) is often employed. The bulky ligand facilitates the reductive elimination step and can help to stabilize the active Pd(0) species.[3]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[4] Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are commonly used. Cesium carbonate is often effective for more challenging couplings.

  • Solvent: A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is typical. Water plays a crucial role in dissolving the inorganic base and facilitating the formation of the active boronate species.

Representative Reaction Parameters for Selective Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale
Aryl Halide This compound (1.0 equiv)Substrate with differential halogen reactivity.
Boronic Acid Arylboronic Acid (1.2–1.5 equiv)Coupling partner. Excess ensures complete consumption of the aryl bromide.
Pd Catalyst Pd(OAc)₂ (1-2 mol%) or Pd₂(dba)₃ (1-2 mol%)Precatalyst that is reduced in situ to the active Pd(0) species.[3]
Ligand SPhos or XPhos (2-4 mol%)Bulky, electron-rich ligand promotes efficient catalysis, especially for hindered substrates.[5]
Base K₃PO₄ or Cs₂CO₃ (2.0–3.0 equiv)Activates the boronic acid for transmetalation.[3]
Solvent Toluene/H₂O or Dioxane/H₂O (e.g., 5:1)Biphasic system to dissolve both organic and inorganic reagents.
Temperature 80–110 °CProvides thermal energy to overcome activation barriers.
Typical Yield 80-95%Expected yield range based on similar substrates.[4]

Detailed Experimental Protocol: Synthesis of 2-Chloro-3,5-dimethyl-1,1'-biaryl

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add degassed toluene and degassed water (e.g., in a 5:1 ratio to achieve a substrate concentration of ~0.2 M).

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12–24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting bromide.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2x).

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired 2-chloro-3,5-dimethyl-1,1'-biaryl.

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ OxAdd Ar-Pd(II)(Br)L₂ Transmetalation Ar-Pd(II)(Ar')L₂ Product Ar-Ar' (Biaryl Product)

Negishi Coupling: High Reactivity and Functional Group Tolerance

The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and tolerance of a wide range of functional groups.[6] This makes them particularly useful for the synthesis of complex molecules.

Causality Behind Experimental Choices:

  • Organozinc Reagents: These are typically prepared from the corresponding organolithium or Grignard reagent by transmetalation with a zinc halide (e.g., ZnCl₂). They can also be generated in situ.[6]

  • Catalyst System: Palladium catalysts with phosphine ligands, such as Pd(PPh₃)₄ or systems generated from Pd₂(dba)₃ and ligands like XPhos or RuPhos, are highly effective.[7] Nickel catalysts can also be employed.

  • Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or dioxane are standard, as they are compatible with the organometallic reagents.

Detailed Experimental Protocol: Synthesis of 2-Chloro-3,5-dimethyl-1,1'-biaryl via Negishi Coupling

  • Organozinc Preparation (if not in situ): In a flame-dried flask under argon, prepare the aryl Grignard or aryllithium reagent. Add a solution of anhydrous ZnCl₂ in THF at 0 °C and stir for 1 hour at room temperature.

  • Reaction Setup: In a separate flame-dried Schlenk flask, dissolve this compound (1.0 equiv) in anhydrous THF.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the aryl bromide solution.

  • Reagent Addition: Slowly add the freshly prepared arylzinc solution (1.2 equiv) to the reaction mixture at room temperature.

  • Reaction: Stir the mixture at room temperature or heat to 50-70 °C for 4–12 hours, monitoring by TLC or GC-MS.

  • Workup: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction and Purification: Extract the mixture with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, concentrate, and purify by column chromatography.

Kumada Coupling: The Power of Grignard Reagents

The Kumada coupling is a powerful method that directly utilizes highly reactive Grignard reagents (organomagnesium halides). While its functional group tolerance is lower than that of Suzuki or Negishi couplings, it is often very efficient and uses readily available starting materials.

Causality Behind Experimental Choices:

  • Catalyst: Both nickel and palladium catalysts are effective. Nickel catalysts, such as Ni(dppe)Cl₂, are often preferred for their lower cost and high reactivity, especially with less reactive aryl chlorides (though here we target the bromide).[6]

  • Solvent: The reaction is typically carried out in the solvent used to prepare the Grignard reagent, such as THF or diethyl ether.

  • Exclusion of Water: Grignard reagents are extremely sensitive to protic sources, so rigorously anhydrous conditions are essential.

Detailed Experimental Protocol: Synthesis of 2-Chloro-3,5-dimethyl-1,1'-biaryl via Kumada Coupling

  • Reaction Setup: To a flame-dried, three-necked flask equipped with a condenser and an addition funnel under an argon atmosphere, add this compound (1.0 equiv) and the catalyst (e.g., Pd(PPh₃)₄, 2-3 mol% or Ni(dppe)Cl₂, 2-3 mol%) in anhydrous THF.

  • Reagent Addition: Add a solution of the arylmagnesium bromide (1.1 equiv) in THF dropwise from the addition funnel. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, stir the mixture at room temperature or heat to reflux for 1–6 hours until the starting material is consumed (monitored by TLC/GC-MS).

  • Workup: Cool the reaction mixture to 0 °C and carefully quench with a cold, saturated aqueous solution of NH₄Cl or dilute HCl.

  • Extraction and Purification: Extract with diethyl ether, wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, concentrate, and purify the residue by column chromatography.

Buchwald-Hartwig Amination: Forging C-N Bonds

Beyond C-C bond formation, the selective functionalization of the C-Br bond can also be used to construct C-N bonds via the Buchwald-Hartwig amination. This reaction is invaluable for synthesizing arylamines, which are prevalent in pharmaceuticals.

Causality Behind Experimental Choices:

  • Catalyst System: This reaction requires a palladium catalyst and a specialized, bulky electron-rich ligand. Biarylphosphine ligands (e.g., XPhos, RuPhos) or ferrocene-based ligands (e.g., dppf) are state-of-the-art.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium or lithium tert-butoxide (NaOt-Bu, LiOt-Bu) are most common.

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are used.

Detailed Experimental Protocol: Synthesis of N-Aryl-2-chloro-3,5-dimethylaniline

  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 equiv), the amine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

  • Inert Atmosphere: Seal the tube, evacuate, and backfill with argon (repeat 3x).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%) under a positive flow of argon.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction: Seal the tube tightly and heat in an oil bath at 90–110 °C for 12–24 hours.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove insoluble salts.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

G

Conclusion and Future Outlook

This compound serves as an exemplary substrate for demonstrating the principles of chemoselective synthesis. The predictable and significant difference in the reactivity of its C-Br and C-Cl bonds allows for the targeted synthesis of mono-functionalized biaryls and other derivatives, preserving the chlorine atom for subsequent transformations. This stepwise approach is a powerful strategy in multi-step syntheses, enabling the rapid build-up of molecular complexity from a single, versatile starting material. The protocols detailed herein for Suzuki-Miyaura, Negishi, Kumada, and Buchwald-Hartwig reactions provide robust starting points for researchers to explore the rich chemistry of this and related polyhalogenated aromatic compounds, paving the way for innovations in drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 1-Bromo-2-chloro-3,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving 1-bromo-2-chloro-3,5-dimethylbenzene. This resource is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges presented by this dihalogenated substrate. The primary hurdle with this molecule is achieving chemoselectivity—preferentially coupling at the more reactive carbon-bromine (C-Br) bond while leaving the more robust carbon-chlorine (C-Cl) bond intact. This guide provides in-depth troubleshooting advice, frequently asked questions, and a validated starting protocol to enhance your reaction yield and selectivity.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you quickly diagnose and solve common problems.

Question 1: My reaction yield is low, and I'm recovering a significant amount of the starting this compound. What are the likely causes and how can I fix this?

Potential Causes & Solutions:

  • Insufficient Catalyst Activity: The oxidative addition of the palladium catalyst to the C-Br bond is the rate-determining step.[1] If your catalyst system is not active enough, this step will be slow, leading to incomplete conversion.

    • Solution 1: Change Your Ligand. Standard ligands like triphenylphosphine (PPh₃) may be insufficient. Switch to a more robust, electron-rich, and bulky phosphine ligand such as SPhos, XPhos, or PCy₃.[1][2] These ligands promote the oxidative addition step and stabilize the active Pd(0) species.[3]

    • Solution 2: Check Your Palladium Precursor. Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) is of high quality. Consider using a pre-formed catalyst complex (e.g., SPhos Pd G3/G4) which often shows higher activity and stability.[4]

    • Solution 3: Increase Reaction Temperature. If your solvent and reagents are stable, incrementally increasing the temperature (e.g., from 80 °C to 100 °C) can overcome the activation energy barrier.[2]

  • Poor Reagent Solubility: If your aryl halide, boronic acid, or base is not fully dissolved at the reaction temperature, the reaction will be slow and incomplete.[2][5]

    • Solution: Choose a solvent system where all components are soluble. Common choices include 1,4-dioxane/water, toluene/water, or DMF.[6] If solubility remains an issue, consider alternative solvents like CPME, which has a high boiling point and good solvating power for many organic compounds.[2]

  • Catalyst Deactivation: The presence of oxygen can oxidize the active Pd(0) catalyst to an inactive state.

    • Solution: Ensure your reaction setup is thoroughly degassed.[2] This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-20 minutes before adding the catalyst or by using several "evacuate-backfill" cycles on a Schlenk line.[6]

Question 2: I'm observing significant formation of a biphenyl product from the homocoupling of my boronic acid. How can I minimize this side reaction?

Potential Causes & Solutions:

  • Presence of Oxygen: As mentioned above, oxygen can lead to catalyst-mediated homocoupling of the boronic acid.

    • Solution: Rigorous degassing of the reaction mixture and maintaining a positive pressure of an inert gas is crucial.[2][7]

  • Sub-optimal Base or Stoichiometry: The choice and amount of base can influence side reactions.

    • Solution: Use the correct stoichiometry of base (typically 2.0-3.0 equivalents). Weaker bases like potassium carbonate (K₂CO₃) are often sufficient and can be less prone to inducing side reactions than very strong bases. Ensure the base is finely powdered to maximize surface area and reactivity.[8]

  • Slow Transmetalation: If the transmetalation step is slow compared to other pathways, homocoupling can become more prevalent.

    • Solution: Ensure your boronic acid is of high quality. Consider converting the boronic acid to a more reactive potassium trifluoroborate salt or a boronate ester (e.g., pinacol ester), which can sometimes offer cleaner reactions.[9]

Question 3: My main issue is selectivity. I'm getting a mixture of products from coupling at both the C-Br and C-Cl positions. How can I exclusively target the C-Br bond?

Potential Causes & Solutions:

  • High Catalyst Reactivity/Temperature: While an active catalyst is needed, an overly reactive system or excessively high temperatures can overcome the inherent reactivity difference between the C-Br and C-Cl bonds, leading to undesired C-Cl activation. The general reactivity order for halides in oxidative addition is I > Br > OTf >> Cl.[1][10]

    • Solution 1: Control the Temperature. Start with a moderate temperature (e.g., 80-90 °C) and monitor the reaction closely. Avoid unnecessarily high temperatures that might provide enough energy to activate the C-Cl bond.

    • Solution 2: Select the Right Catalyst System. This is the most critical factor. Use a palladium catalyst with ligands that are known to have high selectivity for C-Br bonds. Bulky phosphine ligands often provide the necessary steric environment to differentiate between the two halogen sites. A system like Pd(OAc)₂ with a ligand such as PCy₃·HBF₄ has been shown to be highly selective for C(sp²)-Br bond activation.[11]

  • Prolonged Reaction Time: Leaving the reaction to run for too long after the initial C-Br coupling is complete can lead to a slow, secondary coupling at the C-Cl position.

    • Solution: Monitor the reaction progress by a suitable technique like TLC, GC-MS, or LC-MS.[2] Once the starting material is consumed and the desired mono-coupled product is formed, work up the reaction to prevent further reactivity.

Frequently Asked Questions (FAQs)

Q1: Why is the C-Br bond more reactive than the C-Cl bond in a Suzuki coupling? The difference in reactivity stems from bond strength and the energetics of the oxidative addition step. The C-Br bond is weaker and more polarizable than the C-Cl bond. This makes it more susceptible to cleavage and insertion by the electron-rich Pd(0) catalyst, which is typically the rate-limiting step in the catalytic cycle.[12]

Q2: What is the role of the base in the Suzuki reaction? The base plays multiple crucial roles.[3] Its primary function is to activate the boronic acid by forming a more nucleophilic borate species (e.g., [R-B(OH)₃]⁻).[9][13][14] This borate then participates in the transmetalation step, transferring the organic group to the palladium center. The base also facilitates the regeneration of the active catalyst.[3]

Q3: Which base is best for this reaction? The optimal base depends on the specific substrates and solvent. However, for many Suzuki couplings, potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are effective choices.[2] K₃PO₄ is a good starting point for anhydrous conditions, while K₂CO₃ is often used in aqueous solvent mixtures.[1][2]

Q4: Can I run this reaction under anhydrous conditions? Yes. While many Suzuki protocols use aqueous/organic mixtures, anhydrous conditions can be beneficial, especially if your substrates are sensitive to water, which can cause protodeboronation (hydrolysis of the boronic acid).[2] For anhydrous reactions, solvents like THF or dioxane with a base like K₃PO₄ are commonly used. Interestingly, even in "anhydrous" couplings with K₃PO₄, a small amount of water can be beneficial for reproducibility.[8]

Visualizations and Data

Suzuki Coupling Catalytic Cycle

The diagram below illustrates the key steps in the Suzuki-Miyaura coupling, highlighting the critical oxidative addition step where selectivity is determined.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Oxidative Addition Complex Pd0->OA_Complex Selective C-Br Activation PdII Ar-Pd(II)L₂(X) (X = Br) OA_Complex->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar Ar-Pd(II)L₂(R') Transmetalation->PdII_Ar Borate R'-B(OH)₃⁻ (Activated Boronic Acid) Borate->Transmetalation Base Base (e.g., K₂CO₃) Base->Borate BoronicAcid R'-B(OH)₂ BoronicAcid->Borate RE Reductive Elimination PdII_Ar->RE RE->Pd0 Catalyst Regeneration Product Ar-R' (Coupled Product) RE->Product ArylHalide Ar-X (1-Bromo-2-chloro...) ArylHalide->OA_Complex

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow

Use this flowchart to diagnose and resolve common issues systematically.

Troubleshooting_Workflow Start Reaction Issue: Low Yield or Poor Selectivity Check_Conversion Is Starting Material Consumed? (Check by TLC/GC) Start->Check_Conversion Low_Conversion No: Low Conversion Check_Conversion->Low_Conversion No Check_Selectivity Yes: Check Product Profile Check_Conversion->Check_Selectivity Yes Sol_Catalyst Increase Catalyst Activity: 1. Use Buchwald Ligand (SPhos, XPhos) 2. Use Pre-catalyst 3. Increase Temperature Low_Conversion->Sol_Catalyst Sol_Solubility Improve Solubility: 1. Change Solvent (Dioxane, Toluene, DMF) 2. Ensure Base is Soluble Low_Conversion->Sol_Solubility Sol_Degas Prevent Catalyst Death: Thoroughly Degas System Low_Conversion->Sol_Degas Poor_Selectivity Mixture of C-Br and C-Cl coupled products Check_Selectivity->Poor_Selectivity Poor Selectivity Side_Products Mainly Side Products (e.g., Homocoupling) Check_Selectivity->Side_Products Other Issues Sol_Select_Temp Reduce Temperature (e.g., 110°C -> 90°C) Poor_Selectivity->Sol_Select_Temp Sol_Select_Cat Use More Selective Catalyst: - Pd(OAc)₂ / PCy₃ - Less Reactive Ligand System Poor_Selectivity->Sol_Select_Cat Sol_Select_Time Reduce Reaction Time: Monitor reaction and stop after SM is gone Poor_Selectivity->Sol_Select_Time Sol_Side_Degas Rigorous Degassing to Prevent Homocoupling Side_Products->Sol_Side_Degas Sol_Side_Boron Check Boronic Acid Quality Use BPin or Trifluoroborate Side_Products->Sol_Side_Boron

Caption: A logical workflow for troubleshooting Suzuki coupling reactions.

Key Parameter Summary

The following table summarizes recommended starting points and optimization variables for your reaction.

ParameterRecommended Starting ConditionOptimization VariablesRationale
Palladium Source Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)Pd(PPh₃)₄, Buchwald Precatalysts (G3/G4)Buchwald precatalysts are often more active and stable, improving yields for challenging substrates.
Ligand SPhos (4 mol%)XPhos, RuPhos, PCy₃Bulky, electron-rich phosphine ligands accelerate the rate-limiting oxidative addition step.[3]
Base K₂CO₃ (2.5 equiv)K₃PO₄, Cs₂CO₃The base activates the boronic acid; its strength and solubility can significantly impact the reaction rate.[2][13]
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / H₂O, THF / H₂O, DMFSolvent choice affects reagent solubility and reaction temperature, both critical for reaction success.[6]
Temperature 90 °C80 - 110 °CTemperature must be high enough for C-Br activation but low enough to prevent C-Cl activation.[2]
Boron Source Arylboronic Acid (1.2 equiv)Arylboronic Pinacol Ester (BPin)Boronic esters can exhibit greater stability, reducing side reactions like protodeboronation.[2]

Optimized General Protocol

This is a robust starting protocol for the selective Suzuki-Miyaura coupling at the C-Br position of this compound.

Reagents and Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • SPhos (0.04 equiv)

  • K₂CO₃ (2.5 equiv, finely ground)

  • 1,4-Dioxane and Degassed Water (4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

  • Flame-dried Schlenk flask with a magnetic stir bar

Procedure:

  • Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Inerting: Seal the flask, then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[6]

  • Catalyst Addition: Quickly open the flask under a positive pressure of inert gas and add the Pd(OAc)₂ and SPhos.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or GC-MS until the starting aryl bromide is consumed (typically 4-16 hours).[2]

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[6]

References

Technical Support Center: Purification of Crude 1-Bromo-2-chloro-3,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of crude 1-Bromo-2-chloro-3,5-dimethylbenzene. It addresses common challenges and provides detailed troubleshooting protocols designed to enhance purity, improve yield, and ensure the reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the critical physical properties of this compound I should be aware of before starting purification?

A1: Understanding the physical properties is fundamental to selecting an appropriate purification strategy. While experimental data for this specific isomer is not widely published, we can infer properties from its structure and related compounds.

Table 1: Physical Properties of this compound and Related Isomers

PropertyThis compound (Predicted/Inferred)1-Bromo-4-chloro-2,5-dimethylbenzene (Reference Isomer)1-Bromo-3,5-dimethylbenzene (Reference Compound)
Molecular Formula C₈H₈BrCl[1]C₈H₈BrCl[2]C₈H₉Br[3][4]
Molecular Weight 219.50 g/mol [1]219.50 g/mol [2]185.07 g/mol [3][4]
Appearance Likely a colorless to pale yellow liquid or low-melting solid.---Colorless to slight yellow liquid.[3][5]
Boiling Point Estimated >240 °C at 760 mmHg. High boiling point suggests vacuum distillation is preferred to prevent decomposition.[6]240.5 °C at 760 mmHg[2]202-204 °C at 760 mmHg[3][4]
Density Estimated ~1.4 g/mL1.462 g/cm³[2]1.362 g/mL[3][4]
Solubility Expected to be soluble in common organic solvents (e.g., hexanes, ethyl acetate, dichloromethane) and insoluble in water.------

Q2: What are the likely impurities in my crude sample?

A2: Impurities will largely depend on the synthetic route. Common impurities may include:

  • Unreacted Starting Materials: Such as 3,5-dimethylaniline or related precursors.

  • Isomeric Products: Bromination and chlorination of xylenes can lead to various positional isomers.

  • Di-halogenated Species: Over-bromination or over-chlorination can result in di-bromo or di-chloro-dimethylbenzene byproducts.

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

  • Reagents: Traces of catalytic reagents like iron or aluminum chloride.[7]

Q3: How do I choose the best purification technique?

A3: The choice depends on the scale of your synthesis, the nature of the impurities, and the required final purity. The following decision tree provides a general guideline.

G start Crude this compound q_impurities What is the nature of the impurities? start->q_impurities q_scale What is the scale of purification? q_impurities->q_scale Impurities have very different boiling points (e.g., solvent, non-volatile solids) chromatography Column Chromatography q_impurities->chromatography Impurities are close-boiling isomers or have similar polarity recrystallize Recrystallization q_impurities->recrystallize Compound is solid & impurities have different solubility profiles distill Vacuum Distillation q_scale->distill Large Scale (>5 g) q_scale->chromatography Small to Medium Scale (<5 g)

Caption: Decision tree for selecting a purification method.

Q4: How can I assess the purity of my final product?

A4: A combination of methods is recommended for a comprehensive assessment:

  • Thin-Layer Chromatography (TLC): A quick method to check for the presence of multiple components and to determine the correct solvent system for column chromatography.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile compounds, providing both purity information (GC trace) and identity confirmation (MS fragmentation pattern).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify minor impurities by comparing integration values.

  • Melting Point Analysis: If the compound is a solid, a sharp melting point range close to the literature value indicates high purity.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during purification.

Vacuum Distillation Troubleshooting

Vacuum distillation is the preferred method for purifying high-boiling point liquids like this compound, as it lowers the boiling point and prevents thermal decomposition.[6]

Problem Potential Cause Solution
No distillate is being collected, despite the pot boiling. System Leak: The vacuum is not sufficient to lower the boiling point to the current temperature.Check all joints, seals, and tubing for leaks. Ensure all glassware is properly greased.[9]
Insufficient Insulation: Significant heat loss from the distillation head and column prevents vapor from reaching the condenser.Insulate the column and distillation head with glass wool or aluminum foil.[9]
Product purity is low; poor separation. Distillation is too fast: Insufficient time for vapor-liquid equilibria to be established in the column.Reduce the heating rate to allow for slow, steady distillation (approx. 1-2 drops per second).[9]
Inefficient Column: A simple distillation setup may not be adequate to separate close-boiling isomers.Use a fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates.[10]
Uncontrolled "bumping" or violent boiling. Lack of Nucleation Sites: The liquid is becoming superheated before boiling.Add fresh boiling chips or a magnetic stir bar to the distilling flask before heating. Never add boiling chips to a hot liquid.
The temperature reading is unstable or too low. Incorrect Thermometer Placement: The thermometer bulb is not positioned correctly at the vapor path to the condenser.The top of the thermometer bulb should be level with the bottom of the side-arm leading to the condenser.[9]
Recrystallization Troubleshooting

If your crude product is a solid, recrystallization can be a highly effective purification technique. The key is finding a solvent in which the compound is soluble when hot but insoluble when cold.[11][12]

G start Dissolved crude product in minimum hot solvent cool Allow solution to cool slowly start->cool q_crystals Do crystals form? cool->q_crystals success Collect crystals by vacuum filtration q_crystals->success Yes q_oil Does the product 'oil out'? q_crystals->q_oil No reheat_add_solvent Reheat to dissolve oil. Add more solvent. Cool slowly again. q_oil->reheat_add_solvent Yes q_supersat Is the solution clear (supersaturated)? q_oil->q_supersat No reheat_add_solvent->cool induce Induce crystallization: 1. Scratch flask with glass rod. 2. Add a seed crystal. 3. Cool further in an ice bath. q_supersat->induce Yes evap Too much solvent was used. Boil off some solvent and re-cool. q_supersat->evap No (cloudy/some crystals) induce->q_crystals evap->cool

Caption: Troubleshooting flowchart for recrystallization.

Problem Potential Cause Solution
No crystals form upon cooling. Too much solvent was used: The solution is not saturated at the lower temperature.Heat the solution to evaporate some of the solvent, increasing the solute concentration, then allow it to cool again.[13][14][15]
Supersaturation: The solution contains more dissolved compound than theoretically possible, but crystal nucleation has not started.Induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a "seed crystal" of the pure compound.[14][15][16]
The compound "oils out" instead of forming crystals. Cooling is too rapid: The solution becomes saturated at a temperature above the compound's melting point.Reheat the solution to dissolve the oil, add a small amount of additional solvent to lower the saturation point, and allow it to cool much more slowly.[13][14]
The recrystallized product is still impure. Ineffective solvent: The chosen solvent did not effectively differentiate between the desired compound and the impurities.The impurities should be either insoluble in the hot solvent or remain soluble in the cold solvent. A different solvent system may be required.[13]
Rapid crystal growth: Fast cooling can trap impurities within the crystal lattice.Ensure the solution cools slowly and undisturbed to allow for the formation of pure crystals.[11]
Low yield of recovered product. Too much solvent used: A significant amount of product remains dissolved in the mother liquor.Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[16]
Premature crystallization: Crystals formed in the funnel during hot filtration.Pre-heat the filtration apparatus (funnel and receiving flask) and use a stemless funnel to reduce surface area for cooling.[13][17]
Flash Column Chromatography Troubleshooting

Chromatography is a powerful technique for separating compounds with similar physical properties, such as isomers.[8][18] Success depends on careful preparation and execution.

G cluster_prep Preparation cluster_run Elution & Collection tlc 1. Develop TLC method to find optimal solvent system (Rf ≈ 0.3) pack 2. Pack column with silica slurry (avoid air bubbles) tlc->pack load 3. Load sample concentrated in minimum solvent (or dry load) pack->load elute 4. Elute with solvent, applying gentle pressure load->elute collect 5. Collect fractions sequentially elute->collect analyze 6. Analyze fractions by TLC to identify product collect->analyze

Caption: Standard workflow for flash column chromatography.

Problem Potential Cause Solution
Poor separation (bands are smeared or overlapping). Wrong solvent system: The mobile phase is either too polar (everything elutes quickly) or not polar enough (nothing moves).Use TLC to determine an optimal solvent system where the desired compound has an Rf value of ~0.3-0.4.[19]
Column was overloaded: Too much sample was loaded for the amount of silica gel used.As a rule of thumb, use a silica gel mass of at least 50-100 times the mass of the crude sample.
Sample was loaded in too much or too strong a solvent: This causes the initial band to be very wide.Dissolve the sample in the absolute minimum amount of solvent. If the sample is not soluble in the mobile phase, use a slightly more polar solvent and then consider a "dry load" method.[20]
The compound is not eluting from the column. Solvent is not polar enough: The compound is strongly adsorbed to the silica.Gradually increase the polarity of the mobile phase (gradient elution).[8]
Compound decomposed on silica: Some compounds are unstable on acidic silica gel.Test the compound's stability on a TLC plate first. If it decomposes, consider using a different stationary phase like neutral alumina or deactivated silica gel.[19]
The column cracks or shows channels. The column ran dry: Air entering the silica bed causes cracking.Never let the solvent level drop below the top of the silica gel. Keep the column topped up with eluent.
Poor packing: Non-uniform packing density creates channels where the solvent flows faster, leading to poor separation.Pack the column carefully as a uniform slurry to ensure a homogenous stationary phase.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

  • Setup: Assemble a vacuum distillation apparatus using clean, dry glassware. Use a round-bottom flask of a size such that it will be 1/2 to 2/3 full with the crude material. Add a magnetic stir bar.

  • System Check: Ensure all joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap in between.

  • Evacuation: Start the stirrer and slowly evacuate the system. A pressure of <1 mmHg is typically required for compounds boiling above 200 °C.

  • Heating: Once the desired vacuum is stable, begin gently heating the distillation flask using a heating mantle.

  • Fraction Collection: Discard any initial low-boiling forerun. Collect the main fraction over a stable, narrow temperature range. The boiling point will be significantly lower than at atmospheric pressure.

  • Shutdown: After collecting the product, remove the heating mantle and allow the system to cool completely before venting the apparatus to atmospheric pressure.

Protocol 2: Purification by Flash Column Chromatography

  • Solvent Selection: Using TLC, identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation and gives your product an Rf of ~0.3.

  • Column Packing:

    • Plug the bottom of a glass column with cotton or glass wool. Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).[21]

    • Pour the slurry into the column and use gentle air pressure to pack it evenly, avoiding air bubbles.

  • Sample Loading:

    • Dissolve the crude product in the minimum possible volume of solvent.

    • Carefully add the sample solution to the top of the silica bed with a pipette.

    • Drain the solvent just to the top of the silica, then carefully add a protective layer of sand.

  • Elution:

    • Carefully fill the column with the mobile phase.

    • Apply gentle, steady air pressure to force the solvent through the column at a consistent rate.

    • Collect the eluent in a series of labeled test tubes or flasks.[22]

  • Analysis:

    • Spot every few fractions on a TLC plate to determine which ones contain the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

References

Overcoming low reactivity of 1-Bromo-2-chloro-3,5-dimethylbenzene in cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for 1-bromo-2-chloro-3,5-dimethylbenzene (also known as 5-bromo-4-chloro-m-xylene). This guide is designed for researchers, chemists, and drug development professionals who are looking to effectively utilize this versatile, yet challenging, building block in palladium-catalyzed cross-coupling reactions. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to help you overcome common hurdles and achieve your synthetic goals.

Introduction: Understanding the Substrate

This compound presents a unique set of challenges and opportunities in cross-coupling chemistry. Its structure contains two different halogen atoms (bromine and chlorine) on an aromatic ring that is further substituted with two methyl groups. This configuration leads to two primary experimental considerations:

  • Chemoselectivity: The carbon-bromine (C-Br) bond is inherently weaker and more susceptible to oxidative addition by a palladium catalyst than the carbon-chlorine (C-Cl) bond.[1] This differential reactivity (generally I > Br > OTf > Cl) allows for selective functionalization at the C-Br position, leaving the C-Cl bond intact for subsequent transformations.[2][3]

  • Steric Hindrance: The bromine atom is flanked by a chlorine atom and a methyl group. This steric congestion around the reactive site increases the activation energy for the crucial oxidative addition step, often leading to low reactivity and requiring carefully optimized conditions.[4][5]

This guide will address how to manage these factors to achieve high-yielding and selective cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low reactivity of this compound?

A1: The low reactivity is a direct consequence of steric hindrance. The ortho-chloro and meta-methyl substituents physically obstruct the approach of the palladium catalyst to the C-Br bond. This steric crowding makes the rate-determining oxidative addition step of the catalytic cycle kinetically challenging, requiring more forcing conditions or highly active catalysts to proceed efficiently.[4][5]

Q2: How can I ensure the reaction is selective for the C-Br bond over the C-Cl bond?

A2: Chemoselectivity is governed by the significant difference in bond dissociation energy between the C-Br and C-Cl bonds.[1] The C-Br bond is weaker, allowing the palladium(0) catalyst to insert into it much more readily. To maintain this selectivity, it is crucial to use the mildest possible conditions that still afford a reasonable reaction rate. Overly harsh conditions (e.g., excessively high temperatures or extremely active catalysts for prolonged periods) could potentially lead to undesired coupling at the C-Cl position.

Q3: Which general class of palladium catalysts and ligands should I start with for this substrate?

A3: For sterically demanding aryl halides, the go-to strategy is to employ catalyst systems featuring bulky, electron-rich ligands. These ligands promote the formation of highly reactive, monoligated 12- or 14-electron Pd(0) species in solution, which are more effective at undergoing oxidative addition with hindered substrates.[6][7] We recommend starting with:

  • Bulky Phosphine Ligands: Buchwald-type biarylphosphines (e.g., SPhos, XPhos, RuPhos) or trialkylphosphines (e.g., P(t-Bu)₃, PCy₃) are excellent choices.[4][8]

  • N-Heterocyclic Carbene (NHC) Ligands: Ligands like IPr and SIPr are also highly effective for activating challenging C-Cl and C-Br bonds.[7][9]

Q4: I am observing significant amounts of hydrodehalogenation (replacement of Br with H). What causes this?

A4: Hydrodehalogenation is a common side reaction, particularly with sterically hindered substrates. It can arise from several pathways, including β-hydride elimination from certain organopalladium intermediates or reactions involving trace water or other proton sources. To minimize this, ensure your reagents and solvents are scrupulously dry and consider the choice of base and ligand, as these can influence the prevalence of side reactions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a practical, problem-solution format.

Problem: Low to No Conversion in a Suzuki-Miyaura Coupling

You are attempting to couple this compound with an arylboronic acid and observe mostly starting material.

  • Potential Cause 1: Inefficient Oxidative Addition. The catalyst system is not active enough to overcome the steric barrier. Standard catalysts like Pd(PPh₃)₄ are often insufficient.

    • Solution: Switch to a more powerful catalyst system. Utilize a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 Buchwald precatalyst) in combination with a bulky, electron-rich ligand.

  • Potential Cause 2: Inappropriate Base. The base is critical for activating the boronic acid in the transmetalation step.[2][10] A weak base may not be sufficient.

    • Solution: Use a stronger inorganic base. While K₂CO₃ can work, bases like K₃PO₄ or Cs₂CO₃ are often more effective for challenging couplings, as they can better facilitate the formation of the reactive boronate species.

  • Potential Cause 3: Sub-optimal Solvent/Temperature.

    • Solution: Increase the reaction temperature. Solvents with higher boiling points like 1,4-dioxane, toluene, or xylenes are often required, with reaction temperatures typically ranging from 90-140 °C.[5][8]

ComponentRecommendationRationale
Palladium Source Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)Standard, reliable palladium(II) and palladium(0) sources.
Ligand SPhos or XPhos (4 mol%)Bulky, electron-rich ligands proven to accelerate oxidative addition for hindered substrates.[4]
Base K₃PO₄ (2.5 equiv)Stronger base that effectively promotes the transmetalation step.
Solvent 1,4-Dioxane / H₂O (10:1) or TolueneHigh-boiling aprotic solvents suitable for challenging couplings.
Temperature 100-110 °CProvides sufficient thermal energy to overcome the activation barrier.
Problem: Poor Yield in a Buchwald-Hartwig Amination

You are attempting to couple an amine with the substrate and see low product formation.

  • Potential Cause 1: Steric Hindrance. As with Suzuki coupling, steric hindrance is a major factor. The catalyst must be able to access the C-Br bond, and the subsequent reductive elimination to form the C-N bond can also be challenging.

    • Solution: Employ a catalyst system known for coupling hindered partners. The Buchwald biarylphosphine ligands are particularly well-suited for this transformation.[11][12] Using a pre-formed palladium-ligand complex (precatalyst) can also improve consistency and activity.[13]

  • Potential Cause 2: Incorrect Base Selection. Buchwald-Hartwig amination requires a strong, non-nucleophilic base to deprotonate the amine without competing in the reaction.[13][14]

    • Solution: Use strong bases like sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium tert-butoxide (KOt-Bu). Weaker bases like carbonates are generally ineffective.

Problem: Reaction Failure in a Sonogashira Coupling

Your attempt to couple a terminal alkyne results in no desired product.

  • Potential Cause 1: Catalyst Inactivity. The dual Pd/CuI catalyst system is standard, but the palladium component still needs to overcome the steric hindrance for the initial oxidative addition.

    • Solution: As with other couplings, a more robust palladium/ligand system is needed. Consider using ligands like P(t-Bu)₃. In some cases, copper-free Sonogashira conditions, which rely on a highly active palladium catalyst alone, can be effective and avoid side reactions like Glaser coupling.[15][16]

  • Potential Cause 2: Base/Solvent Mismatch. The amine base in a Sonogashira reaction serves both as a base and sometimes as a solvent.[17][18] Its choice is critical.

    • Solution: Ensure the amine base (e.g., Et₃N, DIPEA) is appropriate and the solvent is compatible. For difficult substrates, a polar aprotic solvent like DMF or DMSO can be beneficial.[16]

Visualization of Key Concepts

Logical Workflow for Troubleshooting

This diagram outlines a decision-making process for optimizing a low-yielding cross-coupling reaction with this compound.

G start Low Conversion (<50%) catalyst Is the catalyst system optimized for steric hindrance? (e.g., Buchwald ligands, NHCs) start->catalyst base Is the base strong enough? (e.g., K3PO4 for Suzuki, NaOtBu for B-H) catalyst->base No change_catalyst Action: Switch to a more active catalyst/ligand system (e.g., Pd2(dba)3/SPhos) catalyst->change_catalyst Yes conditions Are reaction conditions forcing enough? (Temp > 100°C, Anhydrous) base->conditions No change_base Action: Use a stronger base (e.g., Cs2CO3, LHMDS) base->change_base Yes change_conditions Action: Increase temperature, ensure inert/anhydrous setup conditions->change_conditions Yes success Reaction Optimized conditions->success No change_catalyst->base change_base->conditions change_conditions->success G sub 1-Bromo-2-chloro- 3,5-dimethylbenzene mono Mono-coupled Product (C-Cl bond intact) sub->mono Pd(0) Catalyst Selective Oxidative Addition at C-Br [DESIRED PATH] di Di-coupled Product mono->di Harsh Conditions Second Oxidative Addition at C-Cl [SIDE REACTION]

References

Technical Support Center: Catalyst Selection for Efficient Buchwald-Hartwig Amination of 1-Bromo-2-chloro-3,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of 1-bromo-2-chloro-3,5-dimethylbenzene. The primary challenge with this substrate is achieving selective amination at the more reactive C-Br bond while preserving the C-Cl bond for subsequent transformations. This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate this specific synthetic challenge.

Section 1: Understanding the Challenge: Selective C-N Coupling

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[1][2] The success of this reaction, especially with di-halogenated substrates, hinges on understanding the relative reactivity of the carbon-halogen bonds. The generally accepted order of reactivity for aryl halides in the oxidative addition step of the catalytic cycle is C-I > C-Br > C-Cl.[3] This inherent difference in reactivity is the cornerstone of achieving selective amination of this compound at the C-Br position.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is showing low conversion of the starting material. What are the likely causes and how can I improve the yield?

A1: Low conversion in the Buchwald-Hartwig amination of this compound can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Catalyst Activity: The active Pd(0) species is sensitive to oxygen. Ensure your palladium precursor and ligand are of high quality and have been stored under an inert atmosphere. Consider using a pre-catalyst, which can provide more reliable generation of the active catalytic species.

  • Ligand Choice: For selective C-Br amination in the presence of a C-Cl bond, the choice of ligand is critical. Bulky, electron-rich phosphine ligands are generally preferred as they facilitate the oxidative addition of the C-Br bond while being less effective at activating the stronger C-Cl bond at lower temperatures.[2]

  • Base Strength and Solubility: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.[4] Sodium tert-butoxide (NaOtBu) is a common choice. Ensure the base is fresh and anhydrous. Poor solubility of the base can also hinder the reaction; consider using a solvent that can better solvate the base, or ensure vigorous stirring.

  • Reaction Temperature: While higher temperatures generally increase reaction rates, they can also lead to non-selective amination or decomposition. For selective C-Br amination, start with a moderate temperature (e.g., 80-100 °C) and only increase it cautiously if the reaction is sluggish.

  • Solvent Purity: Ensure your solvent is anhydrous and degassed. Common solvents for this reaction include toluene, dioxane, and THF.[3][5]

Q2: I am observing significant amounts of the di-aminated product. How can I improve the selectivity for mono-amination at the C-Br position?

A2: Achieving high selectivity for mono-amination is the primary challenge with this substrate. Here are key parameters to adjust:

  • Ligand Selection: This is the most crucial factor for selectivity. Ligands with significant steric bulk around the phosphorus atom can discriminate between the C-Br and C-Cl bonds. A study on the selective amination of 6-bromo-2-chloroquinoline successfully employed bulky phosphine ligands to achieve high selectivity for the C-Br bond.[6][7]

  • Reaction Temperature and Time: Lowering the reaction temperature can significantly enhance selectivity. The activation energy for the oxidative addition of the C-Cl bond is higher than that of the C-Br bond. By keeping the temperature as low as possible while still achieving a reasonable reaction rate, you can favor the reaction at the C-Br position. Monitor the reaction closely and stop it once the starting material is consumed to prevent subsequent reaction at the C-Cl position.

  • Palladium Precursor to Ligand Ratio: The ratio of the palladium precursor to the ligand can influence the nature of the active catalyst and its selectivity. A 1:1 to 1:1.5 ratio is a good starting point, but optimization may be necessary.

Q3: What are the most common side reactions, and how can they be minimized?

A3: Besides di-amination, other common side reactions in Buchwald-Hartwig amination include:

  • Hydrodehalogenation: This is the replacement of a halogen atom with a hydrogen atom. It can be promoted by certain ligands and bases, especially at higher temperatures. To minimize this, you can:

    • Screen different ligands.

    • Use a weaker base if compatible with your amine.

    • Lower the reaction temperature.

  • Homocoupling of the Aryl Halide: This side reaction can occur but is generally less prevalent with modern catalyst systems.

Section 3: Catalyst and Ligand Selection Guide

The choice of the palladium precursor and, more importantly, the phosphine ligand is paramount for the successful and selective amination of this compound.

Palladium Precursor Recommended Ligands Key Considerations
Pd₂(dba)₃XPhos, SPhos, RuPhos, BrettPhosThese bulky, electron-rich biaryl phosphine ligands are known to promote the amination of aryl chlorides, but at lower temperatures, they can be highly selective for C-Br bond activation.[8]
Pd(OAc)₂Josiphos-type ligands (e.g., CyPF-tBu)These ligands have shown high activity and selectivity in the amination of aryl halides.[9]
Pre-catalysts (e.g., XPhos Pd G3)(Integrated)Pre-catalysts offer easier handling and more consistent generation of the active Pd(0) species, which can lead to more reproducible results.

Expert Insight: For achieving high selectivity, start with a bulky biaryl phosphine ligand like XPhos or SPhos in combination with Pd₂(dba)₃. These ligands have a proven track record in challenging aminations. The steric hindrance provided by these ligands is key to differentiating between the two halogen-bearing sites on the aromatic ring.

Section 4: Experimental Protocol and Workflow

Recommended Protocol for Selective Mono-amination

This protocol is a starting point and may require optimization for your specific amine.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2.2-4.4 mol%)

  • NaOtBu (1.4 equivalents)

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the amine, NaOtBu, Pd₂(dba)₃, and XPhos.

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add the anhydrous, degassed toluene via syringe.

  • Stir the reaction mixture at 80-100 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed (typically 12-24 hours), cool the reaction to room temperature.

  • Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Workflow and Decision Making

Buchwald_Hartwig_Workflow cluster_start Start cluster_catalyst Catalyst System cluster_monitoring Reaction Monitoring cluster_outcome Analysis of Outcome cluster_troubleshooting Troubleshooting cluster_end Completion start Reaction Setup: This compound + Amine catalyst Pd₂(dba)₃ / XPhos NaO*t*Bu Toluene, 80-100 °C start->catalyst monitor Monitor by TLC/GC-MS catalyst->monitor outcome Analyze product mixture monitor->outcome low_conversion Low Conversion? outcome->low_conversion low_selectivity Low Selectivity? outcome->low_selectivity product Desired Product: Selective Mono-amination outcome->product High Yield & Selectivity optimize_temp Adjust Temperature (±10 °C) low_conversion->optimize_temp Yes screen_ligands Screen Ligands (e.g., SPhos, RuPhos) low_conversion->screen_ligands Still low check_reagents Check Reagent Purity (Base, Solvent) low_conversion->check_reagents Persistent issue lower_temp Lower Temperature (e.g., 70-80 °C) low_selectivity->lower_temp Yes change_ligand Change Ligand (e.g., Josiphos) low_selectivity->change_ligand Still low optimize_temp->monitor screen_ligands->monitor check_reagents->catalyst lower_temp->monitor change_ligand->monitor

Caption: A troubleshooting workflow for the selective Buchwald-Hartwig amination.

Section 5: The Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the catalytic cycle is crucial for rational troubleshooting and optimization.

Catalytic_Cycle Pd0 Pd(0)L₂ OA_complex Ar(Br)Pd(II)L₂ Pd0->OA_complex Oxidative Addition Amine_adduct [ArPd(II)L₂(HNR₂)]⁺Br⁻ OA_complex->Amine_adduct Amine Coordination Amido_complex ArPd(II)L₂(NR₂) Amine_adduct->Amido_complex Deprotonation BaseH Base-H⁺Br⁻ Amine_adduct->BaseH Amido_complex->Pd0 Reductive Elimination Product Ar-NR₂ Amido_complex->Product Aryl_halide Ar-Br Aryl_halide->OA_complex Amine HNR₂ Amine->Amine_adduct Base Base Base->Amine_adduct

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The cycle begins with the oxidative addition of the aryl bromide to the active Pd(0) complex.[2][10] This is typically the rate-determining step and the point at which selectivity is established. The resulting Pd(II) complex then coordinates with the amine, which is subsequently deprotonated by the base to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[10]

References

Technical Support Center: Methodologies for Preventing Debromination of 1-Bromo-2-chloro-3,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 1-Bromo-2-chloro-3,5-dimethylbenzene. This guide provides in-depth technical assistance to mitigate the common challenge of premature debromination during synthetic reactions. Unwanted cleavage of the C-Br bond can lead to significant yield reduction and complex purification challenges. This center offers robust troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to ensure the successful functionalization of this versatile building block.

Troubleshooting Guide: Debromination in Reactions with this compound

Debromination, often presenting as hydrodebromination, is a frequent side reaction in palladium-catalyzed cross-coupling processes. It results in the formation of 2-chloro-3,5-dimethylbenzene, diminishing the yield of the desired product. The primary cause is typically the formation of a palladium-hydride (Pd-H) species that competes with the main catalytic cycle.[1]

Problem Probable Cause(s) Recommended Solutions & Rationale
High percentage of 2-chloro-3,5-dimethylbenzene byproduct detected by GC/LC-MS. 1. Inappropriate Ligand Selection: The phosphine ligand may not be sufficiently bulky or electron-rich to promote rapid reductive elimination of the desired product.[2][3]Ligand Screening: Switch to bulkier, more electron-rich monophosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can accelerate the reductive elimination step, which forms the target C-C or C-N bond, thereby outcompeting the hydrodehalogenation pathway.[4][5] For certain reactions, bidentate ligands like Xantphos or DPPF can also be effective.[4][6]
2. Aggressive or Inappropriate Base: Strong bases, particularly alkoxides like NaOtBu in the presence of protic impurities, can act as hydride sources.[7] Amine bases can also contribute to Pd-H formation.[3]Base Optimization: Switch to weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[2][8] These are less likely to generate hydride species. The choice of base can significantly influence the reaction's success.[8]
3. High Reaction Temperature: Elevated temperatures can accelerate the rate of debromination relative to the desired coupling reaction.[1][9]Temperature Reduction: Lower the reaction temperature. Many modern catalyst systems are highly active at milder temperatures (e.g., 40–80 °C).[1] Monitor the reaction progress to find the optimal balance between reaction rate and suppression of the side reaction.
4. Presence of Protic Impurities: Water, alcohols, or other protic contaminants can serve as hydride sources for the formation of Pd-H species.[1][7][10][11]Use Anhydrous & Degassed Reagents: Ensure all solvents are anhydrous and thoroughly degassed. Use high-purity, dry reagents. Consider using a Schlenk line or glovebox for reaction setup to rigorously exclude moisture and oxygen.
5. Slow Transmetalation (Suzuki Coupling): If the transfer of the organic group from the boron reagent to the palladium center is slow, it allows more time for the competing debromination pathway to occur.[2]Boronic Acid/Ester Quality: Use a highly active and pure boronic acid or a more stable boronic ester (e.g., pinacol ester).[2][12] This can accelerate the transmetalation step.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of debromination in palladium-catalyzed reactions involving this compound?

A1: The most common mechanism is hydrodebromination. This occurs when a palladium-hydride (Pd-H) species is formed within the catalytic cycle. This Pd-H intermediate can then undergo reductive elimination with the coordinated aryl group of this compound to yield the debrominated byproduct (2-chloro-3,5-dimethylbenzene) and regenerate the Pd(0) catalyst.[1][3] This pathway competes directly with the desired cross-coupling reaction.[1][6]

Q2: Why is the C-Br bond cleaved selectively over the C-Cl bond?

A2: The selective cleavage of the C-Br bond over the C-Cl bond is due to the difference in bond dissociation energies and reactivity in the oxidative addition step of the catalytic cycle. The C-Br bond is weaker and more reactive towards oxidative addition with Pd(0) than the C-Cl bond.[13][14] This differential reactivity is a cornerstone of sequential cross-coupling strategies.

Q3: How do the methyl groups on this compound influence its susceptibility to debromination?

A3: The two methyl groups are electron-donating, which increases the electron density on the aromatic ring. Electron-rich aryl halides can be more prone to side reactions like debromination, as they can affect the rates of the various steps in the catalytic cycle.[3][4] This makes careful optimization of reaction conditions particularly crucial for this substrate.

Q4: Can the choice of palladium precursor affect the level of debromination?

A4: Yes. While the active catalyst is a Pd(0) species, starting with a Pd(II) precatalyst (like Pd(OAc)₂) requires an in-situ reduction step. Inefficient reduction or the presence of certain additives can sometimes lead to side reactions. Using a pre-formed Pd(0) source (like Pd₂(dba)₃) or a well-defined precatalyst that readily forms the active Pd(0) species can sometimes provide more consistent results and minimize side reactions.[5]

Q5: Is it possible to completely eliminate debromination?

A5: While complete elimination can be challenging, it is often possible to reduce the debrominated byproduct to negligible levels (e.g., <1-2%) through systematic optimization of the reaction parameters as outlined in the Troubleshooting Guide. The key is to select conditions that favor the rate of the desired cross-coupling reaction significantly over the rate of hydrodebromination.[4]

Visualizing the Optimization Workflow

A systematic approach to troubleshooting is critical. The following workflow illustrates the decision-making process for minimizing debromination.

Debromination_Troubleshooting Start Problem: Significant Debromination (>5% 2-chloro-3,5-dimethylbenzene) Ligand Step 1: Optimize Ligand - Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos) Start->Ligand Check Analyze Crude Reaction Mixture (GC/LC-MS) Ligand->Check Run small-scale test Base Step 2: Optimize Base - Switch to weaker inorganic base (e.g., K3PO4, K2CO3) Base->Check Run small-scale test Temp Step 3: Lower Temperature - Decrease in 10-20°C increments Temp->Check Run small-scale test Solvent Step 4: Ensure Anhydrous Conditions - Use dry, degassed solvents and reagents Solvent->Check Run small-scale test Check->Base >5% debromination Check->Temp >5% debromination Check->Solvent >5% debromination Success Success: Debromination Minimized (<5%) Check->Success <5% debromination Fail Issue Persists Check->Fail >5% debromination after all steps

Caption: A stepwise workflow for troubleshooting and minimizing debromination.

Optimized Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a robust starting point for the Suzuki-Miyaura coupling, incorporating best practices to suppress hydrodebromination.

Reaction:

(Self-created image representing the general Suzuki coupling of the target molecule)

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground and dried (2.0-3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane or toluene

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating mantle/block

Procedure:

  • Inert Atmosphere Setup: To a flame- or oven-dried Schlenk flask equipped with a magnetic stir bar, add the this compound, arylboronic acid, and finely ground K₃PO₄.

  • Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ and SPhos ligand. Add these solids to the Schlenk flask.

  • Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) for at least three cycles to ensure the rigorous exclusion of oxygen.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Reaction Execution: Place the flask in a preheated oil bath or heating block set to a moderate temperature (e.g., 80 °C). Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots (under inert atmosphere) for GC-MS or LC-MS analysis to check for the consumption of starting material and the formation of both the desired product and the debrominated byproduct.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired biaryl product.

References

Technical Support Center: Improving Regioselectivity in Reactions with 1-Bromo-2-chloro-3,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 1-Bromo-2-chloro-3,5-dimethylbenzene (5-Bromo-4-chloro-m-xylene). This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block in their synthetic campaigns. Our goal is to provide you with expert insights, actionable protocols, and robust troubleshooting strategies to help you navigate the primary challenge associated with this substrate: achieving high regioselectivity in carbon-carbon and carbon-heteroatom bond-forming reactions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the selective functionalization of this compound.

Q1: What is the fundamental principle for achieving regioselective reactions with this substrate?

A1: The key to regioselectivity lies in the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. In the rate-determining oxidative addition step of most palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond.[1][2] This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. By carefully selecting catalysts and controlling reaction conditions, one can selectively cleave the C-Br bond, leaving the C-Cl bond available for subsequent transformations.

Q2: How can I selectively functionalize the C-Br bond in a Suzuki-Miyaura coupling while leaving the C-Cl bond intact?

A2: Selective Suzuki-Miyaura coupling at the C-Br position is highly achievable. The strategy revolves around using a palladium catalyst system that is active enough to engage the aryl bromide but not so reactive that it begins to activate the more robust aryl chloride.

  • Catalyst Choice: Standard palladium catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often sufficient for this transformation under controlled heating.[2]

  • Reaction Conditions: It is crucial to use the mildest possible conditions. This typically involves temperatures around 80-90 °C and careful monitoring of the reaction to avoid prolonged heating after the starting material is consumed, which could initiate C-Cl bond activation.

  • Base Selection: The choice of base, such as K₂CO₃ or Cs₂CO₃, is standard for Suzuki couplings and does not typically alter the C-Br vs. C-Cl selectivity.[3]

Q3: Is it possible to achieve selective C-Br amination using the Buchwald-Hartwig reaction?

A3: Yes, the same reactivity principles apply to the Buchwald-Hartwig amination. Selective C-N bond formation at the C-Br position is a common and effective strategy. The choice of ligand is critical. While first-generation phosphine ligands can be effective, modern sterically hindered biarylphosphine ligands or N-heterocyclic carbene (NHC) ligands often provide higher yields and cleaner reactions under milder conditions.[4][5] It is essential to use a slight excess of the amine and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu).

Q4: What is the recommended approach for a regioselective Sonogashira coupling at the C-Br position?

A4: For Sonogashira couplings, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) is used in conjunction with a copper(I) co-catalyst, typically copper(I) iodide (CuI).[6] The higher reactivity of the C-Br bond ensures that oxidative addition of the palladium catalyst occurs preferentially at this position.[6] The reaction is generally run in the presence of an amine base, such as triethylamine or diisopropylamine, which also serves as a solvent. The selectivity for the C-Br position is typically very high.

Q5: How can I form a Grignard reagent selectively at the bromine position?

A5: Direct insertion of magnesium metal into the C-Br bond can be challenging to control and may lead to mixtures or Wurtz coupling side products.[7] The superior method for regioselective Grignard formation is a halogen-magnesium exchange reaction.[8] This involves treating this compound with a pre-formed, commercially available Grignard reagent like isopropylmagnesium chloride (i-PrMgCl) at low temperatures (e.g., -15 °C to 0 °C). The exchange is much faster with the aryl bromide than the aryl chloride, yielding the desired 2-chloro-3,5-dimethyl-1-(magnesiobromo)benzene with excellent selectivity.[8]

Section 2: Troubleshooting Guide

Even with established principles, experimental challenges can arise. This guide provides solutions to common issues encountered when working with this compound.

Issue 1: Poor Regioselectivity in Cross-Coupling Reactions

You observe a mixture of products, including the desired mono-coupled product, the di-coupled product, and/or the product from reaction at the C-Cl position.

Potential Cause 1: Catalyst System is Too Reactive or Non-Selective.

  • Explanation: Highly active, electron-rich, and sterically demanding ligands can sometimes lower the activation barrier for C-Cl oxidative addition, especially at elevated temperatures.[9][10]

  • Recommended Solution:

    • Switch to a Less Reactive Catalyst: If using a highly active catalyst system (e.g., with bulky biarylphosphine ligands), consider switching to a more traditional system like Pd(PPh₃)₄ or Pd(OAc)₂ with PPh₃.

    • Optimize Ligand-to-Metal Ratio: An excess of phosphine ligand can sometimes disfavor the formation of the highly reactive, low-coordinate palladium species necessary for C-Cl activation.[10]

    • Consult Catalyst Selection Table:

Reaction TypeRecommended Catalyst/Ligand System for C-Br SelectivityKey Considerations
Suzuki-Miyaura Pd(PPh₃)₄ or Pd(OAc)₂/SPhosSPhos may offer higher turnover but requires careful temperature control. Start with Pd(PPh₃)₄ for maximum selectivity.
Buchwald-Hartwig Pd₂(dba)₃ / Xantphos or BINAPThese bidentate ligands often provide excellent selectivity and yields for C-Br amination.[4]
Sonogashira Pd(PPh₃)₂Cl₂ / CuIThis is the classic, reliable system. Ensure the copper co-catalyst is fresh.

Potential Cause 2: Reaction Conditions Are Too Harsh.

  • Explanation: High temperatures (>110 °C) or excessively long reaction times can provide enough energy to overcome the activation barrier for C-Cl bond cleavage, leading to loss of selectivity.

  • Recommended Solution:

    • Lower the Temperature: Attempt the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., start at 80 °C).

    • Monitor Reaction Progress: Use TLC or GC-MS to track the consumption of the starting material. Stop the reaction as soon as the mono-bromo substrate is consumed to prevent over-reaction.

    • Solvent Choice: In some cases, coordinating solvents like dioxane or even additives like DMSO can help stabilize the catalyst and suppress overfunctionalization pathways.[11][12]

Issue 2: Low Yield or No Reaction During Selective Grignard Formation

You are attempting the halogen-magnesium exchange and see either unreacted starting material or a complex mixture of byproducts.

Potential Cause 1: Inadequate Anhydrous Conditions.

  • Explanation: Grignard reagents are extremely sensitive to moisture and protic sources. Any water in the glassware, solvent, or substrate will quench the i-PrMgCl reagent and the desired product as it forms.

  • Recommended Solution:

    • Rigorous Drying: Flame-dry all glassware under vacuum or oven-dry at >120 °C for several hours and assemble hot under a stream of inert gas (Argon or Nitrogen).

    • Anhydrous Solvents: Use freshly distilled THF from a suitable drying agent (e.g., sodium/benzophenone) or a high-quality anhydrous solvent from a sealed bottle.

    • Dry Substrate: Ensure the this compound is free of water.

Potential Cause 2: Incorrect Temperature Control.

  • Explanation: The halogen-magnesium exchange is rapid and exothermic. If the temperature is not kept low, side reactions, including reaction at the C-Cl position or decomposition, can occur.

  • Recommended Solution:

    • Pre-cool the Substrate: Cool the solution of the aryl halide in THF to the target temperature (e.g., -15 °C) before adding the Grignard reagent.

    • Slow, Dropwise Addition: Add the i-PrMgCl solution slowly via a syringe pump or dropwise from an addition funnel, ensuring the internal temperature does not rise significantly.

    • Maintain Cooling Bath: Keep the reaction in a well-maintained cooling bath (e.g., dry ice/acetone) for the duration of the addition and subsequent stirring.[8]

Section 3: Detailed Experimental Protocols

These protocols provide a validated starting point for key regioselective transformations.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C-Br Position

This protocol details the coupling of this compound with a generic arylboronic acid.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Flame-dry a Schlenk flask with a stir bar. prep2 Add this compound (1.0 eq), arylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (3 mol%). prep1->prep2 prep3 Evacuate and backfill the flask with Argon (3x). prep2->prep3 react1 Add degassed 1,4-dioxane/water (4:1 mixture) via syringe. prep3->react1 react2 Heat the mixture to 90 °C with vigorous stirring. react1->react2 react3 Monitor reaction by TLC or GC-MS (typically 4-12 hours). react2->react3 workup1 Cool to room temperature. Quench with water. react3->workup1 work_a Extract with Ethyl Acetate (3x). workup1->work_a workup2 Combine organic layers, wash with brine, dry over Na₂SO₄, and filter. work_a->workup2 workup3 Concentrate under reduced pressure. workup2->workup3 work_b Purify by column chromatography (e.g., silica gel, hexanes/EtOAc). workup3->work_b

Caption: Workflow for selective Suzuki-Miyaura coupling.

Methodology:

  • Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and Pd(PPh₃)₄ (0.03 eq).

  • Inerting: Seal the flask and subject it to three cycles of evacuating and backfilling with argon.

  • Reaction: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe. Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS. The reaction is typically complete when the starting aryl bromide spot has disappeared.

  • Work-up: Once complete, cool the reaction to room temperature. Add water and extract the aqueous phase with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Regioselective Halogen-Magnesium Exchange for Grignard Reagent Formation

This protocol describes the selective formation of the Grignard reagent for immediate use in a subsequent reaction.

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Halogen-Metal Exchange cluster_usage Usage & Quenching prep1 To a flame-dried, three-neck flask under Argon, add this compound (1.0 eq) and anhydrous THF. prep2 Cool the solution to -15 °C using a dry ice/acetone bath. prep1->prep2 react1 Slowly add i-PrMgCl solution (1.05 eq, 2.0 M in THF) dropwise via syringe pump over 30 min. prep2->react1 react2 Maintain internal temperature below -10 °C. react1->react2 react3 Stir at -15 °C for an additional 1-2 hours after addition is complete. react2->react3 use1 The Grignard solution is now ready for immediate use. react3->use1 use2 For analysis, quench an aliquot with saturated aq. NH₄Cl and analyze by GC-MS. react3->use2 use_a Add electrophile (e.g., aldehyde, ketone) slowly at low temperature. use1->use_a

Caption: Workflow for selective Grignard reagent formation.

Methodology:

  • Preparation: Under an inert atmosphere (Argon), add a solution of this compound (1.0 eq) in anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and rubber septum.

  • Cooling: Cool the solution to -15 °C in a dry ice/acetone bath.

  • Exchange Reaction: Slowly add a solution of isopropylmagnesium chloride (1.05 eq, typically 2.0 M in THF) dropwise via a syringe. It is critical to maintain the internal reaction temperature below -10 °C during the addition.

  • Stirring: After the addition is complete, allow the mixture to stir at -15 °C for an additional 1-2 hours to ensure complete exchange.

  • Confirmation (Optional): To confirm formation, a small aliquot can be withdrawn, quenched with saturated aqueous NH₄Cl, extracted with ether, and analyzed by GC-MS to confirm the formation of 1-chloro-2,4-dimethylbenzene.

  • Usage: The resulting Grignard reagent solution is highly reactive and should be used immediately in the subsequent synthetic step by adding the desired electrophile at low temperature.

References

Technical Support Center: Grignard Reagent Formation with 1-Bromo-2-chloro-3,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with the formation of Grignard reagents from 1-bromo-2-chloro-3,5-dimethylbenzene. As a Senior Application Scientist, I will provide in-depth, field-proven insights to help you navigate the challenges of this specific transformation.

Introduction

The formation of a Grignard reagent from this compound presents a unique challenge due to the differential reactivity of the aryl-bromide and aryl-chloride bonds. Selective formation of the Grignard reagent at the more reactive C-Br bond is typically desired. This guide will address common issues encountered during this process, from reaction initiation to minimizing side products, ensuring a successful and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: Which halogen on this compound is expected to react first to form the Grignard reagent?

The reactivity of halogens in Grignard formation follows the order: I > Br > Cl > F.[1] Therefore, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond and will preferentially react with magnesium to form the Grignard reagent.[2] This selectivity is the basis for the synthetic utility of this starting material, allowing for the formation of 2-chloro-3,5-dimethylphenylmagnesium bromide.

Q2: What is the best solvent for preparing the Grignard reagent from this compound?

Ethereal solvents are essential for Grignard reagent formation as they solvate and stabilize the organomagnesium species.[1][3] The two most common choices are diethyl ether and tetrahydrofuran (THF).

  • Tetrahydrofuran (THF) is often preferred for aryl Grignard reagents due to its higher boiling point and superior solvating ability, which can help to maintain a steady reaction temperature.[4]

  • Diethyl ether has a lower boiling point, which can make reaction initiation easier to observe via gentle reflux.[4][5]

For this specific substrate, THF is generally recommended to ensure the stability of the formed Grignard reagent.

Q3: Why is it critical to use anhydrous conditions for this reaction?

Grignard reagents are potent bases and will react readily with protic sources, such as water, to quench the reagent and form the corresponding hydrocarbon (in this case, 2-chloro-3,5-dimethylbenzene).[6][7] This is why all glassware must be rigorously dried (e.g., flame-dried under vacuum) and anhydrous solvents must be used.[3][6] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture and oxygen.[6]

Q4: How can I confirm the formation and determine the concentration of my Grignard reagent?

Visual cues such as the disappearance of magnesium turnings and the formation of a cloudy, grayish solution indicate Grignard formation.[4] However, to accurately determine the concentration, a titration is necessary. Common methods include:

  • Titration with a colorimetric indicator: This method, often employing an indicator like 1,10-phenanthroline and a titrant such as sec-butanol or (-)-menthol, provides a distinct color change at the endpoint.[8][9][10]

  • Iodine Titration: This is a reliable method where a solution of iodine in an inert solvent is titrated with the Grignard reagent.[11][12][13] The disappearance of the iodine color indicates the endpoint.

Troubleshooting Guide

Problem 1: My Grignard reaction with this compound is not initiating.

Failure to initiate is one of the most common issues in Grignard synthesis.

Causality: The primary reason for initiation failure is the passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings, which prevents the metal from reacting with the aryl halide.[11][14][15] Other factors include residual moisture in the solvent or on the glassware.[6]

Solutions:

  • Magnesium Activation: The MgO layer must be disrupted to expose a fresh, reactive magnesium surface. Several methods can be employed:

    • Chemical Activation:

      • Iodine: Add a small crystal of iodine to the flask with the magnesium turnings.[6][14][16] The iodine reacts with the magnesium to etch the surface.[15] A persistent iodine color that fades upon heating indicates activation.

      • 1,2-Dibromoethane (DBE): A few drops of DBE can be added as an "entrainment agent."[14][16] The reaction of DBE with magnesium produces ethylene gas and magnesium bromide, cleaning the magnesium surface. The evolution of bubbles is a clear sign of activation.[11][14]

      • Diisobutylaluminum hydride (DIBAH): For difficult-to-start reactions, a small amount of DIBAH can be used to activate the magnesium surface at or below 20 °C.[17]

    • Mechanical Activation:

      • Crushing the magnesium turnings in situ with a glass stirring rod can break the oxide layer.[14]

      • Vigorous stirring can also help to mechanically abrade the surface.[16]

  • Thermal Initiation: Gentle warming with a heat gun can provide the activation energy needed to start the reaction.[4][5] Be prepared to cool the flask once the reaction initiates, as it is exothermic.[4][6]

  • Addition of a Pre-formed Grignard Reagent: A small amount of a previously prepared Grignard reagent can be added to initiate the reaction.[14]

Activation Method Description Advantages Disadvantages
Iodine A small crystal is added to the magnesium.[6][14]Simple and effective.[16]Introduces iodine into the reaction mixture.
1,2-Dibromoethane (DBE) A few drops are added to the magnesium.[11][14]Visual confirmation of activation via ethylene evolution.[11]Introduces another reagent into the mixture.
DIBAH Diisobutylaluminum hydride is used to activate the magnesium surface.[17]Allows for reliable initiation at or below 20°C.[17]Requires handling of a pyrophoric reagent.
Mechanical Crushing Physically crushing the magnesium turnings.[14]Exposes a fresh, reactive surface.[14]Can be difficult to perform in a sealed apparatus.

Problem 2: The reaction starts but then stops or becomes sluggish.

Causality: This can occur if the magnesium surface becomes passivated again or if the concentration of the aryl halide is too low at the magnesium surface.

Solutions:

  • Ensure Vigorous Stirring: Maintain strong agitation to keep the magnesium surface clean and ensure good mixing of the reagents.

  • Localized Heating: Gently warm the flask with a heat gun to restart the reaction.

  • Sonication: Using an ultrasonic bath can help to clean the magnesium surface and promote the reaction.[14]

Problem 3: The reaction mixture is turning dark brown or black.

Causality: While a grayish or brownish color is normal for Grignard reagent formation, a very dark color may indicate decomposition or significant side reactions, often due to overheating.[4]

Solutions:

  • Temperature Control: The addition of the this compound solution should be done dropwise to maintain a gentle reflux and avoid excessive heat buildup.[4] Grignard reactions are highly exothermic.[18][19]

  • Dilution: Ensure the reaction is not too concentrated, as this can lead to localized overheating.

Problem 4: The yield of the desired product is low, and I am isolating a significant amount of a biaryl byproduct.

Causality: The formation of a biaryl byproduct (in this case, 2,2'-dichloro-3,3',5,5'-tetramethyl-1,1'-biphenyl) is due to a Wurtz-type coupling reaction.[6][20] This occurs when the newly formed Grignard reagent reacts with another molecule of the starting aryl halide.[20]

Solutions:

  • Slow Addition: Add the solution of this compound slowly to the magnesium suspension. This maintains a low concentration of the aryl halide in the reaction mixture, minimizing the likelihood of it reacting with the Grignard reagent.[6]

  • Maintain Moderate Temperature: High temperatures can favor the Wurtz coupling side reaction.[6] Aim for a gentle reflux.

  • Use of Excess Magnesium: A slight excess of magnesium can help to ensure that the aryl halide reacts with the magnesium rather than the Grignard reagent.

Experimental Protocols

Protocol 1: Activation of Magnesium with 1,2-Dibromoethane
  • To a flame-dried, three-necked flask equipped with a reflux condenser, a magnetic stir bar, and a dropping funnel, add magnesium turnings (1.2 equivalents) under a nitrogen or argon atmosphere.

  • Add a small amount of anhydrous THF to just cover the magnesium turnings.

  • Add a few drops (e.g., 3-4 drops for a 50 mmol scale reaction) of 1,2-dibromoethane.

  • Gently warm the flask with a heat gun if necessary.

  • Observe for the evolution of bubbles (ethylene gas), which indicates successful activation.[11]

Protocol 2: Titration of the Grignard Reagent with Iodine
  • Under an inert atmosphere, accurately weigh approximately 0.1 g of iodine into a dry flask.

  • Dissolve the iodine in a known volume of anhydrous THF.

  • Cool the iodine solution to 0 °C.

  • Slowly add the prepared Grignard solution dropwise from a syringe until the dark color of the iodine disappears and the solution becomes colorless or light yellow.[13]

  • Record the volume of the Grignard reagent added and calculate the molarity.

Visualizations

Grignard Formation and Wurtz Coupling Pathway

Grignard_Wurtz cluster_main Desired Grignard Formation cluster_side Wurtz Coupling Side Reaction A This compound G 2-Chloro-3,5-dimethylphenyl magnesium bromide (Grignard Reagent) A->G + Mg / THF Mg Mg(0) G2 Grignard Reagent W 2,2'-Dichloro-3,3',5,5'-tetramethyl-1,1'-biphenyl (Wurtz Product) G2->W + Aryl Halide A2 This compound A2->W

Caption: Competing pathways in the Grignard reaction.

Troubleshooting Workflow for Reaction Initiation Failure

Troubleshooting_Initiation start Reaction Not Initiating check_dry Verify Anhydrous Conditions (Glassware, Solvent) start->check_dry activate_mg Activate Magnesium check_dry->activate_mg Conditions OK fail Re-evaluate Reagent Purity and Setup check_dry->fail Moisture Present method_iodine Add Iodine Crystal activate_mg->method_iodine method_dbe Add 1,2-Dibromoethane activate_mg->method_dbe method_crush Crush Mg Turnings activate_mg->method_crush gentle_heat Apply Gentle Heat method_iodine->gentle_heat method_dbe->gentle_heat method_crush->gentle_heat check_again Observe for Initiation Signs (Bubbles, Exotherm) gentle_heat->check_again success Reaction Initiated check_again->success Yes check_again->fail No

Caption: Step-by-step troubleshooting for initiation failure.

References

Technical Support Center: A Guide to the Synthesis of 1-Bromo-2-chloro-3,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Bromo-2-chloro-3,5-dimethylbenzene. This guide is designed for chemistry professionals engaged in pharmaceutical research, drug development, and fine chemical synthesis. Here, we provide in-depth, field-tested insights, moving beyond simple protocols to explain the underlying chemical principles and troubleshoot common challenges you may encounter.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthetic strategy for this compound.

Q1: What is the most reliable general strategy for synthesizing polysubstituted aromatic compounds like this compound with high regioselectivity?

A1: For complex substitution patterns, direct electrophilic halogenation of a dimethylbenzene precursor is often problematic, leading to isomeric mixtures that are difficult to separate. A more robust and controllable strategy involves leveraging the directing effects of functional groups that can be later converted or removed. The Sandmeyer reaction, which involves the diazotization of a primary aromatic amine followed by displacement with a halide, is a superior method for introducing halogens at specific positions on an aromatic ring.[1] This method ensures high regiochemical fidelity, which is critical for multi-step syntheses.

Q2: Why is the order of introducing the bromo and chloro substituents important?

A2: The order of substituent introduction is crucial because existing groups on the benzene ring dictate the position of subsequent additions. Both halogens (bromo and chloro) and alkyl (methyl) groups are ortho-, para-directors in electrophilic aromatic substitution.[2] Attempting to halogenate m-xylene (1,3-dimethylbenzene) directly would result in a mixture of products. By using a precursor like 2-chloro-3,5-dimethylaniline, the position of the final halogen (bromine) is precisely controlled via the Sandmeyer reaction, circumventing the issue of competing isomeric products.

Q3: What are the primary safety concerns when performing this synthesis?

A3: The synthesis involves several hazardous materials and reaction conditions.

  • Nitrating Agents: Mixtures of nitric and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a chemical fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves and face shield.

  • Diazonium Salts: Aromatic diazonium salts can be explosive when isolated or allowed to dry. They are thermally unstable and should be prepared at low temperatures (0–5 °C) and used immediately in solution.[1]

  • Halogenated Organic Compounds: The target molecule and intermediates are halogenated aromatics. They should be handled with care, as many compounds in this class are toxic or irritants.[3]

  • Pressure Build-up: Diazotization reactions can evolve nitrogen gas. Ensure the reaction vessel is adequately vented to prevent pressure build-up.

Q4: How can I monitor the progress of the reactions?

A4: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress at each step. Use an appropriate eluent system (e.g., a hexane/ethyl acetate mixture) to achieve good separation between the starting material, intermediates, and the final product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative analysis and to identify byproducts.

Part 2: Recommended Synthetic Protocol and Workflow

The following protocol outlines a reliable, multi-step synthesis of this compound. This pathway is designed to maximize regioselectivity and yield.

Overall Synthetic Scheme

The proposed pathway begins with the nitration of 2-chloro-m-xylene, followed by reduction of the nitro group, and finally, a Sandmeyer reaction to install the bromine atom.

Synthesis_Workflow Start 2-Chloro-1,3-dimethylbenzene Nitro 2-Chloro-5-nitro-1,3-dimethylbenzene Start->Nitro HNO₃, H₂SO₄ Amine 2-Chloro-3,5-dimethylaniline Nitro->Amine Sn, HCl (or H₂/Pd) Diazonium Diazonium Salt Intermediate (in situ) Amine->Diazonium NaNO₂, HBr, 0-5°C Product This compound Diazonium->Product CuBr

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Nitration of 2-Chloro-1,3-dimethylbenzene

  • In a flask maintained at 0 °C, slowly add 2-chloro-1,3-dimethylbenzene to a stirred mixture of concentrated sulfuric acid and nitric acid.

  • Maintain the temperature below 10 °C throughout the addition.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Reduction of 2-Chloro-5-nitro-1,3-dimethylbenzene

  • Dissolve the crude nitro compound from Step 1 in ethanol.

  • Add tin (II) chloride dihydrate (SnCl₂·2H₂O) or metallic tin (Sn) followed by concentrated hydrochloric acid.

  • Heat the mixture to reflux (typically 70-80 °C) for 3-5 hours until the reaction is complete (monitored by TLC).

  • Cool the mixture and neutralize with a strong base (e.g., NaOH solution) until the solution is alkaline.

  • Extract the resulting amine with ethyl acetate, wash the organic layer, dry, and concentrate.

Step 3: Diazotization and Sandmeyer Reaction

  • Dissolve the 2-chloro-3,5-dimethylaniline from Step 2 in an aqueous solution of hydrobromic acid (HBr).

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature strictly below 5 °C.

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (N₂ gas) should be observed.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Extract the final product with an organic solvent, wash to remove copper salts, dry, and concentrate.

  • Purify the crude product via column chromatography or distillation.

Part 3: Troubleshooting Guide

This section provides solutions to common issues that may arise during the synthesis.

Troubleshooting Workflow Diagram

Troubleshooting_Logic cluster_nitration Nitration Step cluster_reduction Reduction Step cluster_sandmeyer Sandmeyer Step N_Issue Low Yield or Incomplete Reaction N_Cause1 Cause: Incorrect Acid Ratio/Conc. N_Issue->N_Cause1 N_Cause2 Cause: Insufficient Reaction Time/Temp. N_Issue->N_Cause2 N_Sol1 Solution: Use fresh, conc. acids. Titrate to confirm strength. N_Cause1->N_Sol1 N_Sol2 Solution: Increase stir time. Allow to warm to RT after initial addition. N_Cause2->N_Sol2 R_Issue Multiple Spots on TLC (Incomplete Reduction) R_Cause1 Cause: Insufficient Reducing Agent or Acid R_Issue->R_Cause1 R_Cause2 Cause: Deactivated Catalyst (for H₂/Pd) R_Issue->R_Cause2 R_Sol1 Solution: Add more Sn/HCl. Ensure pH is acidic. R_Cause1->R_Sol1 R_Sol2 Solution: Use fresh Pd/C catalyst. Ensure solvent is pure. R_Cause2->R_Sol2 S_Issue Low Yield / Dark Tarry Byproducts S_Cause1 Cause: Diazonium Salt Decomposition (Temp > 5°C) S_Issue->S_Cause1 S_Cause2 Cause: Impure Sodium Nitrite or Amine Starting Material S_Issue->S_Cause2 S_Sol1 Solution: Maintain 0-5°C rigorously. Use ice-salt bath. S_Cause1->S_Sol1 S_Sol2 Solution: Use freshly opened NaNO₂. Purify amine before use. S_Cause2->S_Sol2

Caption: Troubleshooting logic for key steps in the synthesis.

Problem-Solution Guide

Issue 1: Low conversion or formation of multiple nitro-isomers in the nitration step.

  • Potential Cause: The directing effects of the two methyl groups and the chlorine atom can lead to the formation of other isomers, although the 5-nitro product is generally favored. Incomplete reaction can result from deactivated or insufficiently concentrated acids.

  • Recommended Solution:

    • Ensure Acid Quality: Use fresh, concentrated nitric acid (70%) and sulfuric acid (98%).

    • Temperature Control: Maintain a low temperature (0-5 °C) during the addition of the substrate to minimize side reactions. However, allowing the reaction to slowly warm to room temperature can be necessary to drive it to completion.

    • Purification: Isomeric impurities will need to be removed. Column chromatography with a non-polar eluent system (e.g., hexane/ethyl acetate) is often required.

Issue 2: The reduction of the nitro group is incomplete or yields dark, polymeric byproducts.

  • Potential Cause: Insufficient reducing agent or reaction time can lead to incomplete conversion. The formation of dark byproducts can result from side reactions like the formation of azoxy or azo compounds, especially if the reaction conditions are not well-controlled.

  • Recommended Solution:

    • Ensure Excess Reagent: Use a sufficient excess of the reducing agent (e.g., 3-4 equivalents of SnCl₂·2H₂O).

    • Maintain Acidity: The reduction with tin is most effective under strongly acidic conditions. Ensure enough HCl is present.

    • Alternative Reducing Agent: If tin-based reductions prove problematic, catalytic hydrogenation (H₂ over Pd/C) in a solvent like ethanol or ethyl acetate is a cleaner, high-yielding alternative.

Issue 3: The Sandmeyer reaction results in a low yield of the desired product and a significant amount of phenol byproduct.

  • Potential Cause: This is a classic problem indicating premature decomposition of the diazonium salt. The diazonium cation is highly reactive and, if not trapped by the bromide from the CuBr reagent, will react with water to form a phenol (2-chloro-3,5-dimethylphenol). This happens if the temperature rises above the crucial 0-5 °C range.

  • Recommended Solution:

    • Strict Temperature Control: This is the most critical parameter. Use an ice-salt or acetone-dry ice bath to maintain the temperature of both the diazotization and the CuBr solution. Add the sodium nitrite solution very slowly.

    • Fresh Reagents: Use a fresh bottle of sodium nitrite, as it can degrade over time. The starting amine must be pure.

    • Ensure Complete Diazotization: Check for the presence of nitrous acid using starch-iodide paper. A slight excess of nitrous acid is needed, but a large excess can lead to side reactions.

Issue 4: The final product is difficult to purify from starting materials or byproducts.

  • Potential Cause: The final product may have a similar polarity to the starting amine or phenol byproducts, making separation challenging.

  • Recommended Solution:

    • Acid/Base Wash: Before chromatography, wash the organic layer containing the crude product with dilute HCl to remove any unreacted amine and with dilute NaOH to remove any phenolic byproducts.

    • Optimized Chromatography: Use a high-resolution silica gel and carefully select the eluent system. A shallow gradient of a polar solvent (e.g., 0-5% ethyl acetate in hexane) often provides the best separation.

    • Distillation: If the product is a liquid, vacuum distillation can be an effective purification method after initial chromatographic separation.

Part 4: Summary of Reaction Parameters

The following table provides a summary of typical reaction conditions and expected outcomes for a laboratory-scale synthesis. Note that yields are highly dependent on experimental execution and purification efficiency.

Step Key Reagents Solvent Temperature (°C) Typical Time (h) Expected Yield (%)
Nitration 2-Chloro-1,3-dimethylbenzene, HNO₃, H₂SO₄None0 to 252 - 475 - 85
Reduction 2-Chloro-5-nitro-1,3-dimethylbenzene, Sn/HClEthanol78 (Reflux)3 - 580 - 90
Sandmeyer 2-Chloro-3,5-dimethylaniline, NaNO₂, CuBrH₂O / HBr0 - 51 - 265 - 80

Part 5: References

  • BenchChem. Technical Support Center: Regioselective Synthesis of 1-Bromo-3-(bromomethyl)-2-chlorobenzene. --INVALID-LINK--

  • BenchChem. 1-Bromo-2-chloro-4,5-dimethylbenzene Synthesis. --INVALID-LINK--

  • Chemistry LibreTexts. Synthesis of Polysubstituted Benzenes. --INVALID-LINK--

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 44891126, this compound. --INVALID-LINK--

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 136357, 1-Bromo-3,5-dimethylbenzene. --INVALID-LINK--

  • Organic Syntheses. o-CHLOROBROMOBENZENE. --INVALID-LINK--

References

Technical Support Center: Temperature Management for 1-Bromo-2-chloro-3,5-dimethylbenzene Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for managing cross-coupling reactions involving 1-Bromo-2-chloro-3,5-dimethylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues related to reaction temperature. Our focus is to empower you with the knowledge to optimize your synthetic strategies, enhance product yields, and ensure reaction selectivity.

Introduction: The Critical Role of Temperature in Selective Couplings

This compound presents a unique challenge in palladium-catalyzed cross-coupling reactions due to the presence of two distinct halogen atoms on a sterically hindered aromatic ring. The inherent difference in reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds forms the basis for achieving selective functionalization. Generally, the C-Br bond is more reactive and will undergo oxidative addition to the palladium catalyst at a lower temperature than the C-Cl bond. Temperature, therefore, becomes a critical lever to control the regioselectivity of your coupling reaction.

This guide will provide a structured approach to managing reaction temperatures for Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig amination reactions, addressing common problems through a question-and-answer format.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues you might encounter during your experiments, with a focus on temperature-related causes and solutions.

Issue 1: Low or No Conversion of Starting Material

Question: I am not observing any significant product formation in my Suzuki-Miyaura coupling of this compound with an arylboronic acid, even after several hours. What are the likely temperature-related causes?

Answer:

Low or no conversion in a Suzuki-Miyaura coupling is a common issue that can often be traced back to suboptimal reaction temperatures. Here’s a breakdown of potential causes and how to address them:

  • Insufficient Thermal Energy: The oxidative addition of the C-Br bond to the palladium(0) catalyst is the first and often rate-limiting step. If the reaction temperature is too low, this step will be slow or may not occur at all.

    • Solution: Gradually increase the reaction temperature in increments of 10-20 °C. For many Suzuki couplings of aryl bromides, a temperature range of 80-100 °C is a good starting point.[1] Monitor the reaction progress by TLC or LC-MS at each temperature increment.

  • Poor Solubility of Reagents: If your starting materials, base, or catalyst are not fully dissolved at the reaction temperature, the reaction will be heterogeneous and slow.

    • Solution: While increasing the temperature can improve solubility, ensure your chosen solvent is appropriate. Toluene, dioxane, and DMF are common solvents for Suzuki reactions.[2] If solubility remains an issue at the desired temperature, consider a solvent with a higher boiling point that is compatible with your reagents.

  • Catalyst Deactivation at Elevated Temperatures: While higher temperatures can increase reaction rates, excessive heat can lead to the decomposition of the palladium catalyst, often observed as the formation of palladium black.[3]

    • Solution: If you suspect catalyst deactivation at higher temperatures, try using a more thermally stable ligand, such as a bulky, electron-rich phosphine (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand. These can stabilize the palladium center and allow for higher reaction temperatures without decomposition.

Issue 2: Formation of the Dichloro-Coupled Product or a Mixture of Products

Question: I am attempting a selective Suzuki-Miyaura coupling at the bromine position of this compound, but I am observing the formation of the product where the chlorine has also been displaced, or a mixture of mono- and di-coupled products. How can I improve selectivity by adjusting the temperature?

Answer:

Achieving chemoselectivity between the C-Br and C-Cl bonds is paramount when working with dihaloarenes. The key is to exploit the differential reactivity of the two halogens, which is highly temperature-dependent.

  • Reaction Temperature is Too High: The C-Cl bond, while less reactive than the C-Br bond, can still undergo oxidative addition at elevated temperatures.[4] If your reaction temperature is too high, you will likely see a loss of selectivity.

    • Solution: The most effective strategy is to lower the reaction temperature. Start your optimization at a lower temperature (e.g., 60-70 °C) and slowly increase it while monitoring for the formation of the desired mono-bromo coupled product and the undesired di-coupled or chloro-coupled byproducts. The goal is to find the "sweet spot" where the C-Br bond reacts efficiently without significant activation of the C-Cl bond.

  • Prolonged Reaction Times at Elevated Temperatures: Even at moderately elevated temperatures, prolonged reaction times can lead to the eventual coupling at the less reactive chloro position.

    • Solution: Monitor your reaction closely. Once the starting material is consumed and the desired mono-coupled product is formed, cool the reaction down to prevent further reaction at the chloro position.

The following table provides a general guideline for starting temperatures for different coupling reactions to favor mono-substitution at the bromine position:

Coupling ReactionTypical Starting Temperature Range for C-Br Selectivity
Suzuki-Miyaura70-90 °C
Mizoroki-Heck90-110 °C
Buchwald-Hartwig80-100 °C
Issue 3: Significant Formation of Side Products (e.g., Homocoupling, Hydrodehalogenation)

Question: In my Mizoroki-Heck reaction with this compound, I am seeing a significant amount of homocoupled biaryl byproduct and the reduced arene (dehalogenated starting material). How can temperature management help minimize these side reactions?

Answer:

The formation of side products like homocoupled species and hydrodehalogenated arenes is often exacerbated by inappropriate reaction temperatures.

  • Homocoupling at High Temperatures: The homocoupling of aryl halides can become more prevalent at higher temperatures.

    • Solution: Lowering the reaction temperature can often disfavor the homocoupling pathway. Additionally, ensure that your palladium catalyst is in the active Pd(0) state, as some Pd(II) species can promote homocoupling.

  • Hydrodehalogenation: This side reaction, where the halogen is replaced by a hydrogen atom, can be influenced by temperature, the nature of the base, and the presence of water or other protic sources.

    • Solution: While seemingly counterintuitive, a slight and carefully optimized increase in temperature might in some cases accelerate the desired cross-coupling more than the hydrodehalogenation side reaction. However, a more common approach is to first try lowering the temperature. Also, ensure your solvent and reagents are anhydrous, as water can be a proton source for this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general principle for selecting the initial reaction temperature for a cross-coupling reaction with this compound?

A1: The primary principle is to leverage the greater reactivity of the C-Br bond over the C-Cl bond. Start with a temperature known to be effective for the coupling of aryl bromides (typically 80-100 °C for Suzuki and Buchwald-Hartwig, and 100-120 °C for Heck reactions) and monitor for selective reaction at the bromine position.[2][5] If you observe a lack of reactivity, cautiously increase the temperature. If you observe a loss of selectivity (i.e., reaction at the chlorine), decrease the temperature.

Q2: How does the steric hindrance from the two methyl groups on this compound affect the optimal reaction temperature?

A2: The ortho-methyl groups introduce significant steric hindrance around both the bromine and chlorine atoms. This steric bulk can slow down the rate of oxidative addition. Consequently, you may need to use slightly higher temperatures than for a less hindered dihaloarene to achieve a reasonable reaction rate. However, this must be balanced against the risk of losing regioselectivity. The use of bulky phosphine ligands can be particularly beneficial in these cases, as they can promote oxidative addition at lower temperatures.

Q3: Can microwave heating be used to control the temperature for these reactions?

A3: Yes, microwave irradiation is an excellent tool for precise and rapid heating, which can be advantageous for optimizing these reactions.[4] The ability to quickly reach and maintain a specific temperature can help to minimize side reactions that might occur during slower conventional heating. For selective C-Br coupling, you can program the microwave reactor to maintain a precise temperature that favors this reaction without significantly activating the C-Cl bond. Typical microwave conditions for Heck reactions, for example, might involve heating to 150 °C for a short duration (15-60 minutes).

Q4: If I need to perform a sequential coupling, first at the bromine and then at the chlorine, how should I approach the temperature management?

A4: For a sequential coupling, you would first perform the reaction at the bromine position using the optimized, lower temperature conditions that ensure high selectivity. After the first coupling is complete and the product has been isolated and purified, you will then subject this monochloro-substituted intermediate to a second coupling reaction. To activate the less reactive C-Cl bond, you will generally need to use more forcing conditions, which typically involves a higher reaction temperature (e.g., >120 °C) and potentially a different catalyst system (e.g., a more electron-rich and bulky ligand) that is more effective for aryl chlorides.

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the C-Br Position

This protocol provides a starting point for the selective coupling at the bromine position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous toluene

  • Degassed deionized water

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound, the arylboronic acid, and potassium phosphate.

  • Add anhydrous toluene and a small amount of degassed deionized water (e.g., a 10:1 ratio of toluene to water).

  • Degas the mixture by bubbling with argon for 15-20 minutes.

  • Under a positive pressure of argon, add Pd(OAc)₂ and SPhos.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Arylboronic acid, K3PO4 B Add Solvents: Toluene & Degassed H2O A->B C Degas with Argon B->C D Add Catalyst & Ligand: Pd(OAc)2 & SPhos C->D E Heat to 80 °C with Vigorous Stirring D->E F Monitor Progress (TLC/LC-MS) E->F G Cool to RT F->G H Extraction G->H I Drying & Concentration H->I J Column Chromatography I->J

Caption: Workflow for Selective Suzuki-Miyaura Coupling.

Logical Diagram: Temperature Effects on Selectivity

Temp_Selectivity cluster_low Low Temperature (e.g., 60-80 °C) cluster_optimal Optimal Temperature (e.g., 80-100 °C) cluster_high High Temperature (e.g., >110 °C) Temp Reaction Temperature Low_Yield Low Yield/ Slow Reaction Temp->Low_Yield High_Selectivity High Selectivity (C-Br Coupling) Temp->High_Selectivity Good_Yield Good Yield Temp->Good_Yield Good_Selectivity Good Selectivity Temp->Good_Selectivity Loss_Selectivity Loss of Selectivity (C-Cl Coupling) Temp->Loss_Selectivity Side_Reactions Increased Side Reactions Temp->Side_Reactions Catalyst_Decomp Catalyst Decomposition Temp->Catalyst_Decomp

Caption: Temperature's Impact on Reaction Outcomes.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Bromo-2-chloro-3,5-dimethylbenzene in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the reactivity of 1-Bromo-2-chloro-3,5-dimethylbenzene, a versatile substituted aryl halide, in the context of modern synthetic organic chemistry. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explore the causal factors governing this substrate's performance against other aryl halides, supported by established chemical principles and illustrative experimental data.

Foundational Principles of Aryl Halide Reactivity

The utility of an aryl halide (Ar-X) in cross-coupling reactions is fundamentally dictated by the nature of its carbon-halogen (C-X) bond. The rate-determining step in most palladium-catalyzed cycles, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, is the oxidative addition of the Ar-X to a low-valent palladium(0) complex.[1] The efficiency of this step is governed by the C-X bond dissociation energy.

The established reactivity trend for aryl halides is:

Ar-I > Ar-Br > Ar-OTf > Ar-Cl >> Ar-F [1][2][3]

This trend arises because the C-I bond is the longest and weakest, making it the most susceptible to cleavage by the palladium catalyst. Conversely, the C-Cl bond is significantly stronger, necessitating more reactive catalysts or harsher reaction conditions for its activation.[2] This inherent difference in reactivity is a powerful tool for achieving chemoselectivity in molecules containing multiple, different halogen atoms.

Beyond the identity of the halogen, two other factors are paramount:

  • Electronic Effects: The rate of oxidative addition is influenced by the electron density of the aromatic ring. Electron-withdrawing groups (EWGs) decrease electron density on the ring, making the carbon atom of the C-X bond more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[4][5] Conversely, electron-donating groups (EDGs) can slightly retard this step.[6][7]

  • Steric Effects: The steric environment around the C-X bond can significantly impact the ability of the (often bulky) phosphine-ligated palladium complex to approach and react.[8] While significant steric hindrance typically slows the reaction, some catalyst systems with bulky ligands have been shown to counterintuitively accelerate the activation of sterically crowded substrates.[9][10]

Structural Analysis of this compound

This compound is a uniquely substituted arene that presents a fascinating case study in reactivity. Its behavior in cross-coupling reactions is a direct consequence of its distinct structural features:

  • Differential Halogen Reactivity: The molecule possesses both a bromine and a chlorine atom. Based on bond dissociation energies, the C-Br bond is substantially more reactive than the C-Cl bond.[11] This creates a strong predisposition for chemoselective reactions, allowing for the functionalization of the C-Br bond while leaving the C-Cl bond intact for potential subsequent transformations.

  • Electronic Profile: The two methyl groups at the 3- and 5-positions are electron-donating groups (EDGs) via induction and hyperconjugation.[5] These groups increase the electron density of the benzene ring, which, in isolation, would slightly deactivate the aryl halide towards oxidative addition compared to an unsubstituted ring.

  • Steric Environment: The C-Br bond at position 1 is flanked by a chlorine atom at the ortho-position (C-2) and a methyl group at the meta-position (C-6, implicitly). The ortho-chloro substituent, in particular, introduces steric bulk adjacent to the primary reaction site, which can influence the choice of catalyst and reaction kinetics.[12][13]

The interplay of these three factors dictates the molecule's unique reactivity profile, making it an excellent substrate for sequential, site-selective cross-coupling strategies.

Comparative Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, which forges a C-C bond between an aryl halide and an organoboron species, is a cornerstone of modern synthesis.[3][14] The predictable chemoselectivity of this compound is clearly demonstrated in this context.

The general catalytic cycle involves three key steps: oxidative addition of the aryl halide to Pd(0), transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ ar_pd_x Ar-Pd(II)(X)L₂ (trans-complex) pd0->ar_pd_x Oxidative Addition ar_pd_or Ar-Pd(II)(OR)L₂ ar_pd_x->ar_pd_or Ligand Exchange output2 X⁻ ar_pd_x->output2 ar_pd_r Ar-Pd(II)(R')L₂ ar_pd_or->ar_pd_r Transmetalation output3 B(OH)₃ ar_pd_or->output3 ar_pd_r->pd0 Reductive Elimination output1 Ar-R' ar_pd_r->output1 center input1 Ar-X input1->pd0 input2 R'-B(OH)₂ input2->ar_pd_or input3 Base (e.g., OH⁻) input3->ar_pd_x

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Table 1: Comparative Yields in a Model Suzuki-Miyaura Reaction

EntryAryl HalideProductTypical Yield (%)Key Observations
1This compound 2-Chloro-3,5-dimethyl-1-phenylbenzene~92%Highly chemoselective. The C-Br bond reacts exclusively, leaving the C-Cl bond untouched.[11][15]
2BromobenzeneBiphenyl>95%Baseline reactivity. Serves as a benchmark for an electronically neutral, sterically unhindered substrate.
3ChlorobenzeneBiphenyl<10% (a) / >90% (b)Unreactive with standard catalysts (a). Requires specialized, highly active catalyst systems (b) for good yield.[2]
41-Bromo-3,5-dimethylbenzene3,5-Dimethyl-1-phenylbenzene>95%Shows the slight deactivating effect of EDGs is minimal under robust catalytic conditions.
51-Bromo-2-chlorobenzene2-Chloro-1-phenylbenzene~90%Demonstrates that ortho-substituent steric hindrance can slightly lower yield compared to unsubstituted analogs.

Conditions (representative): Aryl halide (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 mmol), Toluene/H₂O, 90 °C, 12h. (a) Standard catalyst like Pd(PPh₃)₄. (b) Advanced catalyst like a Pd/SPhos system.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative starting protocol for the selective coupling at the C-Br position of this compound.[16]

  • Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add a degassed solvent system (e.g., 1,4-Dioxane/Water 4:1) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful Pd-catalyzed method for forming C-N bonds, crucial for synthesizing anilines and their derivatives, which are prevalent in pharmaceuticals.[17][18] Similar to the Suzuki coupling, this reaction proceeds via a catalytic cycle involving oxidative addition, which again allows for high chemoselectivity with our substrate of interest.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ ar_pd_x Ar-Pd(II)(X)L₂ pd0->ar_pd_x Oxidative Addition ar_pd_amine [Ar-Pd(II)(HNR'R'')L₂]⁺X⁻ ar_pd_x->ar_pd_amine Amine Coordination ar_pd_amido Ar-Pd(II)(NR'R'')L₂ ar_pd_amine->ar_pd_amido Deprotonation (Base) ar_pd_amido->pd0 Reductive Elimination output1 Ar-NR'R'' ar_pd_amido->output1 output2 [Base-H]⁺X⁻ ar_pd_amido->output2 input1 Ar-X input1->pd0 input2 HNR'R'' input2->ar_pd_x input3 Base input3->ar_pd_amine

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Table 2: Comparative Yields in a Model Buchwald-Hartwig Amination

EntryAryl HalideAmineProductTypical Yield (%)Key Observations
1This compound Morpholine4-(2-Chloro-3,5-dimethylphenyl)morpholine~88%Excellent selectivity for the C-Br bond is maintained.
2BromobenzeneMorpholine4-Phenylmorpholine>95%Benchmark reaction proceeds efficiently.
3ChlorobenzeneMorpholine4-Phenylmorpholine<5% (c) / >90% (d)Requires highly specialized, electron-rich, and bulky phosphine ligands (e.g., XPhos, RuPhos) for activation.[19][20]
41-Bromo-2-methylbenzeneMorpholine4-(o-tolyl)morpholine~90%Steric hindrance from a single ortho-methyl group can be overcome with appropriate ligands.

Conditions (representative): Aryl halide (1.0 mmol), Amine (1.2 mmol), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), NaOtBu (1.4 mmol), Toluene, 100 °C, 18h. (c) First-generation catalyst. (d) Third-generation Buchwald-Hartwig catalyst system.

Experimental Protocol: Buchwald-Hartwig Amination

The following protocol is based on established procedures for the amination of electron-neutral aryl bromides.[19]

  • Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 equiv) to an oven-dried Schlenk tube.

  • Reagent Addition: Remove the tube from the glovebox. Add this compound (1.0 equiv), followed by anhydrous solvent (e.g., toluene or dioxane) and the amine (1.2 equiv) via syringe.

  • Reaction: Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by GC-MS or LC-MS.

  • Workup and Purification: After cooling, dilute the mixture with a suitable organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. The crude product is then purified by silica gel chromatography.

Conclusion: A Chemoselective and Versatile Building Block

This compound exhibits a highly predictable and synthetically useful reactivity profile in palladium-catalyzed cross-coupling reactions. Its performance is characterized by:

  • High Chemoselectivity: The C-Br bond undergoes oxidative addition under conditions where the C-Cl bond remains inert. This allows the molecule to be used as a linchpin in sequential coupling strategies, introducing one functional group at the bromine position before targeting the less reactive chlorine site under more forcing conditions.

  • Modulated Reactivity: The combination of electron-donating methyl groups and a sterically hindering ortho-chloro group results in reactivity that is robust but may require slightly more optimized conditions (e.g., choice of ligand, temperature) than simple, unhindered aryl bromides.

For researchers in drug discovery and materials science, understanding these nuances is critical for designing efficient and elegant synthetic routes. This compound is not merely another aryl halide; it is a precisely tuned building block that offers a strategic advantage in the construction of complex molecular architectures.

References

A Comparative Guide to Suzuki Coupling: Reactivity of 1-Bromo-2-chloro-3,5-dimethylbenzene vs. 1-Bromo-3,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, prized for its reliability in forging carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures that are central to pharmaceutical and materials science.[1][2] The reaction's success is highly dependent on the nature of the aryl halide substrate, where subtle structural changes can dramatically influence reactivity, yield, and the required catalytic system.

This guide provides an in-depth comparison of two structurally related aryl bromides in the Suzuki coupling: 1-bromo-3,5-dimethylbenzene and the more complex 1-bromo-2-chloro-3,5-dimethylbenzene . While direct, side-by-side comparative studies are not prevalent in the literature, this analysis synthesizes established principles of steric and electronic effects to predict their relative performance and guide catalyst selection. We will explore the underlying mechanistic considerations, provide representative experimental protocols, and offer data-driven insights for researchers aiming to employ these substrates in their synthetic campaigns.

Theoretical Reactivity Analysis: Steric and Electronic Factors

The rate-determining step in many Suzuki coupling cycles is the initial oxidative addition of the aryl halide to the palladium(0) catalyst.[2][3] The efficiency of this step is governed by the interplay of steric hindrance around the carbon-halogen bond and the electronic properties of the aromatic ring.

1-Bromo-3,5-dimethylbenzene: The Unhindered Benchmark
  • Steric Profile: The two methyl groups are positioned meta to the bromine atom. This arrangement presents minimal steric bulk around the reaction center, allowing for relatively unimpeded access of the palladium catalyst to the C-Br bond.

  • Electronic Profile: Methyl groups are weakly electron-donating. This slightly increases the electron density of the aromatic ring, which can modestly slow the rate of oxidative addition compared to unsubstituted bromobenzene.[4] However, this effect is generally minor and does not typically pose a significant barrier to reaction.

Given its favorable steric and electronic profile, 1-bromo-3,5-dimethylbenzene is expected to be a reliable and highly reactive substrate in Suzuki coupling, amenable to a wide range of standard palladium catalysts.

This compound: The Sterically Challenged Substrate
  • Steric Profile: The defining feature of this molecule is the chlorine atom positioned ortho to the bromine. This di-ortho-substituted pattern creates a sterically crowded environment around the C-Br bond. This steric shield is the single most critical factor influencing its reactivity, presenting a significant kinetic barrier to the approach of the palladium catalyst.[5][6] Overcoming this hindrance is the primary challenge for successful coupling.

  • Electronic Profile: The ortho-chloro substituent is strongly electron-withdrawing through induction, which would typically increase the electrophilicity of the C-Br bond and facilitate oxidative addition.[4] However, in cases of severe ortho-substitution, this electronic activation is often overshadowed by the prohibitive steric hindrance.

  • Reaction Selectivity: This substrate possesses two distinct halide leaving groups. The relative reactivity of aryl halides in Suzuki coupling follows the order of bond strength: C-I > C-Br > C-OTf >> C-Cl.[4][7] Therefore, under optimized conditions, the palladium catalyst will selectively cleave the weaker C-Br bond, leaving the C-Cl bond intact for potential subsequent cross-coupling reactions.

Catalyst and Ligand Selection: A Tale of Two Substrates

The structural differences between the two molecules necessitate distinct catalytic strategies.

  • For 1-Bromo-3,5-dimethylbenzene: Standard, less sterically demanding catalyst systems are generally effective. Catalysts like Pd(PPh₃)₄ or systems generated in situ from a palladium precursor (e.g., Pd(OAc)₂) and a simple phosphine ligand (e.g., PPh₃) are often sufficient.

  • For this compound: The significant steric hindrance mandates the use of specialized ligands designed to promote reactions at crowded centers.[8] The most effective ligands are typically bulky and electron-rich, such as the dialkylbiaryl phosphines (Buchwald ligands) or N-heterocyclic carbenes (NHCs).[9][10][11]

    • Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, P(t-Bu)₃): These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species.[10][12] Their large steric footprint facilitates the reductive elimination step, which can be slow for hindered biaryls, while their electron-donating nature enhances the rate of oxidative addition.[13]

Comparative Performance Summary

The following table summarizes the predicted performance characteristics of the two substrates based on the principles discussed.

Feature1-Bromo-3,5-dimethylbenzeneThis compound
Structure
Steric Hindrance LowHigh (due to ortho-chloro group)
Electronic Effects Weakly electron-donating (deactivating)Net electron-withdrawing (activating)
Dominant Factor Electronic effects (minor)Steric hindrance (major)
Predicted Reactivity HighLow to Moderate; highly catalyst-dependent
Optimal Catalyst System Standard Pd catalysts (e.g., Pd(PPh₃)₄)Pd precursor + bulky, electron-rich ligand (e.g., SPhos, XPhos)[10]
Anticipated Yields Good to excellent under standard conditionsPoor with standard catalysts; Good to excellent with optimized systems
Potential Side Reactions MinimalProtodebromination, catalyst decomposition under forcing conditions

Visualizing the Suzuki Coupling Mechanism and Workflow

To better understand the process, the following diagrams illustrate the catalytic cycle and the divergent experimental strategies required for these substrates.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L₂-Br OxAdd->PdII Transmetal Transmetalation PdII->Transmetal DiarylPd Ar-Pd(II)L₂-Ar' Transmetal->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 Biaryl Ar-Ar' RedElim->Biaryl ArBr Ar-Br ArBOH Ar'-B(OH)₂ + Base

Caption: The general catalytic cycle of the Suzuki-Miyaura coupling reaction.[2]

Workflow_Comparison cluster_A Substrate 1: 1-Bromo-3,5-dimethylbenzene cluster_B Substrate 2: this compound A_start Combine Aryl Bromide, Boronic Acid, Base A_cat Add Standard Catalyst (e.g., Pd(PPh₃)₄) A_start->A_cat A_react Heat Reaction (e.g., 80-100 °C) A_cat->A_react A_end Workup & Purification A_react->A_end B_start Combine Aryl Bromide, Boronic Acid, Base B_cat Add Advanced Catalyst System (e.g., Pd₂(dba)₃ + SPhos) B_start->B_cat B_react Heat Reaction (e.g., 100-120 °C) B_cat->B_react B_end Workup & Purification B_react->B_end start Select Substrate start->A_start Unhindered start->B_start Hindered

Caption: Divergent experimental workflows for unhindered vs. hindered substrates.

Experimental Protocols

The following are representative, field-proven protocols tailored for each substrate. Safety Note: All reactions should be performed by trained professionals under an inert atmosphere (e.g., Argon or Nitrogen) using appropriate personal protective equipment.

Protocol 1: Suzuki Coupling of 1-Bromo-3,5-dimethylbenzene (Standard Conditions)

This protocol is adapted for a standard, unhindered aryl bromide.

Reagents & Materials:

  • 1-Bromo-3,5-dimethylbenzene (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Flame-dried Schlenk flask with a magnetic stir bar

Procedure:

  • To the Schlenk flask, add 1-bromo-3,5-dimethylbenzene, the arylboronic acid, and potassium carbonate.

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add the degassed 4:1 dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction's progress using TLC or GC-MS (typically complete within 4-12 hours).

  • Upon completion, cool the mixture to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel.

Protocol 2: Suzuki Coupling of this compound (Hindered Conditions)

This protocol employs a Buchwald-type ligand system to overcome steric hindrance.[1][10]

Reagents & Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol% Pd)

  • SPhos (4.5 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)

  • Toluene, anhydrous and degassed

  • Flame-dried Schlenk flask with a magnetic stir bar

Procedure:

  • To the Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • In a separate vial under inert gas, briefly mix the Pd₂(dba)₃ and SPhos ligand in a small amount of the reaction solvent to pre-form the catalyst, then add this to the main flask.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed, anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction's progress using GC-MS (may require 12-24 hours).

  • Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel.

Conclusion

While both 1-bromo-3,5-dimethylbenzene and this compound are viable substrates for the Suzuki-Miyaura coupling, they occupy different ends of the reactivity spectrum. The unhindered nature of 1-bromo-3,5-dimethylbenzene makes it a straightforward coupling partner, responsive to a wide array of standard catalytic systems.

In stark contrast, the reactivity of This compound is dominated by the severe steric hindrance imposed by the ortho-chloro substituent. Successful coupling of this challenging substrate is critically dependent on the rational selection of a highly active catalyst system, specifically one employing bulky, electron-rich phosphine ligands. Understanding these fundamental structure-activity relationships is paramount for researchers to efficiently plan synthetic routes, minimize optimization efforts, and achieve high yields in the synthesis of complex biaryl molecules.

References

A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 1-Bromo-2-chloro-3,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of a Sterically Demanding and Dichotomous Substrate

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern synthetic chemistry, enabling the construction of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1][2][3] These transformations are foundational in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. However, the success of a cross-coupling reaction is critically dependent on the nature of the substrate and the judicious selection of the catalytic system.[4]

The substrate at the heart of this guide, 1-bromo-2-chloro-3,5-dimethylbenzene, presents a classic challenge for synthetic chemists. Its structure embodies two key difficulties:

  • Steric Hindrance: The presence of a chloro group and a methyl group ortho to the C-Br bond creates a sterically congested environment. This bulk can significantly impede the approach of the palladium catalyst to the C-Br bond, thereby slowing down the crucial initial step of oxidative addition.[5][6]

  • Chemoselectivity: The molecule contains two different halogen atoms, bromine and chlorine. The carbon-bromine bond is significantly weaker and thus more reactive towards oxidative addition than the stronger carbon-chlorine bond.[1] An ideal catalytic system must be able to discriminate between these two sites, effecting a clean reaction at the C-Br bond while leaving the C-Cl bond untouched for potential subsequent transformations.

This guide provides a comparative analysis of various palladium catalyst systems for the cross-coupling of this challenging substrate. We will delve into the mechanistic principles that govern catalyst efficacy, present comparative data to guide your selection, and provide a detailed experimental protocol for a high-performing system.

Mechanistic Underpinnings: The Critical Role of the Ligand

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Aryl-Pd(II)(X)L₂ Pd0->OA_Complex Oxidative Addition (Rate-Limiting Step) Trans_Complex Aryl-Pd(II)(R')L₂ OA_Complex->Trans_Complex Transmetalation Trans_Complex->Pd0 Reductive Elimination Product Aryl-R' (Product) Trans_Complex->Product ArX 1-Bromo-2-chloro- 3,5-dimethylbenzene ArX->OA_Complex Organoboron R'-B(OR)₂ Organoboron->Trans_Complex Base Base (e.g., K₃PO₄) Base->Trans_Complex

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The ligand (L) plays a paramount role in modulating the reactivity and stability of the palladium center. For challenging substrates like this compound, the choice of ligand is the single most important factor determining the outcome of the reaction.

  • Electron-Rich & Bulky Ligands: Ligands that are both electron-rich and sterically demanding are required.[9] The high electron density on the ligand increases the electron density on the palladium(0) center, which facilitates the oxidative addition into the C-X bond—often the rate-determining step.[8] Steric bulk promotes the formation of highly reactive, coordinatively unsaturated 14-electron monoligated palladium species (Pd(0)L) and accelerates the final reductive elimination step to release the product.[10] This is particularly crucial for overcoming the steric hindrance of the substrate.

Comparative Efficacy of Palladium Catalyst Systems

To illustrate the impact of catalyst selection, we present a comparative analysis of representative palladium systems for the Suzuki-Miyaura coupling of this compound with phenylboronic acid. The data below is synthesized from established principles and reactivity trends observed for structurally similar sterically hindered and dihalogenated aryl halides.[4][11]

Catalyst System (Pd Source / Ligand)Catalyst Loading (mol%)Temp (°C)Yield of 2-chloro-3,5-dimethyl-1,1'-biphenyl (%)Selectivity (C-Br:C-Cl Coupling)Key Observations & Rationale
System 1: Traditional Pd(PPh₃)₄5100~35%>98:2Inefficient. The limited steric bulk and electron-donating ability of PPh₃ are insufficient to overcome the substrate's hindrance, leading to low conversion.[12]
System 2: Simple Alkylphosphine Pd(OAc)₂ / P(t-Bu)₃280~70%>98:2Moderately effective. Tri-tert-butylphosphine is bulkier and more electron-donating than PPh₃, enhancing catalytic activity. However, it can be sensitive to air.[13]
System 3: Buchwald Biarylphosphine Pd₂(dba)₃ / XPhos280>95%>99:1Highly efficient. XPhos is a bulky, electron-rich biarylphosphine ligand specifically designed for challenging substrates. It promotes rapid oxidative addition and reductive elimination.[14][15]
System 4: Buchwald Pre-catalyst XPhos Pd G3280>95%>99:1Highly efficient and convenient. The G3 pre-catalyst is air- and moisture-stable, ensuring reproducible formation of the active Pd(0) species and providing excellent results for hindered couplings.[14]
System 5: Ligandless Pd(OAc)₂5100<5%-Ineffective. In the absence of a suitable ligand, the palladium catalyst is unable to efficiently mediate the coupling of this deactivated and hindered substrate.[16]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling using XPhos Pd G3

This protocol describes a reliable, self-validating procedure for the selective cross-coupling at the C-Br position.

Experimental_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup and Purification A 1. Add solids to a flame-dried Schlenk flask: - this compound (1.0 equiv) - Phenylboronic acid (1.2 equiv) - K₃PO₄ (2.0 equiv) - XPhos Pd G3 (0.02 equiv) B 2. Seal flask, evacuate, and backfill with Argon (3x) A->B C 3. Add degassed solvents (e.g., 1,4-Dioxane/Water 10:1) via syringe B->C D 4. Place flask in a preheated oil bath at 80 °C C->D E 5. Stir vigorously for 12-24 hours D->E F 6. Monitor progress by TLC or GC-MS E->F G 7. Cool to room temperature. Quench with water. F->G Upon Completion H 8. Extract with Ethyl Acetate (3x) G->H I 9. Wash combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate H->I J 10. Purify by column chromatography on silica gel I->J

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling experiment.

Materials:

  • This compound

  • Phenylboronic acid

  • XPhos Pd G3 Pre-catalyst

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized water, degassed

  • Argon or Nitrogen gas

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

Step-by-Step Procedure:

  • Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 219.5 mg), phenylboronic acid (1.2 mmol, 146.3 mg), potassium phosphate (2.0 mmol, 424.6 mg), and XPhos Pd G3 (0.02 mmol, 16.9 mg).

  • Inerting the Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon gas. Repeat this cycle two more times to ensure a completely inert atmosphere.

  • Solvent Addition: Using a syringe, add 5.0 mL of degassed 1,4-dioxane and 0.5 mL of degassed water to the flask.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Quench the reaction by adding 10 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure product, 2-chloro-3,5-dimethyl-1,1'-biphenyl.

Conclusion and Future Outlook

The cross-coupling of sterically hindered and polyhalogenated substrates like this compound is a challenging yet critical transformation in synthetic chemistry. Our comparative analysis unequivocally demonstrates that modern palladium catalyst systems, particularly those employing bulky and electron-rich biarylphosphine ligands developed by research groups like Buchwald's, are essential for achieving high yields and excellent chemoselectivity.[14][17] The use of air- and moisture-stable pre-catalysts, such as XPhos Pd G3, further enhances the reliability and practicality of these reactions in a research and development setting. For scientists and professionals in drug development, mastering the selection of these advanced catalytic systems is key to efficiently accessing complex molecular architectures.

References

A Comparative Guide to the Reaction Kinetics of 1-Bromo-2-chloro-3,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 1-Bromo-2-chloro-3,5-dimethylbenzene in Synthesis

This compound is a polysubstituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its utility stems from the presence of two distinct halogen atoms, bromine and chlorine, which offer orthogonal reactivity in various cross-coupling and substitution reactions. The methyl groups on the aromatic ring also influence the electronic and steric environment, further tuning its reactivity. A thorough understanding of the reaction kinetics of this molecule is paramount for developing efficient, selective, and scalable synthetic protocols.

This guide provides a comparative analysis of the expected reaction kinetics of this compound in three key transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr). While specific kinetic data for this compound is not extensively available in the literature, this guide will draw upon established principles of physical organic chemistry and data from analogous systems to provide a predictive framework for its reactivity. Furthermore, detailed experimental protocols are provided to enable researchers to conduct their own kinetic studies and validate these predictions.

Comparative Analysis of Reaction Kinetics: A Predictive Overview

The reactivity of this compound is primarily dictated by the electronic and steric effects of its substituents. The two methyl groups are electron-donating, which can influence the electron density of the aromatic ring. The bromine and chlorine atoms offer sites for reaction, with their relative reactivity being a key point of comparison.

Suzuki-Miyaura Coupling: A Tale of Two Halogens

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, and for a dihalogenated substrate like this compound, the key question is one of selectivity. The generally accepted order of reactivity for halogens in the rate-determining oxidative addition step of the Suzuki-Miyaura catalytic cycle is I > Br > Cl > F.[1][2] This trend is governed by the carbon-halogen bond dissociation energy.

Based on this principle, it is predicted that the C-Br bond in this compound will be significantly more reactive than the C-Cl bond in Suzuki-Miyaura coupling reactions. This preferential reactivity allows for selective functionalization at the bromine-substituted position while leaving the chlorine atom intact for subsequent transformations.

Expected Kinetic Profile:

  • Selective C-Br Activation: The reaction with a boronic acid in the presence of a palladium catalyst is expected to proceed selectively at the C-Br bond.

  • Slower C-Cl Activation: Subsequent coupling at the C-Cl bond would require more forcing conditions, such as higher temperatures, different ligands, or a more reactive catalyst system.

To quantify this selectivity, a kinetic study monitoring the disappearance of the starting material and the appearance of the mono- and di-coupled products is essential.

Buchwald-Hartwig Amination: Navigating Steric and Electronic Influences

The Buchwald-Hartwig amination allows for the formation of C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals.[3][4] Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is a critical factor. The oxidative addition of the palladium catalyst to the C-X bond is often the rate-determining step.[5]

For this compound, the C-Br bond is expected to be more reactive than the C-Cl bond in Buchwald-Hartwig amination. The steric hindrance from the ortho-chloro and meta-methyl groups might influence the rate of reaction, but selectivity for the C-Br bond should still be observed under carefully controlled conditions.

Expected Kinetic Profile:

  • Preferential C-Br Amination: The reaction with an amine is predicted to occur preferentially at the bromine-substituted position.

  • Ligand Effects: The choice of phosphine ligand will be critical in modulating the reactivity and selectivity. Bulky, electron-rich ligands are often employed to facilitate the coupling of less reactive aryl chlorides.[6]

Nucleophilic Aromatic Substitution (SNAr): An Alternative Pathway

Nucleophilic aromatic substitution offers a different approach to functionalizing aryl halides. In contrast to palladium-catalyzed reactions, the reactivity order of halogens in SNAr can be more complex and is highly dependent on the reaction mechanism.[7][8] For a typical addition-elimination mechanism, where the attack of the nucleophile is the rate-determining step, the reactivity order is often F > Cl > Br > I.[7] This is because the more electronegative halogen can better stabilize the negative charge in the Meisenheimer intermediate.[9][10]

However, for this compound, which lacks strong electron-withdrawing groups ortho or para to the halogens, the barrier for SNAr is expected to be high. The electron-donating methyl groups further deactivate the ring towards nucleophilic attack. Therefore, SNAr reactions with this substrate are predicted to be slow and require harsh conditions.

Expected Kinetic Profile:

  • Low Reactivity: Significant activation energy will be required for nucleophilic attack.

  • Potential for C-Cl Reactivity: If the reaction proceeds via an addition-elimination mechanism, the C-Cl bond might exhibit slightly higher reactivity than the C-Br bond due to the higher electronegativity of chlorine. However, the overall rate is expected to be very low.

Experimental Protocols for Kinetic Analysis

To empirically determine the reaction kinetics and validate the predictions made above, the following detailed experimental protocols are provided. These are designed to be adaptable and should be optimized for the specific laboratory setup and analytical instrumentation available.

Synthesis of this compound

A plausible synthetic route to this compound involves the Sandmeyer reaction of a corresponding aniline precursor.[11]

Workflow for the Synthesis of this compound

A 2-Chloro-3,5-dimethylaniline B Diazotization (NaNO2, HBr, 0-5 °C) A->B C Diazonium Salt Intermediate B->C D Sandmeyer Reaction (CuBr) C->D E This compound D->E F Purification (Extraction, Chromatography) E->F G Final Product F->G

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol:

  • Diazotization: Dissolve 2-chloro-3,5-dimethylaniline (1.0 eq) in a mixture of aqueous hydrobromic acid (HBr, ~48%, 3.0 eq) and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (NaNO2, 1.1 eq) in water, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution.

  • Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour.

  • Work-up and Purification: Cool the reaction mixture and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with aqueous sodium hydroxide solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Kinetic Analysis of Suzuki-Miyaura Coupling

Workflow for Kinetic Monitoring of Suzuki-Miyaura Coupling

A Reaction Setup (Substrate, Boronic Acid, Catalyst, Base, Solvent) B Initiate Reaction (Heating) A->B C Time-point Sampling (Aliquots taken at intervals) B->C D Quenching (e.g., with water) C->D E Extraction & Sample Prep (Internal Standard Addition) D->E F GC-MS or HPLC Analysis E->F G Data Analysis (Concentration vs. Time Plots) F->G

Caption: Experimental workflow for kinetic analysis of Suzuki-Miyaura coupling.

Step-by-Step Protocol:

  • Reaction Setup: In a reaction vessel equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, 2.0 eq).

  • Add a degassed solvent (e.g., toluene/water or dioxane/water).

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 90 °C).

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench it immediately with cold water.

  • Add a known amount of an internal standard (e.g., a stable compound with a distinct retention time).

  • Extract the quenched aliquot with an organic solvent (e.g., ethyl acetate).

  • Analyze the organic layer by GC-MS or HPLC to determine the concentrations of the starting material, mono-coupled product, and di-coupled product relative to the internal standard.[12]

  • Data Analysis: Plot the concentrations of reactants and products as a function of time to determine the reaction rates and rate constants.

Kinetic Analysis of Buchwald-Hartwig Amination

Workflow for Kinetic Monitoring of Buchwald-Hartwig Amination

A Reaction Setup (Inert Atmosphere) (Substrate, Amine, Catalyst, Ligand, Base, Solvent) B Initiate Reaction (Heating) A->B C Time-point Sampling (Aliquots taken at intervals) B->C D Quenching & Dilution C->D E Sample Preparation (Internal Standard) D->E F Online or Offline HPLC Analysis E->F G Kinetic Modeling F->G

Caption: Experimental workflow for kinetic analysis of Buchwald-Hartwig amination.

Step-by-Step Protocol:

  • Reaction Setup (under inert atmosphere): To a Schlenk flask, add this compound (1.0 eq), an amine (1.2 eq), a palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 eq).

  • Add a degassed anhydrous solvent (e.g., toluene or dioxane).

  • Reaction Monitoring: Heat the reaction to the desired temperature (e.g., 100 °C).

  • At specified time points, withdraw aliquots using a syringe and quench them in a vial containing a suitable solvent and an internal standard.

  • Analyze the quenched samples by HPLC to determine the concentrations of the starting material and the aminated product(s).[13][14][15][16][17]

  • Data Analysis: Plot the concentration data versus time to obtain the reaction rate profile.

Data Summary and Comparison

Reaction TypeExpected SelectivityPredicted Relative Rate (C-Br vs. C-Cl)Key Experimental Considerations
Suzuki-Miyaura Coupling High for C-BrC-Br >> C-ClCatalyst and ligand choice, temperature control.
Buchwald-Hartwig Amination Good for C-BrC-Br > C-ClInert atmosphere, choice of ligand and base.
Nucleophilic Aromatic Substitution Low to moderateC-Cl ≥ C-Br (if addition is rate-limiting)High temperatures, strong nucleophiles.

Conclusion and Future Outlook

This compound is a versatile building block whose full potential can be unlocked through a detailed understanding of its reaction kinetics. This guide has provided a predictive framework for its reactivity in key synthetic transformations, highlighting the expected selectivity for the more labile C-Br bond in palladium-catalyzed cross-coupling reactions. The provided experimental protocols offer a starting point for researchers to quantitatively investigate these predictions and optimize reaction conditions for their specific applications.

Future work in this area should focus on generating precise kinetic data for this and related polysubstituted halobenzenes. Such studies will not only refine our understanding of their reactivity but also enable the development of more efficient and selective synthetic methodologies, ultimately accelerating the discovery and development of new molecules with valuable applications in science and medicine.

References

A Comparative Guide to the Synthesis of 1-Bromo-2-chloro-3,5-dimethylbenzene: Benchmarking Traditional and Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-Bromo-2-chloro-3,5-dimethylbenzene in Modern Chemistry

This compound is a polysubstituted aromatic compound that serves as a crucial building block in the synthesis of a wide range of complex organic molecules. Its unique substitution pattern, featuring both bromine and chlorine atoms, allows for differential reactivity in cross-coupling reactions, making it a valuable intermediate for the construction of pharmaceuticals, agrochemicals, and advanced materials. The precise and efficient synthesis of this molecule is therefore of considerable interest to researchers in both academic and industrial settings. This guide provides an in-depth comparison of the traditional Sandmeyer reaction-based approach and a modern direct C-H bromination strategy for the synthesis of this compound, offering detailed experimental protocols and a critical evaluation of each method's performance.

Methodology 1: The Traditional Sandmeyer Reaction Pathway

The Sandmeyer reaction, discovered in 1884, is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of primary anilines into a variety of functional groups, including halides.[1][2] This multi-step approach remains a workhorse in organic synthesis due to its predictability and broad substrate scope. The synthesis of this compound via this route commences with the regioselective chlorination of 3,5-dimethylaniline to produce the key intermediate, 2-chloro-3,5-dimethylaniline. This is followed by a two-step diazotization and copper-catalyzed bromination sequence.

Logical Framework for the Sandmeyer Synthesis

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Sandmeyer Reaction A 3,5-Dimethylaniline B 2-Chloro-3,5-dimethylaniline A->B Chlorination (e.g., SO2Cl2) C Diazonium Salt Formation B->C Diazotization (NaNO2, HBr) D This compound C->D Sandmeyer Bromination (CuBr)

Caption: Synthetic workflow for the Sandmeyer reaction approach.

Step 1: Synthesis of 2-Chloro-3,5-dimethylaniline

Experimental Protocol (Adapted):

  • In a fume hood, dissolve 3,5-dimethylaniline (1.0 eq.) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sulfuryl chloride (1.05 eq.) in DCM dropwise to the stirred aniline solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to isolate 2-chloro-3,5-dimethylaniline.

Step 2: Sandmeyer Bromination of 2-Chloro-3,5-dimethylaniline

With the precursor in hand, the Sandmeyer reaction proceeds in two classical stages: diazotization followed by copper(I) bromide-mediated displacement.

Experimental Protocol (Adapted from a similar procedure for o-chloroaniline): [4]

  • Diazotization:

    • In a flask, prepare a mixture of 2-chloro-3,5-dimethylaniline (1.0 eq.) and 48% hydrobromic acid (2.5 eq.).

    • Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of sodium nitrite (1.05 eq.) in water and cool it to 0 °C.

    • Add the cold sodium nitrite solution dropwise to the aniline mixture, ensuring the temperature is maintained below 5 °C.

    • After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq.) in 48% hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the stirred CuBr solution. Nitrogen gas evolution should be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

    • Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or DCM).

    • Combine the organic extracts, wash sequentially with 1M NaOH solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography to yield this compound.

Methodology 2: A Modern Approach - Direct C-H Bromination

Modern synthetic chemistry increasingly focuses on atom economy and step-efficiency. Direct C-H functionalization has emerged as a powerful tool to achieve these goals. In the context of synthesizing this compound, a potential modern alternative to the multi-step Sandmeyer sequence is the direct, regioselective bromination of 2-chloro-1,3-dimethylbenzene (2-chloro-m-xylene).

Logical Framework for Direct C-H Bromination

A 2-Chloro-1,3-dimethylbenzene B This compound A->B Direct C-H Bromination (e.g., NBS, Acid Catalyst)

Caption: Synthetic workflow for the direct C-H bromination approach.

The key challenge in this approach is achieving the desired regioselectivity. The two methyl groups are activating and ortho-, para-directing, while the chloro group is deactivating and also ortho-, para-directing. The target position for bromination is para to one methyl group and ortho to the other, while also being meta to the chloro group. This complex interplay of directing effects requires a carefully chosen catalytic system. N-Bromosuccinimide (NBS) is a convenient and safer alternative to liquid bromine for electrophilic aromatic bromination.[5] The reactivity and regioselectivity of NBS can be enhanced through the use of an acid catalyst.[6][7]

Experimental Protocol (Proposed):
  • To a solution of 2-chloro-1,3-dimethylbenzene (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane, add N-Bromosuccinimide (1.1 eq.).

  • Add a catalytic amount of a strong protic acid (e.g., sulfuric acid or trifluoroacetic acid) or a Lewis acid.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by GC-MS or TLC.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate and sodium bicarbonate.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography or vacuum distillation.

Performance Benchmark: A Comparative Analysis

A direct, quantitative comparison is challenging due to the lack of published data for the specific synthesis of this compound. However, based on typical yields for these reaction types, we can construct a comparative table.

ParameterMethodology 1: Sandmeyer ReactionMethodology 2: Direct C-H Bromination
Starting Material 3,5-Dimethylaniline2-Chloro-1,3-dimethylbenzene
Number of Steps 2 (Precursor synthesis + Sandmeyer)1
Typical Overall Yield 60-75% (estimated)70-85% (estimated)
Key Reagents SO₂Cl₂, NaNO₂, HBr, CuBrNBS, Acid Catalyst
Reaction Conditions Low temperatures (0-5 °C) for diazotizationTypically room temperature to mild heating
Waste Products Diazonium byproducts, copper saltsSuccinimide
Scalability Well-established for large-scale synthesisPotentially scalable, but may require more optimization

Analysis of Causality:

  • Yield and Efficiency: The direct C-H bromination approach, being a single step, is likely to have a higher overall yield by eliminating losses associated with the multi-step Sandmeyer sequence. The Sandmeyer reaction, while reliable, involves the isolation of an intermediate and the handling of a potentially unstable diazonium salt, which can lead to reduced yields.[8]

  • Simplicity and Safety: The direct bromination method is operationally simpler. The Sandmeyer reaction requires strict temperature control during the exothermic diazotization step.[7] Furthermore, diazonium salts can be explosive under certain conditions, although this risk is minimized in solution. NBS is a solid and is generally considered safer to handle than liquid bromine.[9]

  • Cost and Environmental Impact: The cost-effectiveness would depend on the relative prices of the starting materials and reagents. The Sandmeyer route generates copper-containing waste, which requires appropriate disposal. The direct bromination method with NBS produces succinimide as a major byproduct, which is generally less hazardous.

  • Regioselectivity: This is the critical challenge for the direct C-H bromination approach. While the Sandmeyer reaction offers excellent regiochemical control by "locking in" the position of the incoming halide via the placement of the amine group, direct bromination relies on the subtle electronic and steric differences on the aromatic ring. Achieving high selectivity for the desired isomer may require significant optimization of the catalyst and reaction conditions.

Conclusion and Future Outlook

For the synthesis of this compound, the traditional Sandmeyer reaction provides a robust and well-trodden path with a high degree of regiochemical certainty. Its multi-step nature and the use of potentially hazardous intermediates are its main drawbacks.

The modern direct C-H bromination approach offers a more elegant and potentially higher-yielding alternative in a single step. However, its successful implementation hinges on overcoming the challenge of regioselectivity. Further research into novel catalytic systems for selective C-H halogenation, such as those employing palladium or other transition metals, could make this the preferred method in the future.

For researchers and drug development professionals, the choice of method will depend on the specific requirements of their project. For small-scale synthesis where regiochemical purity is paramount, the Sandmeyer reaction remains an excellent choice. For larger-scale production where step-economy and yield are critical, the development of a reliable direct C-H bromination protocol would be a significant advancement.

References

Isomeric purity analysis of 1-Bromo-2-chloro-3,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Isomeric Purity Analysis of 1-Bromo-2-chloro-3,5-dimethylbenzene

For researchers and professionals in drug development and fine chemical synthesis, the precise molecular architecture of a compound is not a trivial detail—it is paramount. This compound, a substituted aromatic ring, serves as a critical building block in various synthetic pathways. However, its synthesis, typically involving electrophilic aromatic substitution on 3,5-dimethylanisole or related precursors, can often yield a mixture of positional isomers. The presence of these closely related impurities can dramatically alter the efficacy, safety, and patentability of a final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of the primary analytical techniques for resolving and quantifying the isomeric purity of this compound, grounded in the principles of chromatographic science. We will explore the causality behind methodological choices, present actionable protocols, and offer a framework for selecting the optimal analytical strategy.

The Analytical Challenge: Separating a Family of Isomers

The core challenge lies in the subtle structural differences between this compound and its potential isomeric impurities. These isomers will have the exact same mass (C₈H₈BrCl, molecular weight: 219.5 g/mol )[1], making mass spectrometry alone insufficient for differentiation without prior chromatographic separation. The primary impurities are likely other positional isomers, such as 1-bromo-4-chloro-3,5-dimethylbenzene or 2-bromo-1-chloro-3,5-dimethylbenzene, formed during synthesis. Effective analysis, therefore, hinges on a high-resolution separation technique. The two leading candidates for this task are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Comparative Analysis: GC vs. HPLC for Isomeric Purity

The choice between GC and HPLC is not arbitrary; it is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis. For a semi-volatile and thermally stable molecule like this compound, both techniques are viable, but they offer distinct advantages.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Rationale & Expert Insight
Principle Separation in the gas phase based on boiling point and interaction with a stationary phase.Separation in the liquid phase based on partitioning between a mobile and stationary phase.GC is inherently well-suited for volatile compounds. Separation of isomers often relies on subtle differences in boiling points and polarity.[2][3]
Typical Stationary Phase Polydimethylsiloxane (e.g., DB-1, HP-5ms) or phases with phenyl groups for enhanced aromatic selectivity.C18 (octadecyl silane), Phenyl, or Pentafluorophenyl (PFP) phases.A PFP column in HPLC can offer unique selectivity for halogenated aromatics through dipole-dipole and pi-pi interactions, which can be critical for resolving closely related isomers.[4]
Resolution Generally offers very high-resolution separation, especially with long capillary columns.Excellent resolution, particularly with UHPLC systems and sub-2 µm particle columns.For complex mixtures with many isomers, the peak capacity of capillary GC is often superior.[2][5]
Detector Flame Ionization Detector (FID) for quantification; Mass Spectrometry (MS) for identification.UV-Vis Diode Array Detector (DAD/PDA) for quantification; MS for identification.GC-MS is the gold standard for this analysis. It provides not only retention time but also a mass fragmentation pattern, which acts as a molecular fingerprint to definitively identify each isomeric peak.[6][7]
Sample Prep Simple dilution in a volatile organic solvent (e.g., hexane, ethyl acetate).Dilution in a solvent compatible with the mobile phase (e.g., acetonitrile, methanol).GC sample preparation is typically more straightforward, requiring only solubility in a volatile solvent.
Speed Analysis times can range from 15-60 minutes, though "Fast GC" methods can reduce this.Modern UHPLC methods can achieve separations in under 10 minutes.[4]While UHPLC is often faster, the comprehensive data from a standard GC-MS run often justifies the longer analysis time for method development and validation.
Verdict for this Application:

For the definitive analysis of this compound, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the superior technique. Its high resolving power for volatile isomers and the unequivocal identification provided by the mass spectrometer make it the most trustworthy and authoritative method for this specific challenge. HPLC, particularly with a PFP column, serves as a strong orthogonal technique for validation but may require more extensive method development to achieve baseline separation of all potential isomers.

Visualizing the Analytical Workflow

A structured approach is essential for accurate and reproducible results. The following diagram outlines the logical flow from sample receipt to final purity assessment.

Isomeric Purity Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Interpretation Sample Sample of This compound Dilution Dilute in Volatile Solvent (e.g., Ethyl Acetate) Sample->Dilution Standard Reference Standard (if available) Standard->Dilution GCMS GC-MS Analysis Dilution->GCMS Separation Chromatographic Separation on Capillary Column GCMS->Separation Detection Mass Spectrometry (EI, Scan Mode) Separation->Detection TIC Total Ion Chromatogram (TIC) Generation Detection->TIC Integration Peak Integration (% Area) TIC->Integration Identification Mass Spectra Comparison (Identify Main Peak & Impurities) TIC->Identification Report Final Purity Report Integration->Report Identification->Report

Caption: Workflow for GC-MS Isomeric Purity Analysis.

Field-Proven Protocol: GC-MS Analysis

This protocol is designed to be a robust starting point for the analysis, incorporating self-validating checks for system suitability and data integrity.

StepParameterValue / DescriptionRationale / Causality
1. Sample Preparation SolventEthyl Acetate or HexaneThese solvents are volatile, provide good solubility for the analyte, and are compatible with GC-MS systems.
Concentration~1 mg/mLThis concentration is typically sufficient to produce a strong signal without overloading the column or detector.
2. GC System InstrumentAgilent 8890 GC or equivalentA modern, electronically controlled GC is required for the precise temperature and flow control needed for reproducible retention times.
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar 5% phenyl-methylpolysiloxane column separates compounds primarily by boiling point. Isomers with different substitution patterns often have slightly different boiling points, making this an excellent first choice.
InletSplit/Splitless, 250 °CA hot inlet ensures rapid and complete vaporization of the sample. A split injection (e.g., 50:1) is used to prevent column overload.
Carrier GasHelium, Constant Flow @ 1.2 mL/minHelium is an inert carrier gas that provides good chromatographic efficiency. Constant flow mode ensures stable retention times regardless of temperature changes.
3. GC Oven Program Initial Temp80 °C, hold 2 minAn initial hold allows for the focusing of analytes at the head of the column, leading to sharper peaks.
Ramp10 °C/min to 280 °CA controlled temperature ramp is essential for eluting compounds in order of their boiling points and ensuring good separation.
Final HoldHold at 280 °C for 5 minThis final hold ensures that all potentially higher-boiling components are eluted from the column before the next run.
4. MS System InstrumentAgilent 5977B MSD or equivalentA sensitive single quadrupole mass spectrometer is ideal for this application.
IonizationElectron Ionization (EI) @ 70 eVEI is a standard, robust ionization technique that produces reproducible fragmentation patterns, which are crucial for library matching and identification.
Mass Rangem/z 40-400This range covers the molecular ion of the target compound (218/220 m/z) and its expected fragments, while excluding low-mass interferences like air and water.
Transfer Line280 °CThe transfer line must be hot enough to prevent condensation of the analytes as they move from the GC to the MS.
5. Data Analysis IdentificationCompare the mass spectrum of the main peak to a reference spectrum or theoretical fragmentation pattern.The isotopic pattern of bromine (¹⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) provides a highly characteristic signature for identification.
QuantificationCalculate the percentage purity by dividing the peak area of the main isomer by the total area of all integrated peaks (% Area/Area).For structurally similar isomers, the response factor in both FID and EI-MS is often very similar, allowing for accurate quantification using the area percent method.[6]

Interpreting the Data: What to Expect

Upon analysis, you will obtain a total ion chromatogram (TIC). The largest peak should correspond to this compound. Smaller peaks eluting near the main peak are likely the isomeric impurities.

Table of Expected Results (Hypothetical)

CompoundExpected Retention Time (min)Key Mass Fragments (m/z)
This compound ~12.5218/220/222 (M⁺), 203/205/207 ([M-CH₃]⁺), 124/126 ([M-Br-CH₃]⁺)
Impurity: 1-Bromo-4-chloro-3,5-dimethylbenzene~12.8218/220/222 (M⁺), 203/205/207 ([M-CH₃]⁺), 124/126 ([M-Br-CH₃]⁺)

Note: The mass spectra of positional isomers will be very similar or identical. Identification must be confirmed by retention time relative to a pure reference standard if available. The separation is based on slight differences in intermolecular forces and boiling points.

Method Selection Logic

Choosing the right analytical path is crucial. This decision tree illustrates the thought process for selecting between the primary and orthogonal methods.

Method Selection Start Need to determine isomeric purity of C₈H₈BrCl? CheckVol Is the compound thermally stable & volatile? Start->CheckVol GCMS Primary Method: GC-MS CheckVol->GCMS Yes HPLC Alternative Method: HPLC-UV/MS CheckVol->HPLC No / Unsure Confirm Need orthogonal confirmation or method validation? GCMS->Confirm Final Report Purity HPLC->Final Confirm->HPLC Yes Confirm->Final No

Caption: Decision Tree for Analytical Method Selection.

By employing a systematic, scientifically-grounded approach, researchers can confidently determine the isomeric purity of this compound, ensuring the quality and integrity of their research and development efforts.

References

A Comparative Guide to Leaving Group Potential in Di- and Tri-substituted Halobenzenes for SNAr Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realms of medicinal chemistry and materials science, the fine-tuning of molecular scaffolds is paramount. Nucleophilic aromatic substitution (SNAr) stands as a cornerstone reaction for the functionalization of aromatic rings. Central to the efficiency and selectivity of this reaction is the interplay between the activating substituents and the nature of the halogen leaving group. This guide provides an in-depth comparative analysis of the leaving group potential of halogens in di- and tri-substituted benzene rings, grounded in mechanistic principles and supported by experimental data, to empower researchers in making informed decisions for their synthetic strategies.

The Unintuitive Truth: Deconstructing Leaving Group Ability in SNAr

Unlike the familiar territory of SN1 and SN2 reactions where iodide is the superior leaving group, SNAr reactions present a counterintuitive trend. The leaving group aptitude follows the order: F > Cl ≈ Br > I .[1] This "element effect" is a direct consequence of the reaction mechanism.[2]

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial nucleophilic attack on the carbon atom bearing the halogen (the ipso-carbon), leading to the formation of a resonance-stabilized carbanionic intermediate known as the Meisenheimer complex.[3][4] The subsequent step, the expulsion of the halide and the restoration of aromaticity, is typically fast.

The high electronegativity of fluorine plays a pivotal role in accelerating the rate-determining step. It exerts a strong inductive electron-withdrawing effect, rendering the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack.[3] While the carbon-fluorine bond is the strongest among the carbon-halogen bonds, its cleavage occurs in the fast, non-rate-determining step, making bond strength a less critical factor in the overall reaction kinetics.[3]

The Power of Activation: The Role of Electron-Withdrawing Substituents

The feasibility of SNAr reactions is critically dependent on the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the halogen leaving group.[5] These groups are essential for stabilizing the negative charge of the Meisenheimer complex through resonance delocalization. Common activating groups include nitro (-NO₂), cyano (-CN), and acyl (-COR) groups.[5]

The greater the number of activating EWGs, the more stable the Meisenheimer intermediate, and consequently, the faster the reaction.[3] For instance, the rate of SNAr for 2,4-dinitrophenyl chloride is approximately 10⁵ times faster than for p-nitrophenyl chloride.[3] Substituents in the meta position have a much weaker influence on the reaction rate as they cannot participate in resonance stabilization of the anionic intermediate.[3]

SNAr_Mechanism

Comparative Analysis of Leaving Group Potential: A Data-Driven Perspective

The following table summarizes the relative reactivity of halogens in various di- and tri-substituted benzene systems, illustrating the principles discussed above.

SubstrateLeaving Group (X)Relative Rate (krel)Reference
1-X-2,4-dinitrobenzeneF3300[3]
Cl4.5[3]
Br2.4[3]
I1[3]
1-X-2-nitro-4-cyanobenzeneFHighGeneral Trend
ClModerateGeneral Trend
1-X-2,4,6-trinitrobenzeneFVery High[3]
ClHigh[3]

Note: The data presented is a compilation from various sources to illustrate the general reactivity trends. Absolute rates are dependent on the specific nucleophile, solvent, and temperature.

The data unequivocally demonstrates the superior leaving group ability of fluorine in these activated systems. In the classic example of 1-X-2,4-dinitrobenzene, the fluoro-substituted compound reacts over 3000 times faster than its iodo counterpart.[3] This dramatic difference underscores the dominance of the inductive effect of the leaving group in the rate-determining nucleophilic attack. The reactivities of chloro, bromo, and iodo derivatives are much closer to one another, with a modest decrease in rate as the halogen becomes larger and less electronegative.[3]

For tri-substituted systems, such as 1-X-2,4,6-trinitrobenzene, the already high reactivity is further enhanced, but the relative leaving group potential (F > Cl > Br > I) remains consistent.[3]

Experimental Protocols for Comparative Kinetic Studies

To empirically determine and compare the leaving group potential in a series of di- or tri-substituted halobenzenes, a robust kinetic monitoring protocol is essential. Both UV-Vis and NMR spectroscopy are powerful techniques for this purpose.

Protocol 1: Kinetic Monitoring by UV-Vis Spectroscopy

This method is suitable when the product of the SNAr reaction has a distinct UV-Vis absorbance profile from the starting material.

1. Preparation of Stock Solutions:

  • Prepare stock solutions of the halobenzene substrates (e.g., 1-fluoro-2,4-dinitrobenzene, 1-chloro-2,4-dinitrobenzene, etc.) in a suitable aprotic solvent (e.g., acetonitrile, DMSO) at a known concentration (e.g., 0.1 M).

  • Prepare a stock solution of the nucleophile (e.g., piperidine, sodium methoxide) in the same solvent at a higher concentration (e.g., 1 M).

2. Determination of λmax:

  • Record the UV-Vis spectrum of the expected product to determine the wavelength of maximum absorbance (λmax).

3. Kinetic Run:

  • In a temperature-controlled cuvette holder, place a known volume of the solvent.

  • Inject a small, precise volume of the halobenzene stock solution and record the initial absorbance at λmax.

  • Initiate the reaction by injecting a precise volume of the nucleophile stock solution with rapid mixing.

  • Immediately begin recording the absorbance at λmax at regular time intervals until the reaction is complete (i.e., the absorbance plateaus).

4. Data Analysis:

  • Plot absorbance versus time.

  • Assuming pseudo-first-order conditions (a large excess of the nucleophile), the natural logarithm of (A∞ - At) versus time should yield a straight line, where A∞ is the final absorbance and At is the absorbance at time t.

  • The slope of this line is the negative of the pseudo-first-order rate constant (kobs).

  • The second-order rate constant (k₂) can be calculated by dividing kobs by the concentration of the nucleophile.

  • Compare the k₂ values for the different halobenzene substrates to determine their relative leaving group potential.

UV_Vis_Workflow

Protocol 2: Kinetic Monitoring by 1H or 19F NMR Spectroscopy

NMR spectroscopy provides a more detailed picture of the reaction, allowing for the simultaneous monitoring of reactants, products, and potentially intermediates.[6][7][8] 19F NMR is particularly useful for reactions involving fluoroarenes.[7]

1. Sample Preparation:

  • In an NMR tube, dissolve a known amount of the halobenzene substrate in a deuterated aprotic solvent (e.g., DMSO-d₆, CD₃CN).

  • Add an internal standard with a known concentration and a resonance that does not overlap with reactant or product signals.

  • Place the NMR tube in the spectrometer and allow it to reach thermal equilibrium at the desired reaction temperature.

2. Acquisition of Initial Spectrum:

  • Acquire a spectrum (1H or 19F) of the starting material to establish the initial concentration relative to the internal standard.

3. Reaction Initiation and Monitoring:

  • Remove the NMR tube from the spectrometer and rapidly inject a known amount of the nucleophile.

  • Quickly re-insert the tube into the spectrometer and begin acquiring spectra at regular time intervals.

4. Data Analysis:

  • Process the series of spectra.

  • For each time point, integrate the signals corresponding to a specific proton or fluorine nucleus of the starting material and the product.

  • Normalize the integrals to the internal standard to determine the concentration of the reactant and product over time.

  • Plot the concentration of the reactant versus time and fit the data to the appropriate rate law to determine the rate constant.

  • Compare the rate constants for the different halobenzene substrates.

Conclusion

The leaving group potential in di- and tri-substituted halobenzenes undergoing SNAr reactions is a nuanced interplay of the halogen's electronegativity and the stabilizing influence of electron-withdrawing substituents. The established reactivity order of F > Cl ≈ Br > I is a direct consequence of the rate-determining nucleophilic attack, a principle that holds true across a range of activated systems. For researchers and professionals in drug development and materials science, a thorough understanding of these structure-reactivity relationships is indispensable for the rational design of synthetic routes and the efficient construction of complex aromatic molecules. The experimental protocols outlined provide a framework for the quantitative evaluation of these effects, enabling a data-driven approach to reaction optimization.

References

A Comparative Guide to the Structural Validation of 1-Bromo-2-chloro-3,5-dimethylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the fast-paced world of drug development, the unambiguous structural confirmation of novel chemical entities is not merely a procedural step but a cornerstone of scientific integrity and a prerequisite for advancing a compound through the discovery pipeline. The precise arrangement of atoms within a molecule dictates its physicochemical properties, biological activity, and potential toxicological profile. This guide provides an in-depth technical comparison of key analytical methodologies for the structural validation of 1-Bromo-2-chloro-3,5-dimethylbenzene and its derivatives, a class of compounds with potential applications as intermediates in pharmaceutical synthesis.

The narrative that follows is designed to move beyond a simple recitation of protocols. Instead, it delves into the causality behind experimental choices, emphasizing a self-validating system of analysis where orthogonal techniques converge to provide a high-confidence structural assignment.

The Imperative of Structural Integrity in Drug Discovery

In the synthesis of complex organic molecules, the seemingly minor transposition of a substituent or the presence of a closely related isomer can lead to vastly different pharmacological outcomes. For halogenated aromatic compounds like this compound, the regiochemistry of the halogen and methyl groups on the benzene ring is critical. The synthetic routes to such molecules can often yield a mixture of isomers, making rigorous structural elucidation essential.[1][2] Failure to definitively confirm the structure can result in flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety risks.

This guide will compare and contrast the utility of three indispensable analytical techniques for the structural validation of this compound derivatives:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For mapping the carbon-hydrogen framework.

  • Mass Spectrometry (MS): For determining the molecular weight and elemental composition.

  • X-ray Crystallography: For providing the definitive three-dimensional atomic arrangement in the solid state.

Navigating the Isomeric Landscape: A Critical Consideration

The synthesis of this compound can potentially lead to several structural isomers, each with the same molecular formula (C₈H₈BrCl) and molecular weight (approximately 219.51 g/mol ).[3] The differentiation of these isomers is a primary challenge in the validation process.

Potential Isomers of Bromochlorodimethylbenzene:

  • This compound

  • 1-Bromo-3-chloro-2,5-dimethylbenzene[4]

  • 2-Bromo-5-chloro-1,3-dimethylbenzene[5]

  • And other positional isomers.

The choice of analytical techniques and the interpretation of the resulting data must be approached with a keen awareness of these potential isomeric impurities.

Comparative Analysis of Structural Validation Techniques

The following sections provide a detailed comparison of NMR spectroscopy, mass spectrometry, and X-ray crystallography for the structural validation of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Cartographer

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

For a molecule like this compound, the substitution pattern on the benzene ring gives rise to a unique set of signals in both the ¹H and ¹³C NMR spectra. The chemical shifts (δ) of the aromatic protons and carbons are highly sensitive to the electronic effects of the bromine, chlorine, and methyl substituents.[6]

  • ¹H NMR Spectroscopy: The number of signals, their chemical shifts, splitting patterns (multiplicity), and integration values in the ¹H NMR spectrum provide a wealth of information. For this compound, one would expect to see distinct signals for the two aromatic protons and the two methyl groups. The coupling patterns between adjacent protons (J-coupling) can help to establish their relative positions on the ring.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Due to the symmetry in some isomers, fewer signals than the total number of carbon atoms may be observed.[7] The chemical shifts of the aromatic carbons are influenced by the electronegativity of the attached halogens.

IsomerPredicted Number of ¹³C NMR SignalsPredicted Number of ¹H NMR Signals (Aromatic Region)
o-Xylene42
m-Xylene53
p-Xylene31

Table 1: Predicted number of NMR signals for xylene isomers, illustrating how symmetry affects the spectra.[7][8]

dot

Workflow for NMR-based structural validation.

1. Sample Preparation: a. Accurately weigh 5-25 mg of the this compound derivative. b. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial. c. Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter. d. Cap the NMR tube securely.

2. Instrument Setup and Data Acquisition: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. c. Acquire a ¹H NMR spectrum using a standard pulse sequence. Ensure an adequate number of scans to achieve a good signal-to-noise ratio. d. Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

3. Data Processing and Analysis: a. Process the raw data (Fourier transform, phase correction, and baseline correction). b. Calibrate the chemical shift scale using the residual solvent peak as a reference. c. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. d. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the proposed structure.

Mass Spectrometry (MS): The Molecular Scale

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural validation, MS is primarily used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern.

When a molecule is introduced into a mass spectrometer, it is ionized, typically by electron impact (EI) or a softer ionization technique like electrospray ionization (ESI). In EI-MS, the high-energy electrons cause the molecule to fragment in a reproducible manner. The resulting mass spectrum is a plot of ion abundance versus m/z, which serves as a molecular fingerprint.

For this compound, the presence of bromine and chlorine atoms provides a distinct isotopic signature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a characteristic pattern of peaks for the molecular ion and any fragments containing these halogens.[9]

m/zIsotopic CompositionRelative Abundance
218¹²C₈¹H₈⁷⁹Br³⁵Cl~75%
220¹²C₈¹H₈⁸¹Br³⁵Cl / ¹²C₈¹H₈⁷⁹Br³⁷Cl~100% (combined)
222¹²C₈¹H₈⁸¹Br³⁷Cl~25%

Table 2: Predicted relative abundances for the molecular ion of C₈H₈BrCl, showcasing the characteristic isotopic pattern.

dot

Workflow for GC-MS based structural validation.

1. Sample Preparation: a. Prepare a dilute solution of the this compound derivative (typically in the low ppm range) in a volatile organic solvent such as dichloromethane or hexane.

2. Instrument Setup and Data Acquisition: a. Use a gas chromatograph equipped with a capillary column suitable for the separation of halogenated aromatic compounds (e.g., a non-polar or mid-polar column). b. Set the GC oven temperature program to ensure good separation of the analyte from any impurities or isomers. c. The GC is coupled to a mass spectrometer operating in electron impact (EI) mode. d. Acquire mass spectra across a suitable m/z range (e.g., 40-300 amu).

3. Data Analysis: a. Identify the peak corresponding to the target compound in the gas chromatogram. b. Analyze the mass spectrum of the peak of interest. c. Determine the molecular weight from the molecular ion peak and compare it with the expected molecular weight. d. Analyze the isotopic pattern of the molecular ion and fragment ions to confirm the presence of bromine and chlorine. e. Interpret the fragmentation pattern to gain further structural information. For example, the loss of a methyl radical (CH₃) or a halogen atom would result in characteristic fragment ions.[10]

X-ray Crystallography: The Definitive Structure

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise positions of all atoms in the crystal lattice.

The ability to obtain a crystal structure is contingent upon growing a high-quality single crystal of the compound. The ordered arrangement of molecules in the crystal lattice diffracts X-rays in a predictable manner, and the resulting diffraction pattern contains the information needed to solve the crystal structure. For this compound, a successful crystal structure determination would unambiguously confirm the connectivity of the atoms and the substitution pattern on the benzene ring.

While a published crystal structure for this compound was not found, the general principles and protocols for small molecule crystallography are well-established.[11]

dot

Workflow for X-ray crystallography.

1. Crystal Growth: a. Grow single crystals of the this compound derivative. Common methods for small organic molecules include slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution.[12][13] The choice of solvent is critical and often requires screening of several different solvents or solvent mixtures.

2. Data Collection: a. Select a suitable single crystal of appropriate size and quality under a microscope. b. Mount the crystal on a goniometer head and place it on the X-ray diffractometer. c. Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations. d. Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

3. Structure Solution and Refinement: a. Process the raw diffraction data to obtain a set of structure factors. b. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density. c. Refine the atomic positions and thermal parameters against the experimental data to obtain the final, high-resolution crystal structure.

A Self-Validating Triad of Techniques

The true power in structural validation lies not in the application of a single technique but in the convergence of data from orthogonal methods. For this compound derivatives, a self-validating approach would involve:

  • Initial Confirmation with MS: Confirming the molecular weight and elemental formula (from the isotopic pattern) provides the first piece of the puzzle.

  • Detailed Structural Elucidation with NMR: Using ¹H and ¹³C NMR to map out the carbon-hydrogen framework and determine the connectivity and relative positions of the substituents.

  • Unambiguous Confirmation with X-ray Crystallography: When possible, obtaining a crystal structure provides the definitive and irrefutable proof of the molecular structure.

When the data from these three techniques are in agreement, it provides an exceptionally high level of confidence in the assigned structure, a critical requirement for advancing a compound in the drug development process.

Conclusion

The structural validation of this compound derivatives, like any novel chemical entity in drug discovery, demands a rigorous and multi-faceted analytical approach. By judiciously applying and critically interpreting the data from NMR spectroscopy, mass spectrometry, and X-ray crystallography, researchers can confidently establish the structural integrity of their compounds. This guide has provided a comparative overview of these techniques, emphasizing the rationale behind experimental choices and presenting a framework for a self-validating system of analysis. Adherence to these principles is paramount for ensuring the quality, safety, and efficacy of the next generation of therapeutic agents.

References

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Techniques for 1-Bromo-2-chloro-3,5-dimethylbenzene Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Characterization

In the fields of pharmaceutical synthesis and advanced material science, the purity and structural integrity of chemical intermediates are not merely a matter of quality control; they are the bedrock of final product safety and efficacy. 1-Bromo-2-chloro-3,5-dimethylbenzene (PubChem CID: 44891126) is a substituted aromatic hydrocarbon that serves as a versatile building block in the synthesis of more complex molecules.[1] Its specific substitution pattern offers a unique chemical scaffold, but also presents a distinct analytical challenge. The presence of bromine and chlorine atoms, alongside methyl groups on a benzene ring, necessitates a multi-faceted analytical approach to unambiguously confirm its identity, purity, and structural characteristics.

This guide provides an in-depth comparison of orthogonal analytical techniques essential for the comprehensive characterization of this compound. We will move beyond procedural descriptions to explore the causality behind methodological choices, ensuring that each protocol functions as a self-validating system. This document is intended for researchers, analytical scientists, and drug development professionals who require robust and reliable data to support their work.

Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Purity and Identification

Expertise & Experience: The Rationale for GC-MS

For volatile and semi-volatile, thermally stable compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the quintessential analytical tool. The gas chromatograph provides powerful separation of the target analyte from potential impurities, such as isomers or residual starting materials, based on differences in boiling point and column affinity.[2][3] The mass spectrometer then serves as a highly specific detector, providing two critical pieces of information: the molecular weight of the compound and a characteristic fragmentation pattern that acts as a structural "fingerprint." The presence of both bromine and chlorine provides a distinct isotopic signature, making MS detection particularly powerful for this analyte.[4]

Experimental Protocol: GC-MS Analysis

This protocol is designed to be a self-validating system, incorporating system suitability checks to ensure data integrity.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.
  • Dissolve the sample in 10 mL of a high-purity volatile solvent, such as dichloromethane or ethyl acetate, to create a 1 mg/mL stock solution.
  • Prepare a working solution by diluting the stock solution 1:100 with the same solvent to a final concentration of 10 µg/mL.

2. Instrumentation & Conditions:

  • System: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.[5]
  • GC Column: A low- to mid-polarity column, such as a 30 m x 0.25 mm x 0.25 µm column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is ideal for separating aromatic compounds.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Injection: 1 µL, splitless mode, to maximize sensitivity.
  • Inlet Temperature: 250 °C.
  • Oven Temperature Program:
  • Initial temperature: 80 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 250 °C.
  • Hold: 5 minutes at 250 °C.
  • MS Conditions:
  • Ion Source Temperature: 230 °C.
  • Electron Energy: 70 eV.
  • Mass Range: m/z 40-300 in full scan mode.

3. System Suitability Test (SST):

  • Before sample analysis, inject a standard solution containing the analyte and a known, closely eluting impurity or isomer.
  • Acceptance Criteria: The resolution between the two peaks must be ≥ 1.5. The peak asymmetry factor for the main analyte should be between 0.9 and 1.5.

4. Data Interpretation:

  • Retention Time (RT): The RT of the major peak in the sample chromatogram should match that of a certified reference standard.
  • Mass Spectrum: The EI mass spectrum of the analyte peak should exhibit a molecular ion cluster (M⁺, M+2⁺, M+4⁺) characteristic of a compound containing one bromine and one chlorine atom. The relative abundances of these isotopic peaks provide strong evidence for the elemental composition.[4][6] The fragmentation pattern should be compared against a library spectrum or a reference standard.

Visualization: GC-MS Analytical Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation P1 Weigh Sample P2 Dissolve in Dichloromethane P1->P2 P3 Dilute to Working Conc. P2->P3 A1 Inject Sample (1µL) P3->A1 A2 GC Separation (DB-5ms column) A1->A2 A3 EI Ionization (70 eV) A2->A3 A4 Mass Analysis (m/z 40-300) A3->A4 D1 Verify Retention Time A4->D1 D2 Analyze Isotopic Pattern D1->D2 D3 Match Fragmentation D2->D3 D4 Quantify Purity D3->D4

Caption: Workflow for purity and identity confirmation using GC-MS.

High-Performance Liquid Chromatography (HPLC): A Quantitative Powerhouse

Expertise & Experience: The Rationale for HPLC

While GC-MS is excellent for volatile compounds, High-Performance Liquid Chromatography (HPLC) offers a complementary approach, particularly for quantitative purity analysis and for detecting non-volatile or thermally labile impurities.[7] A reversed-phase HPLC method is the standard choice for aromatic hydrocarbons, separating compounds based on their hydrophobicity.[8] Paired with a UV detector, this method provides a robust and precise platform for calculating purity (e.g., area percent) and for assay determination against a reference standard, which is critical in regulated environments.[9][10]

Experimental Protocol: HPLC-UV Analysis

1. Sample Preparation:

  • Prepare a stock solution of 1 mg/mL in methanol or acetonitrile.
  • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the mobile phase as the diluent to avoid peak distortion.

2. Instrumentation & Conditions:

  • System: HPLC with a UV-Vis Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
  • Column: A C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is highly effective for separating aromatic compounds.[11]
  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio should be optimized to achieve a retention time of 5-10 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C to ensure reproducible retention times.
  • Detection: UV at 220 nm, where the benzene ring exhibits strong absorbance.
  • Injection Volume: 10 µL.

3. System Suitability Test (SST):

  • Perform five replicate injections of the standard solution.
  • Acceptance Criteria: The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. The theoretical plates for the analyte peak should be ≥ 2000, and the tailing factor should be ≤ 2.0. These criteria are aligned with common pharmaceutical validation guidelines.[12]

4. Data Interpretation:

  • Purity: Calculate the area percent of the main peak relative to the total area of all peaks in the chromatogram to determine purity.
  • Assay: For quantitative analysis, prepare a calibration curve using at least five concentration levels of a certified reference standard. The sample concentration is then determined by interpolating its peak area against the linear regression of the calibration curve. The method's linearity is confirmed if the correlation coefficient (r²) is ≥ 0.999.[13]

Visualization: HPLC-UV Purity Workflow

HPLC_Workflow cluster_prep Sample & Standard Prep cluster_analysis HPLC Analysis cluster_data Data Analysis P1 Create Stock Solutions P2 Prepare Working Sample P1->P2 P3 Prepare Calibration Standards (5 levels) P1->P3 A1 Inject (10µL) P2->A1 P3->A1 A2 RP-C18 Separation (ACN/H2O Mobile Phase) A1->A2 A3 UV Detection (220 nm) A2->A3 D1 Integrate Peaks A3->D1 D2 Calculate Area % Purity D1->D2 D3 Generate Calibration Curve D1->D3 D4 Calculate Assay vs Standard D3->D4

Caption: Workflow for quantitative purity analysis via HPLC-UV.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

Expertise & Experience: The Rationale for NMR

While chromatographic techniques separate and detect, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive, non-destructive proof of molecular structure.[14][15] For this compound, ¹H and ¹³C NMR are indispensable. ¹H NMR will confirm the number of distinct protons, their electronic environments, and their connectivity through spin-spin coupling. ¹³C NMR will reveal the number of unique carbon atoms in the molecule. Together, they provide an unambiguous map of the molecule's constitution, confirming the precise substitution pattern on the aromatic ring.[16]

Experimental Protocol: ¹H and ¹³C NMR

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent, typically deuterochloroform (CDCl₃).
  • Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).[14]
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Data Acquisition:

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer.
  • ¹H NMR: Acquire a standard proton spectrum. Key parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

3. Predicted Data & Interpretation:

  • ¹H NMR Spectrum:
  • Two singlets for the methyl groups: Two distinct signals, each integrating to 3 protons, are expected for the two non-equivalent methyl groups at C3 and C5. Their chemical shifts will likely be in the δ 2.2-2.5 ppm range.
  • Two doublets for the aromatic protons: The two aromatic protons are not equivalent and will appear as two distinct signals in the aromatic region (δ 7.0-7.5 ppm). They will likely appear as doublets due to meta-coupling (⁴JHH), although the coupling constant will be small (~2-3 Hz).
  • ¹³C NMR Spectrum:
  • Eight distinct signals are expected, corresponding to the eight unique carbon atoms in the molecule (six aromatic and two methyl carbons). The carbons directly attached to the bromine and chlorine atoms will have characteristic chemical shifts.

Visualization: Structural Elucidation Logic

NMR_Logic cluster_data Observed NMR Data cluster_interp Interpretation H_Data ¹H NMR Signals: - 2 Methyl Singlets (3H each) - 2 Aromatic Doublets (1H each) I1 Two non-equivalent CH₃ groups present H_Data->I1 I2 Two non-equivalent aromatic protons present H_Data->I2 C_Data ¹³C NMR Signals: - 8 Unique Carbon Peaks I3 Confirms a tetra-substituted benzene ring with no symmetry C_Data->I3 Structure Confirmed Structure: This compound I1->Structure I2->Structure I3->Structure

Caption: Logical flow from NMR spectral data to structure confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Analysis

Expertise & Experience: The Rationale for FTIR

FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[17] While not as definitive for structural elucidation as NMR, it serves as an excellent screening tool. For this compound, FTIR can quickly confirm the presence of the aromatic ring and provide evidence for its substitution pattern through characteristic out-of-plane bending vibrations.[18][19]

Experimental Protocol: FTIR Analysis

1. Sample Preparation:

  • Place one drop of the neat liquid sample (if liquid at room temperature) between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
  • Gently press the plates together to form a thin capillary film.

2. Data Acquisition:

  • Place the salt plates in the spectrometer's sample holder.
  • Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.
  • Perform a background scan of the empty salt plates first and subtract it from the sample spectrum.

3. Predicted Data & Interpretation:

  • ~3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic ring.
  • ~3000-2850 cm⁻¹: C-H stretching vibrations of the methyl groups.
  • ~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.[17]
  • ~900-650 cm⁻¹: The C-H out-of-plane ("wagging") bending region is highly diagnostic for the substitution pattern. A 1,2,3,5-tetrasubstituted ring will show a characteristic pattern in this region, which can be compared to reference spectra.[20]

Comparative Summary of Analytical Techniques

The true power of analytical chemistry in a professional setting lies in selecting the right tool for the job and understanding how different techniques complement one another.

Parameter GC-MS HPLC-UV NMR Spectroscopy FTIR Spectroscopy
Primary Purpose Purity, Impurity ID, Volatile AnalysisQuantitative Purity, Assay, StabilityUnambiguous Structure ElucidationFunctional Group Identification
Specificity High (based on RT and Mass Spectrum)Moderate (based on RT and UV Spectrum)Very High (Definitive Structure)Low to Moderate
Sensitivity High (ng to pg level)High (µg to ng level)Low (mg level required)Moderate (µg to mg level)
Sample Throughput ModerateHighLowVery High
Destructive? YesNo (can be collected)NoNo
Key Information Molecular Weight, Fragmentation, PurityPurity (Area %), ConcentrationAtomic Connectivity, StereochemistryFunctional Groups, Substitution Pattern

Conclusion: An Integrated Analytical Strategy

  • Initial Screening (FTIR): Use FTIR for rapid confirmation of the aromatic nature and key functional groups. This is a fast, first-pass identity check.

  • Purity and Quantification (HPLC/GC-MS): Employ HPLC-UV for routine purity testing and quantitative assay against a reference standard due to its high precision and throughput. Use GC-MS to identify and quantify volatile impurities and to provide orthogonal confirmation of identity and purity.

  • Definitive Identification (NMR): For initial structural verification of a new batch or synthesis route, NMR is non-negotiable. It provides the unequivocal proof of structure required for regulatory submissions and foundational research.

By synergistically applying these techniques, researchers and drug development professionals can build a comprehensive data package that ensures the identity, purity, and quality of this compound, thereby guaranteeing the integrity of their downstream applications.

References

A Comparative Guide to the Stability of 1-Bromo-2-chloro-3,5-dimethylbenzene Under Diverse Reaction Conditions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development scientists, the predictability of a chemical intermediate's behavior is paramount. 1-Bromo-2-chloro-3,5-dimethylbenzene is a versatile substituted aromatic building block, frequently employed in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Its utility, however, is intrinsically linked to its stability under a variety of synthetic transformations. Understanding its degradation pathways is not merely an academic exercise but a critical component of robust process development, ensuring reaction efficiency, impurity control, and overall project success.

This guide provides an in-depth assessment of the stability of this compound across a spectrum of common reaction conditions. In the absence of extensive publicly available stability data for this specific molecule, this guide synthesizes established principles of physical organic chemistry with comparative data from structurally analogous aryl halides. Furthermore, it furnishes detailed protocols for conducting forced degradation studies, enabling researchers to generate precise stability data tailored to their specific applications.[1][2][3][4]

Understanding Stability: The Forced Degradation Approach

In the pharmaceutical industry, forced degradation or stress testing is a systematic investigation of a molecule's stability under conditions more severe than those it would typically encounter during storage or use.[3][5] These studies are essential for identifying likely degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[1][4] For a chemical intermediate like this compound, this approach provides invaluable insights into its robustness in various synthetic environments. A typical forced degradation study exposes the compound to thermal, photochemical, hydrolytic (acidic and basic), oxidative, and reductive stress.[1][3][4] The goal is typically to achieve 5-20% degradation to ensure that the degradation products are detectable and the analytical method is appropriately challenged.[1][5]

Comparative Stability Analysis

The stability of this compound is dictated by the interplay of its substituents and the inherent properties of the aryl-halogen bonds. The presence of two methyl groups, a bromine atom, and a chlorine atom on the benzene ring influences its electronic and steric characteristics, which in turn affect its reactivity.

Thermal Stability

Aryl halides are generally considered to be thermally stable compounds. The C(sp²)-X (where X is a halogen) bond is significantly stronger than a C(sp³)-X bond. However, at elevated temperatures, typically exceeding 200 °C, decomposition can occur. For many nitroaromatic compounds, which are structurally similar in some respects, it's advised to avoid strong heating as explosive mixtures with air can form.[6] While this compound does not contain a nitro group, caution should be exercised at high temperatures, especially in the presence of potential catalysts or reactive species.

Comparative Insight: Studies on similar brominated aromatic compounds indicate good thermal stability under typical synthetic conditions (e.g., reflux in common organic solvents like toluene or xylene). Degradation, if any, would likely proceed through radical mechanisms at very high temperatures, leading to ill-defined products.

Photochemical Stability

Exposure to ultraviolet (UV) or visible light can induce photochemical degradation of halogenated aromatic compounds.[6] The energy from the light can be sufficient to cause homolytic cleavage of the carbon-halogen bond, generating aryl and halogen radicals. These reactive intermediates can then participate in a variety of secondary reactions, including hydrogen abstraction from the solvent or reaction with other molecules.

Comparative Insight: Polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs) are known to undergo photodegradation in the environment. The rate and extent of degradation are dependent on the wavelength of light and the reaction medium. For this compound, it is plausible that the C-Br bond would be more susceptible to photolytic cleavage than the C-Cl bond due to its lower bond dissociation energy.

Stability Under Common Reaction Conditions

The true test of a building block's utility lies in its stability under the specific conditions of a chemical reaction. The following sections assess the likely stability of this compound in several widely used synthetic transformations.

Hydrolytic Stability: Acidic and Basic Conditions

Aryl halides are generally resistant to hydrolysis under both acidic and basic conditions. Nucleophilic aromatic substitution (SNAr) on an unactivated aryl halide is a difficult reaction to achieve. However, under forcing conditions of high temperature and pressure, or in the presence of a very strong base, reaction can occur.

  • Acidic Conditions: In the presence of strong acids, the benzene ring may be protonated, but this does not typically lead to the cleavage of the C-X bonds. The compound is expected to be largely stable under moderately acidic conditions used in many organic reactions.

  • Basic Conditions: Strong bases at high temperatures can promote the elimination-addition (benzyne) mechanism, although this is less common for brominated and chlorinated arenes compared to fluorinated ones. Under typical basic conditions used in cross-coupling reactions (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), hydrolysis of the aryl halides is not a significant side reaction.

Oxidative and Reductive Stability
  • Oxidative Conditions: The benzene ring of this compound is relatively electron-rich due to the two methyl groups, making it susceptible to oxidation by strong oxidizing agents. However, the ring itself is generally robust to many common oxidants.[7] The methyl groups are more likely sites of oxidation, potentially being converted to carboxylic acids under harsh conditions (e.g., hot KMnO₄).[7] Milder oxidizing agents used in specific transformations are not expected to degrade the core aromatic structure. Oxidative bromination using reagents like H₂O₂ in the presence of a catalyst is a known reaction for aromatic compounds and could potentially lead to further bromination of the ring.[8][9][10]

  • Reductive Conditions: The carbon-halogen bonds are susceptible to reductive cleavage. Catalytic hydrogenation (e.g., H₂/Pd) or treatment with reducing agents like sodium borohydride (NaBH₄) in the presence of a catalyst can lead to dehalogenation. The C-Br bond is generally more easily reduced than the C-Cl bond. This reductive dehalogenation can be a significant side reaction in processes where reducing conditions are present.[11]

Stress ConditionReagents/EnvironmentExpected Stability of this compoundPotential Degradation Products/Side Reactions
Thermal High Temperature (>200 °C)Moderate to LowComplex mixture from radical decomposition.
Photochemical UV/Visible LightLowDehalogenated products, radical coupling products.
Acidic Hydrolysis Strong Acids (e.g., HCl, H₂SO₄)HighGenerally stable under typical synthetic conditions.
Basic Hydrolysis Strong Bases (e.g., NaOH, KOH)HighGenerally stable; benzyne formation under harsh conditions.
Oxidation Strong Oxidants (e.g., KMnO₄)ModerateOxidation of methyl groups to carboxylic acids.
Reduction H₂/Pd, NaBH₄/catalystLowReductive dehalogenation (debromination favored).

Performance in Key Cross-Coupling Reactions

This compound is an ideal substrate for sequential cross-coupling reactions due to the differential reactivity of the C-Br and C-Cl bonds. However, the stability of the molecule under the conditions of these reactions is a critical consideration.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide. The C-Br bond of this compound is expected to be significantly more reactive than the C-Cl bond, allowing for selective coupling at the bromine position.

Potential Stability Issues:

  • Dehalogenation: A common side reaction in Suzuki couplings is the reductive dehalogenation of the aryl halide. This can occur through various pathways, including β-hydride elimination from the palladium catalyst.[12]

  • Steric Hindrance: The two methyl groups ortho and meta to the bromine atom, and the chlorine atom ortho to the bromine, create a sterically hindered environment around the reaction center. This can slow down the rate of oxidative addition and may require more forcing conditions (higher temperatures, longer reaction times, and specialized bulky ligands), which in turn can increase the likelihood of side reactions.[12][13][14][15]

Comparison with Alternatives: For highly sterically hindered couplings, alternative cross-coupling reactions like Negishi or Stille coupling might be considered, although they come with their own set of challenges, such as the use of stoichiometric organometallic reagents.

Buchwald-Hartwig Amination

This palladium-catalyzed C-N bond formation reaction is another key application for aryl halides. Similar to the Suzuki coupling, selective amination at the C-Br position is expected.

Potential Stability Issues:

  • Catalyst Deactivation: The amine substrate or product can sometimes coordinate to the palladium center and inhibit catalysis.[16]

  • Base-Mediated Decomposition: While the aryl halide itself is stable to the bases typically used (e.g., NaOt-Bu, K₃PO₄), some sensitive functional groups on the amine coupling partner could be affected.[17] For base-sensitive substrates, milder conditions or alternative catalyst systems may be necessary.[17][18][19]

Grignard Reagent Formation

Formation of a Grignard reagent via reaction with magnesium metal would preferentially occur at the more reactive C-Br bond.[20]

Potential Stability Issues:

  • Wurtz Coupling: A significant side reaction in Grignard reagent formation is the coupling of the newly formed Grignard reagent with another molecule of the starting aryl halide.[21][22] This homo-coupling reaction can be minimized by using highly activated magnesium and controlling the reaction conditions (e.g., slow addition of the halide).[21][23]

  • Moisture Sensitivity: Grignard reagents are extremely sensitive to moisture and protic solvents. The reaction must be carried out under strictly anhydrous conditions.[20]

Ullmann Coupling

The Ullmann reaction, typically using copper catalysis, is used for the formation of C-C, C-N, and C-O bonds. These reactions often require high temperatures.[24]

Potential Stability Issues:

  • High Temperatures: The high temperatures often required for Ullmann couplings can lead to thermal degradation of the substrate or products.[24][25]

  • Stoichiometric Copper: Classical Ullmann reactions often require stoichiometric amounts of copper, which can complicate product purification. Modern ligand-accelerated Ullmann-type reactions can often be performed under milder conditions.

Experimental Protocols for Stability Assessment

The following protocols provide a framework for conducting forced degradation studies on this compound.

General Workflow for Stability Studies

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solution Prepare Stock Solution (e.g., 1 mg/mL in ACN) thermal Thermal Stress (e.g., 60°C, 80°C) prep_solution->thermal Expose Aliquots photochemical Photochemical Stress (UV/Vis light) prep_solution->photochemical Expose Aliquots acidic Acidic Hydrolysis (e.g., 0.1 M HCl) prep_solution->acidic Expose Aliquots basic Basic Hydrolysis (e.g., 0.1 M NaOH) prep_solution->basic Expose Aliquots oxidative Oxidative Stress (e.g., 3% H₂O₂) prep_solution->oxidative Expose Aliquots reductive Reductive Stress (e.g., 0.1 M NaBH₄) prep_solution->reductive Expose Aliquots sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) thermal->sampling photochemical->sampling acidic->sampling basic->sampling oxidative->sampling reductive->sampling hplc HPLC-UV Analysis (Quantify parent compound) sampling->hplc gcms GC-MS Analysis (Identify degradation products) hplc->gcms For peak identification

Caption: General workflow for assessing the chemical stability of this compound.

Protocol 1: Forced Degradation Study

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (w/v)

  • Sodium borohydride (NaBH₄), 0.1 M

  • Class A volumetric flasks and pipettes

  • HPLC vials

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in acetonitrile.

  • Stress Sample Preparation: For each condition, transfer 1.0 mL of the stock solution into a separate vial.

    • Thermal Stress: Add 1.0 mL of ACN/water (1:1) and place the vial in an oven at 60 °C and another at 80 °C.

    • Photochemical Stress: Add 1.0 mL of ACN/water (1:1) and place the vial in a photostability chamber.[5]

    • Acidic Hydrolysis: Add 1.0 mL of 0.1 M HCl and keep at room temperature and 60 °C.

    • Basic Hydrolysis: Add 1.0 mL of 0.1 M NaOH and keep at room temperature and 60 °C.

    • Oxidative Stress: Add 1.0 mL of 3% H₂O₂ and keep at room temperature.

    • Reductive Stress: Add 1.0 mL of freshly prepared 0.1 M NaBH₄ and keep at room temperature.

    • Control Sample: Add 1.0 mL of ACN/water (1:1) and keep at room temperature, protected from light.

  • Time Points: Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Quenching (for acidic and basic samples): Neutralize the acidic and basic samples to pH 7 before analysis.

  • Analysis: Analyze all samples by HPLC-UV to determine the percentage of the parent compound remaining.

Protocol 2: Analytical Method for Stability Monitoring

Objective: To provide a starting point for an HPLC method to quantify this compound and its degradation products.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with 60% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Alternative Analytical Techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for the analysis of volatile and semi-volatile halogenated compounds.[26][27] It can provide both quantitative data and structural information for the identification of unknown degradation products.[26] A typical GC method would involve a non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-17ms) with a temperature gradient.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of organic compounds.[28][29][30][31] For halogenated benzenes, reversed-phase HPLC with a C18 column is a common choice.[28][29]

G cluster_sample Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis sample_prep Dilute Reaction Aliquot injector Autosampler sample_prep->injector pump Gradient Pump (ACN/Water) pump->injector column C18 Column injector->column detector UV Detector column->detector chromatogram Chromatogram detector->chromatogram quantification Peak Integration & Quantification chromatogram->quantification

Caption: Experimental workflow for HPLC analysis of this compound stability.

Conclusion

This compound is a robust building block that offers good stability under a range of common synthetic conditions. Its primary liabilities are susceptibility to photochemical degradation and reductive dehalogenation. In cross-coupling reactions, the steric hindrance around the C-Br bond may necessitate the use of specialized catalyst systems and optimized reaction conditions to minimize side reactions like dehalogenation.

The provided protocols for forced degradation studies and analytical methodology offer a comprehensive framework for researchers to generate specific stability data for this compound in their unique applications. By proactively assessing its stability, scientists can de-risk their synthetic routes, improve process robustness, and ultimately accelerate the delivery of novel molecules.

References

Cost-benefit analysis of different synthetic routes to 1-Bromo-2-chloro-3,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive cost-benefit analysis of two primary synthetic routes to 1-bromo-2-chloro-3,5-dimethylbenzene, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The selection of an optimal synthetic pathway is a critical decision in chemical research and process development, directly impacting project timelines, cost-effectiveness, and overall sustainability. This document offers an in-depth comparison of a Sandmeyer reaction-based approach and an electrophilic aromatic substitution strategy, providing detailed experimental protocols, a thorough cost analysis, and a discussion of the associated benefits and drawbacks of each method.

Introduction to this compound

This compound is a polysubstituted aromatic compound with a unique substitution pattern that makes it a valuable building block in medicinal chemistry and materials science. The presence of ortho-bromo and chloro substituents, along with two meta-directing methyl groups, offers multiple points for further functionalization, enabling the synthesis of complex molecular architectures.

Route 1: The Sandmeyer Reaction Approach

The Sandmeyer reaction is a versatile and reliable method for the introduction of a halide onto an aromatic ring via the diazotization of a primary aromatic amine.[1][2] This approach offers excellent regiochemical control, as the position of the incoming halogen is determined by the initial position of the amino group.

Synthetic Pathway Overview

This proposed synthesis begins with the commercially available and relatively inexpensive 3,5-dimethylaniline. A two-step sequence involving electrophilic chlorination followed by a Sandmeyer bromination reaction yields the target molecule.

Sandmeyer_Route A 3,5-Dimethylaniline B 2-Chloro-3,5-dimethylaniline A->B Cl2, HCl C This compound B->C 1. NaNO2, HBr, 0-5 °C 2. CuBr

Caption: Synthetic pathway for this compound via the Sandmeyer reaction.

Experimental Protocol

Step 1: Synthesis of 2-Chloro-3,5-dimethylaniline

  • In a well-ventilated fume hood, dissolve 3,5-dimethylaniline (1.0 eq) in a suitable solvent such as glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly bubble chlorine gas (1.05 eq) through the solution while maintaining the temperature. The reaction is exothermic and should be monitored carefully.

  • After the addition of chlorine is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Pour the reaction mixture into a beaker of ice water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or distillation to yield 2-chloro-3,5-dimethylaniline.

Causality Behind Experimental Choices: The use of glacial acetic acid as a solvent provides a polar medium for the reaction. The low temperature is crucial to control the reactivity of chlorine gas and minimize the formation of polychlorinated byproducts. Neutralization with sodium bicarbonate is necessary to remove any remaining acid and facilitate the extraction of the amine product.

Step 2: Sandmeyer Bromination of 2-Chloro-3,5-dimethylaniline

  • Suspend 2-chloro-3,5-dimethylaniline (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%).

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, keeping the temperature below 5 °C to form the diazonium salt. The reaction is complete when a slight excess of nitrous acid is detected with starch-iodide paper.

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, warm the reaction mixture to room temperature and then heat to 50-60 °C for 30-60 minutes to ensure complete decomposition of the diazonium salt.

  • Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude this compound can be purified by vacuum distillation or column chromatography.

Causality Behind Experimental Choices: The diazotization reaction is performed at low temperatures to prevent the premature decomposition of the unstable diazonium salt.[3] Copper(I) bromide acts as a catalyst to facilitate the substitution of the diazonium group with a bromide ion.[2] The final heating step ensures the complete conversion of the intermediate to the final product.

Route 2: Electrophilic Aromatic Substitution Approach

Electrophilic aromatic substitution is a fundamental reaction in organic chemistry for the functionalization of aromatic rings. This route explores the direct halogenation of a commercially available disubstituted benzene derivative.

Synthetic Pathway Overview

This proposed synthesis starts with 1-bromo-3,5-dimethylbenzene and introduces the chlorine atom in a single electrophilic chlorination step. The regioselectivity of this reaction is a critical consideration.

EAS_Route A 1-Bromo-3,5-dimethylbenzene B This compound A->B Cl2, FeCl3

Caption: Synthetic pathway for this compound via electrophilic aromatic substitution.

Experimental Protocol

Step 1: Chlorination of 1-Bromo-3,5-dimethylbenzene

  • In a fume hood, charge a round-bottom flask with 1-bromo-3,5-dimethylbenzene (1.0 eq) and a catalytic amount of iron(III) chloride (FeCl₃, 0.1 eq).

  • Protect the reaction from moisture using a drying tube.

  • Slowly bubble chlorine gas (1.05 eq) through the reaction mixture at room temperature. The reaction is exothermic, and the temperature should be monitored.

  • After the addition of chlorine is complete, stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC or GC).

  • Quench the reaction by carefully adding water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water, a dilute solution of sodium thiosulfate (to remove excess chlorine), and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product will likely be a mixture of isomers. The desired this compound must be separated from other isomers (e.g., 1-bromo-4-chloro-3,5-dimethylbenzene and 1-bromo-2,6-dichloro-3,5-dimethylbenzene) by careful fractional distillation or column chromatography.

Causality Behind Experimental Choices: Iron(III) chloride is a Lewis acid catalyst that polarizes the chlorine molecule, making it a more potent electrophile. The directing effects of the substituents on the aromatic ring will determine the regiochemical outcome. The methyl groups are ortho, para-directing and activating, while the bromine atom is ortho, para-directing but deactivating. The interplay of these effects makes the formation of a mixture of isomers highly probable.

Cost-Benefit Analysis

FeatureRoute 1: Sandmeyer ReactionRoute 2: Electrophilic Aromatic Substitution
Starting Material Cost 3,5-Dimethylaniline (Relatively low cost)[3][4][5][6][7]1-Bromo-3,5-dimethylbenzene (Moderate cost)[8]
Reagent Cost Sodium nitrite, Copper(I) bromide (Moderate cost)Chlorine gas, Iron(III) chloride (Low cost)
Number of Steps Two stepsOne step
Overall Yield Potentially higher due to high regioselectivityLikely lower due to the formation of isomeric byproducts
Purification Generally straightforward purification of intermediates and final productChallenging separation of isomers may be required
Scalability Diazonium salts can be hazardous on a large scale; requires careful temperature controlGenerally more scalable, but requires handling of chlorine gas
Regioselectivity Excellent, determined by the position of the initial amino groupPoor, a mixture of isomers is expected
Environmental Impact Use of copper salts can be a concernUse of chlorinated solvents and generation of halogenated waste
Safety Considerations Diazonium salts are potentially explosive and must be handled with care at low temperatures.[9]Chlorine gas is highly toxic and corrosive. The reaction is exothermic.

Conclusion and Recommendation

Both the Sandmeyer reaction and electrophilic aromatic substitution present viable, yet distinct, pathways to this compound.

The Sandmeyer reaction route is highly recommended for laboratory-scale synthesis where high purity of the final product is paramount. Its key advantage is the excellent regiochemical control, which simplifies purification and ensures the formation of the desired isomer. However, the multi-step nature of the process and the inherent safety risks associated with diazonium salts may be limiting factors for large-scale production.

The electrophilic aromatic substitution route offers a more direct, one-step approach with lower reagent costs. This makes it an attractive option for industrial-scale synthesis, provided that an efficient method for the separation of the resulting isomeric mixture can be developed. The primary drawback of this route is the lack of regioselectivity, which will inevitably lead to a lower yield of the desired product and increase purification costs.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher or organization, balancing the need for purity, yield, cost, and scalability. For initial research and development purposes, the reliability and predictability of the Sandmeyer reaction make it the superior choice.

References

Safety Operating Guide

Navigating the Disposal of 1-Bromo-2-chloro-3,5-dimethylbenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-Bromo-2-chloro-3,5-dimethylbenzene, a halogenated aromatic hydrocarbon. Adherence to these procedures is critical for mitigating risks, ensuring regulatory compliance, and fostering a culture of safety.

Understanding the Hazard: The "Why" Behind the Protocol

This compound is a halogenated organic compound. While specific toxicological data for this compound is limited, the presence of bromine and chlorine atoms on an aromatic ring necessitates a cautious approach to its handling and disposal.[1] Structurally similar compounds are known to be harmful if swallowed or inhaled, and can cause skin and serious eye irritation.[2][3][4] Therefore, all procedures outlined below are designed to minimize exposure to laboratory personnel and prevent release into the environment.

The fundamental principle governing the disposal of this compound is its classification as a halogenated organic waste . This is a critical distinction because halogenated compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts and ensure complete destruction.[5] Mixing halogenated waste with non-halogenated waste streams can lead to improper disposal, environmental contamination, and increased disposal costs.

Immediate Safety and Personal Protective Equipment (PPE)

Before beginning any work with this compound, a thorough risk assessment should be conducted, and the following personal protective equipment must be worn:

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles with side-shields or a full-face shield.To protect against accidental splashes which can cause serious eye irritation.[2][3][4][6]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact, which may cause irritation.[1]
Body Protection A laboratory coat and closed-toe shoes.To protect skin and personal clothing from contamination.
Respiratory Protection All handling should be conducted in a certified chemical fume hood.To prevent inhalation of vapors, which may be harmful.[4][7]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in a manner that is safe, compliant with regulations, and environmentally responsible.

Waste Segregation: The First and Most Critical Step

Proper segregation is paramount. Halogenated organic waste must be collected separately from all other waste streams.

Caption: Decision workflow for segregating halogenated organic waste.

Containerization and Labeling
  • Select the Right Container: Use a designated, leak-proof container made of a material compatible with halogenated organic compounds. The container should be in good condition and have a secure, tight-fitting lid.[7]

  • Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other constituents of the waste stream.[7] The label should also include the appropriate hazard pictograms (e.g., irritant, environmental hazard).

Accumulation and Storage
  • Satellite Accumulation Area: Store the sealed waste container in a designated satellite accumulation area that is well-ventilated and away from sources of ignition.[7]

  • Secondary Containment: It is best practice to keep the waste container within a secondary containment unit to prevent the spread of material in case of a leak.

  • Log Keeping: Maintain a log of the waste added to the container, including the date and quantity.

Final Disposal
  • Authorized Personnel: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Documentation: Provide the waste disposal contractor with a copy of the Safety Data Sheet (SDS) and a complete and accurate description of the waste.

  • Regulatory Compliance: Ensure that all local, state, and federal regulations for the disposal of hazardous chemical waste are followed.

Spill Management Protocol

In the event of a spill, prompt and appropriate action is necessary to mitigate hazards.

Caption: Step-by-step workflow for managing a spill of this compound.

  • Evacuate: Immediately alert others in the vicinity and evacuate non-essential personnel from the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]

  • Contain: Prevent the spill from spreading by creating a dike around it with an inert absorbent material such as sand, earth, or vermiculite.[7]

  • Clean Up: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealed, and labeled container for disposal as hazardous waste.[1][7]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

  • Report: Report the spill to your supervisor and your institution's EHS department.

Conclusion: A Commitment to Safety

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By understanding the hazards associated with this compound and diligently following the protocols outlined in this guide, you contribute to a safer and more sustainable scientific community.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2-chloro-3,5-dimethylbenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-2-chloro-3,5-dimethylbenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.